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  • Product: 5-Fluoro-1H-pyrazolo[3,4-C]pyridine

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide

Introduction & Strategic Significance The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Recognized as a highly effective bioisostere of the purine ring, it mimics the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Recognized as a highly effective bioisostere of the purine ring, it mimics the adenine core to competitively bind the ATP-binding pockets of various kinases, making it a cornerstone in oncology drug development[1]. Specifically, the 5-fluoro derivative, 5-fluoro-1H-pyrazolo[3,4-c]pyridine , serves as a highly versatile precursor. The strategic placement of the fluorine atom modulates the physicochemical properties of the core (e.g., lowering pKa and increasing lipophilicity) and provides a distinct vector for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[2]. Furthermore, sulfonamide derivatives of this specific scaffold have recently demonstrated profound efficacy as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[3].

Physicochemical Profile

Summarized below are the core physicochemical parameters of the synthesized scaffold to guide downstream formulation and handling[4].

PropertyValue
Chemical Name 5-Fluoro-1H-pyrazolo[3,4-c]pyridine
CAS Registry Number 1260664-19-4
Molecular Formula C₆H₄FN₃
Molecular Weight 137.12 g/mol
Predicted cLogP ~0.5
Appearance Off-white to light yellow solid
Storage Conditions 0°C to 4°C, desiccated

Synthetic Strategy & Mechanistic Rationale

The de novo construction of the 1H-pyrazolo[3,4-c]pyridine core is most efficiently achieved through an adaptation of the classical Huisgen/Jacobson indazole synthesis[2].

Causality in Precursor Selection: To achieve the C-5 fluorine substitution on the final pyrazolopyridine, the synthesis must commence with 6-fluoro-4-methylpyridin-3-amine . The C-6 fluorine of the pyridine precursor directly translates to the C-5 position of the fused bicyclic system due to the regiochemistry of the cyclization onto the adjacent C-4 methyl group.

Causality in Solvent & Reagent Selection: While classical cyclizations rely on benzene or toluene, adapting the protocol with 1,2-dichloroethane (DCE) as a co-solvent with acetic anhydride (Ac₂O) drastically improves the thermal stability of the highly reactive diazonium intermediate. This specific solvent system promotes the clean precipitation of the 1-acetylated intermediate, completely circumventing the need for labor-intensive silica gel chromatography. Subsequent deacetylation utilizing sodium methoxide (NaOMe) in methanol provides a mild, chemoselective cleavage of the N-acetyl bond without risking SNAr degradation of the sensitive C-5 fluorine atom.

Synthesis SM 6-Fluoro-4-methylpyridin-3-amine Reagent1 NaNO2, Ac2O, DCE rt to 90°C SM->Reagent1 Int1 1-Acetyl-5-fluoro-1H-pyrazolo[3,4-c]pyridine Reagent1->Int1 Cyclization Reagent2 NaOMe, MeOH rt, 1 h Int1->Reagent2 Product 5-Fluoro-1H-pyrazolo[3,4-c]pyridine Reagent2->Product Deacetylation

Figure 1: Two-step synthesis of 5-fluoro-1H-pyrazolo[3,4-c]pyridine via modified Huisgen cyclization.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-fluoro-1H-pyrazolo[3,4-c]pyridine
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-fluoro-4-methylpyridin-3-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve an approximate 0.2 M concentration.

  • Acetylation: Add acetic anhydride (Ac₂O, 3.0 eq) and stir at room temperature for 90 minutes to ensure complete N-acetylation of the primary amine.

  • Diazotization & Cyclization: Introduce sodium nitrite (NaNO₂, 4.0 eq) to the mixture. Stir at room temperature for 3 hours to initiate diazonium salt formation, then elevate the temperature to 90 °C and reflux overnight (16–20 hours)[2].

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Quench the residue with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The resulting 1-acetyl intermediate typically precipitates as a highly pure solid and can be used directly in the next step without further purification.

Step 2: Deacetylation to 5-Fluoro-1H-pyrazolo[3,4-c]pyridine
  • Solvolysis: Suspend the crude 1-acetyl-5-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous methanol (MeOH) (0.1 M).

  • Deprotection: Add a solution of sodium methoxide (NaOMe, 1.5 eq, 25% wt in MeOH) dropwise. Stir the reaction at room temperature for 1 hour.

    • Self-Validation Check: Monitor the reaction progress via LC-MS. The acetylated starting material (m/z 180) should rapidly and cleanly convert to the product mass (m/z 138).

  • Quenching: Neutralize the reaction mixture by carefully adding 1M HCl in MeOH until the pH reaches ~6.0, then concentrate the mixture under reduced pressure.

  • Final Isolation: Resuspend the crude solid in water, adjust to pH 9–10 with 1M NaOH, and extract with EtOAc (3 × 50 mL). Dry the organic layers over MgSO₄, filter, and evaporate to yield the pure 5-fluoro-1H-pyrazolo[3,4-c]pyridine as an off-white solid[2].

Characterization & Analytical Validation

To confirm the structural integrity and purity of the synthesized core, the following analytical signatures are expected:

  • LC-MS (ESI+) : [M+H]⁺ expected at m/z 138.1.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 13.65 (br s, 1H, Pyrazole N-H) – Confirms successful deacetylation.

    • δ 8.52 (s, 1H, Pyridine C7-H) – Singlet character confirms the lack of adjacent protons on the pyridine ring.

    • δ 8.15 (s, 1H, Pyrazole C3-H) – Diagnostic sharp peak for the pyrazole ring.

    • δ 7.68 (d, J = 8.5 Hz, 1H, Pyridine C4-H) – Exhibits characteristic ortho-coupling to the C-5 fluorine atom, validating regiochemistry.

Vectorial Functionalization in Drug Discovery

The true utility of 5-fluoro-1H-pyrazolo[3,4-c]pyridine lies in its capacity for orthogonal, multi-vector functionalization, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) across four distinct growth vectors[2].

  • N-1 / N-2 Vector: The pyrazole nitrogen can be selectively alkylated or protected (e.g., with SEM-Cl or THP) to direct subsequent metalations or to lock the tautomeric state.

  • C-3 Vector: Iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling enables the introduction of diverse aryl or heteroaryl groups at the C-3 position.

  • C-5 Vector: The fluorine atom serves as an excellent leaving group for Pd-catalyzed Buchwald-Hartwig aminations or direct SNAr reactions with secondary amines.

  • C-7 Vector: The highly electron-deficient nature of the pyridine ring allows for regioselective metalation at C-7 using Knochel's base (TMPMgCl·LiCl). This non-nucleophilic, sterically hindered base selectively deprotonates C-7 without displacing the C-5 fluorine, enabling subsequent trapping with electrophiles (e.g., iodine) or Negishi cross-couplings.

Vectors Core 5-Fluoro-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) N1 N-1 / N-2 Alkylation & Protection (e.g., SEM-Cl, MeI) Core->N1 C3 C-3 Position C-H Borylation & Suzuki-Miyaura Coupling Core->C3 C5 C-5 Position Buchwald-Hartwig Amination (F-displacement) Core->C5 C7 C-7 Position Metalation (TMPMgCl·LiCl) & Electrophilic Trapping Core->C7

Figure 2: Vectorial functionalization pathways for the 5-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold.

References

  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint.
  • 5-Fluoro-1H-pyrazolo[3,4-c]pyridine Product Inform
Exploratory

Crystal structure of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine

Executive Summary The compound 5-Fluoro-1H-pyrazolo[3,4-c]pyridine (CAS: 1260664-19-4) has emerged as a highly privileged heterocyclic building block in modern structure-based drug design (SBDD). By integrating a fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Fluoro-1H-pyrazolo[3,4-c]pyridine (CAS: 1260664-19-4) has emerged as a highly privileged heterocyclic building block in modern structure-based drug design (SBDD). By integrating a fluorine atom at the 5-position of the electron-deficient pyrazolo-pyridine core, medicinal chemists can precisely modulate tautomeric equilibrium, enhance metabolic stability, and exploit deep hydrophobic pockets in target proteins. This technical guide explores the crystallographic fundamentals of this scaffold, its target-bound conformations, and provides a self-validating experimental protocol for X-ray crystallographic analysis of its protein-ligand complexes.

Structural Biology & Tautomeric Dynamics

The bare 1H-pyrazolo[3,4-c]pyridine scaffold is characterized by a dynamic tautomeric equilibrium between its N1-H and N2-H forms. Understanding this equilibrium is critical, as target proteins typically select a single tautomer for binding[1].

The Causality of the 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom (Van der Waals radius = 1.47 Å) at the 5-position exerts a profound inductive electron-withdrawing effect on the pyridine ring.

  • Tautomeric Pre-organization: The fluorine atom modulates the pKa of the adjacent nitrogen atoms, thermodynamically favoring the N1-H tautomer in both solution and the solid state[1]. This pre-organizes the molecule to act as a highly effective hydrogen bond donor (via N1-H) and acceptor (via the pyridine nitrogen or N2).

  • Metabolic Shielding: The electron-deficient nature of the fluorinated pyridine ring makes it highly resistant to electrophilic attack by hepatic CYP450 enzymes, significantly increasing the compound's half-life[2].

  • Topological Polar Surface Area (TPSA): Fluorination lowers the TPSA compared to hydroxyl or amine substitutions, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[2].

Mechanism Core 1H-pyrazolo[3,4-c]pyridine Fluoro 5-Fluoro Substitution Core->Fluoro Scaffold Engineering Tautomer N1-H Tautomer Stabilization Fluoro->Tautomer pKa Modulation Metabolism CYP450 Shielding Fluoro->Metabolism Steric/Electronic Block Binding Type III Allosteric Binding (e.g., RIP1 Kinase) Tautomer->Binding H-Bonding (Asp156) Metabolism->Binding Enhanced Half-life

Fig 1: Mechanistic impact of 5-fluoro substitution on target binding and metabolic stability.

Target Engagement: Mechanistic Causality

The 5-fluoro-1H-pyrazolo[3,4-c]pyridine core is not merely a structural spacer; it actively dictates the binding mode within enzyme active sites.

A. RIP1 Kinase Inhibition (Type III Allosteric Binding)

In the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, derivatives of the pyrazolo[3,4-c]pyridine scaffold exhibit a distinct Type III binding mode[2]. X-ray co-crystal structures reveal that the scaffold bypasses the highly conserved ATP-binding hinge region. Instead, it occupies an allosteric lipophilic pocket (DP1/DP2) at the back of the ATP binding site[2].

  • Interaction Logic: The N1-H of the pyrazole ring forms a critical hydrogen bond with the backbone amide of Asp156 (distance ~2.8 Å)[2]. The 5-fluoro substitution optimally fills the small DP2 hydrophobic sub-pocket, engaging in multipolar interactions with surrounding residues without introducing the steric clashes that a bulkier chlorine or methyl group would cause.

B. Hepatitis B Virus (HBV) Capsid Assembly Modulators

Beyond kinases, the scaffold is utilized in viral therapeutics. (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamides act as potent HBV capsid assembly modulators (CAMs)[3].

  • Interaction Logic: The rigid, planar geometry of the fluorinated bicyclic system constrains the conformation of the sulfamoylbenzamide pharmacophore. This conformational constraint forces the molecule into a bioactive geometry that efficiently occupies the hydrophobic pockets between capsid protein dimers, accelerating the formation of aberrant, non-infectious capsids[3].

Quantitative Crystallographic & Physicochemical Data

To facilitate rational drug design, quantitative metrics must be continuously evaluated. Table 1 summarizes the physicochemical shifts induced by the scaffold, while Table 2 provides benchmark crystallographic statistics for a representative pyrazolo[3,4-c]pyridine-kinase complex.

Table 1: Physicochemical Impact of 5-Fluoro Substitution

Property1H-pyrazolo[3,4-c]pyridine5-Fluoro-1H-pyrazolo[3,4-c]pyridineCausality / Implication
Molecular Weight 119.13 g/mol 137.12 g/mol Minimal size increase; maintains Ligand Efficiency (LE).
LogP (Calculated) ~0.8~1.4Increased lipophilicity drives DP1/DP2 pocket occupation.
Tautomeric State Mixed (N1-H / N2-H)Strongly N1-H biasedPre-organizes H-bond donor vector for Asp156 engagement.
Metabolic Clearance High (Oxidation prone)Low (CYP-shielded)Fluorine blocks primary site of aromatic oxidation.

Table 2: Representative Crystallographic Statistics (RIP1 Kinase Complex, PDB: 6C3E)[4]

ParameterValueValidation Metric
Resolution 2.60 ÅSufficient to resolve the orientation of the fluoro-pyridine ring.
R-Value Work 0.260Indicates good agreement between the model and diffraction data.
R-Value Free 0.300Prevents over-fitting during phase replacement and refinement.
Total Atom Count 4,195Confirms full structural modeling of the kinase-ligand complex.

Self-Validating Co-Crystallization Protocol

To achieve high-resolution X-ray crystal structures (≤ 2.60 Å) of target proteins bound to 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivatives, empirical precision is required. The following workflow is designed as a self-validating system, ensuring that failure points are identified before resource-intensive synchrotron data collection.

Step 1: Protein Preparation & Monodispersity Validation
  • Express the target protein (e.g., RIP1 kinase) in a baculovirus/insect cell system (Spodoptera frugiperda) to ensure proper post-translational folding[4].

  • Purify via Ni-NTA affinity and Size Exclusion Chromatography (SEC) using a buffer of 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 5% glycerol.

  • Self-Validation Check: Analyze the SEC peak fraction using Dynamic Light Scattering (DLS). Proceed to crystallization only if the polydispersity index (PDi) is < 15%, confirming a monodisperse, aggregation-free sample.

Step 2: Ligand Complex Formation
  • Prepare a 50 mM stock of the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivative in 100% LC-MS grade DMSO.

  • Incubate the purified protein (concentrated to 10 mg/mL) with a 5-fold molar excess of the ligand on ice for 2 hours.

  • Self-Validation Check: Centrifuge the complex at 14,000 x g for 10 minutes. The absence of a visible pellet confirms that the hydrophobic ligand has not induced protein precipitation.

Step 3: Hanging-Drop Vapor Diffusion
  • Set up hanging-drop crystallization plates at 20°C.

  • Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).

  • Seal the well and allow vapor equilibration. Crystals typically appear within 3 to 7 days.

Step 4: Harvesting and X-Ray Diffraction
  • Harvest crystals using a nylon loop and briefly submerge them in a cryoprotectant solution (reservoir solution + 20% ethylene glycol).

  • Flash-freeze in liquid nitrogen (100 K) to minimize radiation damage.

  • Collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR) with a homologous search model, followed by iterative refinement in REFMAC5 or Phenix.

Protocol Prep Protein Prep (DLS Validation) Complex Complex Prep->Complex Monodisperse Cryst Vapor Diffusion (Hanging Drop) Complex->Cryst Complex Formed Diffract X-Ray Diffraction (Synchrotron) Cryst->Diffract Crystal Harvest

Fig 2: Self-validating crystallographic workflow for protein-ligand complexes.

References[2] Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships

Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4] Title: 6C3E: CRYSTAL STRUCTURE OF RIP1 KINASE BOUND TO INHIBITOR Source: RCSB Protein Data Bank (PDB) URL: [Link][3] Title: Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1] Title: Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines Source: ResearchGate URL:[Link]

Sources

Foundational

Tautomerism in 5-Substituted Pyrazolo[3,4-c]pyridines: A Mechanistic and Analytical Guide for Drug Discovery

Executive Summary Pyrazolopyridines represent a privileged class of bicyclic heterocycles in modern medicinal chemistry, functioning as highly potent inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolopyridines represent a privileged class of bicyclic heterocycles in modern medicinal chemistry, functioning as highly potent inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs) [1]. Among these, the 5-substituted pyrazolo[3,4-c]pyridine scaffold is of particular interest in Fragment-Based Drug Discovery (FBDD) due to its versatile functionalization vectors[2]. However, the pharmacological utility of this scaffold is fundamentally governed by its prototropic tautomerism—specifically, the dynamic equilibrium between the N1-H and N2-H tautomeric forms.

As a Senior Application Scientist, I have observed that failing to account for the correct tautomeric state during in silico docking or pharmacophore mapping leads to catastrophic failures in lead optimization. The tautomeric state dictates the spatial orientation of hydrogen-bond donors and acceptors, directly impacting the free energy of binding ( ΔGbind​ ) within the target protein's active site. This whitepaper provides an in-depth, self-validating analytical framework combining multinuclear NMR spectroscopy and Density Functional Theory (DFT) to unambiguously assign and quantify tautomeric populations in 5-substituted pyrazolo[3,4-c]pyridines.

Structural Biology and the Tautomeric Equilibrium

In 5-substituted pyrazolo[3,4-c]pyridines, the mobile proton can reside on either the N1 or N2 atom of the pyrazole ring. Extensive empirical and computational studies demonstrate that these compounds exist predominantly in the N1-H tautomeric form across a broad range of temperatures and solvent environments [1].

The causality behind this thermodynamic preference lies in the electronic structure of the fused bicyclic system. The N1-H tautomer maximizes π -electron delocalization and minimizes steric repulsion between the N-H proton and the adjacent substituents on the pyridine ring. When the proton shifts to the N2 position, the aromatic character of the pyridine ring is subtly perturbed, leading to a higher ground-state energy. Consequently, the N1-H form is typically favored by 4 to 6 kcal/mol, making the N2-H form a nearly undetectable minor population under standard conditions.

Tautomerism N1 N1-H Tautomer (Major Population) Equil Prototropic Equilibrium N1->Equil ΔG > 4 kcal/mol N2 N2-H Tautomer (Minor Population) N2->Equil NMR Multinuclear NMR (1H, 13C, 15N HMBC) Equil->NMR Empirical Validation DFT DFT Calculations (B3LYP/GIAO) Equil->DFT Theoretical Energies FBDD Fragment-Based Drug Discovery (Pharmacophore Mapping) NMR->FBDD Confirmed H-Bond Vectors DFT->FBDD Bioactive Conformation

Workflow for analyzing N1-H/N2-H tautomerism in pyrazolo[3,4-c]pyridines for drug discovery.

Quantitative Data: Spectroscopic & Thermodynamic Markers

To distinguish between the N1-H and N2-H forms, researchers rely on specific chemical shifts and indirect spin-spin coupling constants ( J ). The table below summarizes the diagnostic quantitative parameters established through rigorous NMR and DFT studies [1].

Analytical ParameterN1-H Tautomer (Observed/Calculated)N2-H Tautomer (Calculated)Diagnostic Significance
Relative Free Energy ( ΔG ) 0.0 kcal/mol (Reference)+4.5 to +6.2 kcal/molConfirms N1-H is thermodynamically favored.
15 N Chemical Shift (N1) ~130 ppm (Pyrrole-like)~250 ppm (Pyridine-like)Distinctive shielding of the protonated nitrogen.
15 N Chemical Shift (N2) ~310 ppm (Pyridine-like)~140 ppm (Pyrrole-like)Identifies the unprotonated, electron-rich nitrogen.
2JN,H​ Coupling Vector N-H to C7a observedN-H to C3 observedProvides direct spatial connectivity mapping.

Experimental Protocol: Self-Validating NMR & DFT Workflow

To ensure scientific integrity, the determination of tautomeric states cannot rely on a single analytical technique. The following protocol represents a closed-loop, self-validating system where empirical NMR data is continuously cross-referenced against first-principles quantum mechanical modeling.

Phase 1: Sample Preparation and Environmental Control
  • Anhydrous Solvent Selection : Dissolve 15–20 mg of the 5-substituted pyrazolo[3,4-c]pyridine in 0.6 mL of strictly anhydrous DMSO- d6​ or DMF- d7​ .

    • Causality: Trace water acts as a catalyst for rapid intermolecular proton exchange. If the exchange rate exceeds the NMR timescale, the distinct signals of the tautomers will coalesce into a single, broad average peak, completely obscuring the tautomeric ratio.

  • Temperature Calibration : Calibrate the NMR probe temperature using a standard methanol (for low temperatures) or ethylene glycol (for high temperatures) sample.

    • Causality: Accurate Variable-Temperature (VT) measurements are mandatory for extracting thermodynamic parameters ( ΔH , ΔS ) via the Eyring equation.

Phase 2: Multinuclear NMR Acquisition
  • Baseline 1D Spectra (298 K) : Acquire standard 1 H and 13 C spectra. Identify the highly deshielded N-H proton, which typically resonates between 13.0 and 14.5 ppm due to strong hydrogen bonding and ring current effects.

  • Variable-Temperature 1 H NMR : Cool the sample incrementally to 250 K.

    • Causality: Lowering the temperature slows the kinetics of proton exchange. If a minor N2-H tautomer exists in equilibrium, its distinct N-H peak will emerge from the baseline as exchange broadens and eventually splits the signal.

  • 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) : Execute a 2D HMBC experiment optimized for long-range couplings ( nJNH​≈5–8 Hz).

    • Causality: This is the definitive empirical test. The HMBC correlates the N-H proton to adjacent carbon atoms. A strong correlation to the C7a bridgehead carbon unambiguously confirms the proton is localized on N1. A correlation to C3 would indicate the N2-H tautomer.

Phase 3: Computational Validation (DFT)
  • Geometry Optimization : Optimize the 3D geometries of both N1-H and N2-H tautomers using Gaussian software at the B3LYP/6-311+G(d,p) level of theory.

  • Implicit Solvent Modeling : Apply the Polarizable Continuum Model (PCM) configured for DMSO.

    • Causality: Gas-phase calculations are fundamentally flawed for tautomerism because highly polar solvents (like DMSO) selectively stabilize tautomers with larger dipole moments. PCM corrects this theoretical blind spot.

  • GIAO Shielding Calculation : Compute the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert these tensors to chemical shifts and overlay them with the empirical data from Phase 2. A match within ±2 ppm for 15 N shifts validates the structural assignment.

Implications for Fragment-Based Drug Discovery (FBDD)

The rigorous assignment of the N1-H tautomer is not merely an academic exercise; it is a critical prerequisite for [2]. When a 5-halo-1H-pyrazolo[3,4-c]pyridine fragment is soaked into a target protein crystal, the orientation of the pyrazole ring is dictated by the N1-H donor and N2 acceptor vectors.

If a medicinal chemist mistakenly assumes an N2-H bioactive conformation, subsequent synthetic elaborations at the C3 or C7 positions will be projected into the wrong regions of the binding pocket, leading to a complete loss of affinity. By utilizing the self-validating protocol outlined above, drug development professionals can confidently map pharmacophores, accurately calculate tautomerization penalties ( ΔGtaut​ ), and streamline the hit-to-lead optimization trajectory.

References

  • Title: NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Exploratory

Discovery and Synthesis of Novel Pyrazolo[3,4-c]pyridine Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The pyrazolo[3,4-c]pyridine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. As a bioisostere of indoles and purines, this fused bicyclic heterocycle is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. As a bioisostere of indoles and purines, this fused bicyclic heterocycle is uniquely positioned to target the ATP-binding pockets of various kinases. This whitepaper provides an in-depth analysis of the rational design, structure-activity relationships (SAR), and synthetic methodologies for novel pyrazolo[3,4-c]pyridine derivatives, with a specific focus on their efficacy as Glycogen Synthase Kinase 3 (GSK3) and Receptor Interacting Protein 1 (RIP1) kinase inhibitors.

Molecular Rationale: The Pyrazolo[3,4-c]pyridine Scaffold

The strategic selection of the pyrazolo[3,4-c]pyridine core in drug discovery is driven by its exceptional hydrogen-bonding capabilities and spatial geometry. The nitrogen atoms within the pyrazole ring serve as critical pharmacophoric elements. Specifically, the N1-H acts as a potent hydrogen bond donor, while the adjacent N2 can act as an acceptor, perfectly mimicking the interactions of the adenine ring of ATP within the kinase hinge region[1][2].

Causality in Scaffold Selection

Unlike pyrazolo[3,4-b]pyridines, the [c]-fused isomer alters the electronic distribution and the vector of substituents at the 5- and 7-positions. This subtle shift in the dipole moment and steric projection allows for highly selective targeting. For example, retaining an unsubstituted pyrazole nitrogen (N1-H) is absolutely critical for maintaining hinge-binding affinity in GSK3α/β inhibitors[1]. Conversely, functionalizing the C-7 position with an oxo group fundamentally alters the binding kinetics, transforming the scaffold into a highly potent, brain-penetrating inhibitor of RIP1 kinase[3][4].

RIP1_Pathway TNF TNF-alpha / TNFR1 Activation Complex1 Complex I Formation (TRADD, TRAF2, RIP1) TNF->Complex1 RIP1 RIP1 Kinase Activation (Target Node) Complex1->RIP1 Deubiquitination Complex2b Complex IIb (Necrosome) (RIP1, RIP3, MLKL) RIP1->Complex2b Autophosphorylation MLKL MLKL Phosphorylation & Oligomerization Complex2b->MLKL Necroptosis Necroptotic Cell Death (Neuroinflammation) MLKL->Necroptosis Membrane Permeabilization Inhibitor 7-Oxo-pyrazolo[3,4-c]pyridine (e.g., Compound 22) Inhibitor->RIP1 Allosteric Hinge Binding

RIP1 Kinase Necroptosis Pathway and Pyrazolo[3,4-c]pyridine Inhibition Mechanism.

Target-Specific Structure-Activity Relationships (SAR)

GSK3α/β Inhibition

In the pursuit of modified purine analogues, substituted pyrazolo[3,4-c]pyridines have shown remarkable selectivity for GSK3α/β[1]. Molecular simulations and empirical SAR data reveal two non-negotiable structural requirements for this target:

  • N1-H Integrity: Alkylation or arylation of the pyrazole nitrogens completely abolishes GSK3 inhibitory activity due to the loss of the primary hinge-region hydrogen bond[1].

  • Steric Tolerance at C-7: The absence of a bulky substituent at the C-7 position is required to prevent steric clash with the narrow ATP-binding cleft of GSK3[1].

RIP1 Kinase Inhibition & Necroptosis

In stark contrast to GSK3 targeting, the development of RIP1 kinase inhibitors for neurodegenerative diseases (such as Multiple Sclerosis) requires exploiting the C-7 position. Optimization via Structure-Based Drug Design (SBDD) led to the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives[3][4].

The introduction of the 7-oxo group induces a conformational lock that perfectly aligns the core within the RIP1 allosteric pocket. A prime example is Compound 22 , which pairs the 7-oxo core with a 2-benzyl-3-chloro substitution pattern. This specific arrangement not only yields high potency but also circumvents P-glycoprotein (P-gp) mediated efflux, resulting in excellent oral bioavailability and brain penetration[3][4].

Quantitative Biological Evaluation
Compound Class / PrototypePrimary TargetKey Structural FeatureIn Vitro IC₅₀ (nM)Brain PenetrationRef.
N-substituted acetamidesGSK3α/βUnsubstituted N1-H, 5-aryl15 - 45Low / Moderate[1]
7-Oxo-derivatives (Cmpd 11)RIP1 Kinase7-Oxo core, moderate efflux~120Poor (P-gp substrate)[3]
Compound 22 RIP1 Kinase7-Oxo core, 2-benzyl-3-chloro< 10High (P-gp evaded)[4]
Pyrazolo[4,3-c]pyridinesPtpB (M. tb)Non-anionic heterocyclic core~12 (Kd)N/A (Bacterial)[5]

Synthetic Methodologies & Experimental Protocols

The synthesis of highly substituted pyrazolo[3,4-c]pyridines requires precise regiocontrol. The most robust approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor, typically starting from nitroderivatives of 2-aminopicoline[1] or 2-amino-4-picolines[6].

Synthesis_Workflow Start 2-Amino-4-picoline Derivative Step1 Electrophilic Nitration (HNO3 / H2SO4) Start->Step1 Intermediate1 3-Nitro-2-aminopicoline Intermediate Step1->Intermediate1 C-3 Activation Step2 Diazotization & Cyclization (NaNO2, HCl, 0°C to RT) Intermediate1->Step2 Intermediate2 1H-Pyrazolo[3,4-c]pyridine Core Step2->Intermediate2 Ring Closure Step3 Regioselective Oxidation (mCPBA / Ac2O rearrangement) Intermediate2->Step3 Product 7-Oxo-pyrazolo[3,4-c]pyridine Target Scaffold Step3->Product C-7 Functionalization

Synthetic Workflow for 7-Oxo-pyrazolo[3,4-c]pyridine Derivatives.

Protocol: Synthesis of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Core

Objective: To synthesize the brain-penetrant RIP1 kinase inhibitor core via a self-validating, regioselective cyclization and oxidation sequence.

Step 1: Preparation of 3-Nitro-2-aminopicoline

  • Procedure: Dissolve 2-amino-4-picoline (1.0 eq) in concentrated H₂SO₄ at 0 °C. Slowly add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ dropwise over 30 minutes. Maintain the temperature below 5 °C. Stir for 2 hours at room temperature.

  • Causality & Rationale: The strongly acidic medium protonates the amino group, directing the nitronium ion to the C-3 position. Temperature control is critical to prevent over-nitration or oxidative degradation of the methyl group.

  • Validation: Quench an aliquot in ice water; extract with EtOAc. LC-MS must show >95% conversion to the mono-nitrated product ([M+H]⁺ peak expected).

Step 2: Diazotization and Pyrazole Ring Closure

  • Procedure: Suspend the nitrated intermediate (1.0 eq) in 6M HCl and cool to 0 °C. Add an aqueous solution of NaNO₂ (1.2 eq) dropwise. Stir for 1 hour at 0 °C, then slowly warm to room temperature and stir for an additional 12 hours.

  • Causality & Rationale: NaNO₂ in HCl generates nitrous acid, which converts the primary amine into a diazonium salt. The proximity of the C-4 methyl group allows for an intramolecular cyclization (Richter-type or modified indazole synthesis) to form the pyrazolo[3,4-c]pyridine core[1][6].

  • Validation: The reaction mixture will transition from a suspension to a clear solution, followed by the precipitation of the cyclized product. TLC (DCM:MeOH 9:1) should indicate complete consumption of the yellow nitro-precursor.

Step 3: Regioselective C-7 Oxidation (N-Oxide Rearrangement)

  • Procedure: Dissolve the pyrazolo[3,4-c]pyridine core in DCM and treat with m-CPBA (1.1 eq) at 0 °C to form the pyridine N-oxide. After purification, reflux the N-oxide in acetic anhydride (Ac₂O) for 4 hours. Hydrolyze the resulting acetate intermediate with methanolic K₂CO₃.

  • Causality & Rationale: Direct oxidation of the C-7 position is sterically and electronically hindered. Forming the N-oxide activates the adjacent C-7 position. The Boekelheide rearrangement utilizing Ac₂O drives the oxygen from the nitrogen to the C-7 carbon, forming the crucial 7-oxo pharmacophore required for RIP1 kinase inhibition[3][4].

  • Validation: ¹H-NMR must show the disappearance of the aromatic C-7 proton and a significant upfield shift of the adjacent protons, confirming the loss of aromaticity in the pyridine ring and the formation of the pyridone (7-oxo) system.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold is a masterclass in rational drug design. By understanding the precise spatial and electronic requirements of target kinase pockets, medicinal chemists can tune this core to achieve vastly different biological outcomes. Preserving the N1-H and limiting C-7 bulk yields potent GSK3 inhibitors[1], while exploiting the C-7 position via oxidation unlocks highly selective, brain-penetrant RIP1 kinase inhibitors capable of halting necroptotic cell death in neurodegenerative models[3][4]. The self-validating synthetic protocols provided herein ensure the reproducible generation of these complex, highly functionalized heterocycles for ongoing therapeutic development.

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines.J-Stage.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.PMC - NIH.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors.PubMed - NIH.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.Bentham Science Publishers.
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosph

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine in Modern Drug Discovery

Introduction: The Value Proposition of a Fluorinated Scaffold In the landscape of medicinal chemistry, the pyrazolo[3,4-c]pyridine core is a recognized privileged scaffold, owing to its structural resemblance to purine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value Proposition of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the pyrazolo[3,4-c]pyridine core is a recognized privileged scaffold, owing to its structural resemblance to purine, which allows it to interact with a wide array of biological targets, including kinases and other ATP-binding proteins.[1][2] The strategic introduction of a fluorine atom at the 5-position of this scaffold, creating 5-Fluoro-1H-pyrazolo[3,4-c]pyridine, offers a nuanced yet powerful tool for drug discovery professionals. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can be leveraged to enhance a molecule's metabolic stability, modulate its physicochemical properties (such as pKa and lipophilicity), and improve its binding affinity to the target protein.[3][4][5][6][7][8] This application note serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the utilization of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine as a key synthetic intermediate.

Core Reactivity and Strategic Functionalization

The 5-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold offers multiple vectors for chemical elaboration, allowing for the systematic exploration of chemical space around a core fragment. The key sites for modification are the pyrazole nitrogen (N1), the pyridine nitrogen (N2, via alkylation of the pyrazole), the C3 and C7 positions of the pyrazole and pyridine rings respectively, and, most critically, the C5 position, which is activated by the fluorine substituent.

Caption: Key functionalization vectors of the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-position, bearing the fluoro substituent, is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. While the carbon-fluorine bond is strong, with appropriate catalytic systems, it can be effectively utilized in cross-coupling reactions, particularly in electron-deficient heterocyclic systems. However, for practical synthetic strategies, the corresponding 5-bromo or 5-chloro analogs often serve as more reactive starting materials for these transformations. The protocols provided below are optimized for these halo-analogs and serve as a strong starting point for the less reactive fluoro-analog, which may require more forcing conditions or specialized catalyst systems.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.

General Protocol for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine:

  • Materials:

    • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)

  • Procedure:

    • To a microwave vial or a round-bottom flask, add 5-bromo-1H-pyrazolo[3,4-c]pyridine, the boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-120 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good to Excellent[9]
PdCl₂(dppf)Cs₂CO₃DMAc120 (Microwave)Moderate to Good[10]
NiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol120Good to Excellent[11]

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, allowing for the coupling of a wide range of primary and secondary amines.

General Protocol for Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine:

  • Materials:

    • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

    • Amine (1.2-1.5 eq)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 eq or Cs₂CO₃, 2.0 eq)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the 5-bromo-1H-pyrazolo[3,4-c]pyridine, palladium source, ligand (if not using a precatalyst), and base in a dry reaction vessel.

    • Add the anhydrous, degassed solvent, followed by the amine.

    • Seal the vessel and heat the mixture with stirring at 80-110 °C for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Nucleophile ScopeReference
Pd₂(dba)₃ / XPhosNaOtBuToluene100Primary & Secondary Amines[4][7]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110Anilines[12]
XantPhos Pd G3DBUMeCN/PhMe140 (Flow)Amides, Anilines[5][13]

Table 2: Common Conditions for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

The electron-deficient nature of the pyrazolo[3,4-c]pyridine ring, further enhanced by the strongly electron-withdrawing fluorine atom at the C5-position, makes this position susceptible to nucleophilic aromatic substitution (SNAr).[14] This offers a complementary, metal-free strategy for introducing heteroatom nucleophiles. In SNAr reactions of halopyridines, the reactivity order is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[2][15]

General Protocol for SNAr of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine with an Alkoxide:

  • Materials:

    • 5-Fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

    • Sodium alkoxide (e.g., Sodium methoxide, 1.5-2.0 eq)

    • Anhydrous solvent (e.g., the corresponding alcohol, DMF, or DMSO)

  • Procedure:

    • To a solution of the sodium alkoxide in its corresponding alcohol or an anhydrous polar aprotic solvent, add the 5-fluoro-1H-pyrazolo[3,4-c]pyridine.

    • Heat the reaction mixture, typically between 60 °C and 120 °C, and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Caption: Simplified mechanism of the SNAr reaction on 5-Fluoro-1H-pyrazolo[3,4-c]pyridine.

Conclusion and Future Outlook

5-Fluoro-1H-pyrazolo[3,4-c]pyridine is a highly valuable and versatile intermediate for the synthesis of novel bioactive molecules. Its strategic fluorination provides a handle for modulating key drug-like properties while also offering a reactive site for functionalization. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provide a robust toolkit for elaborating this scaffold. The protocols and data presented herein offer a solid foundation for researchers to leverage the full potential of this important building block in their drug discovery programs. Further exploration into late-stage C-H functionalization at other positions on the ring will undoubtedly expand the utility of this scaffold even further.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9845-9851.
  • Lenci, E., & Trabocchi, A. (2020). Pyrazolo-fused heterocycles as scaffolds for potent and selective kinase inhibitors. Future Medicinal Chemistry, 12(1), 69-90.
  • Ruiz-Sánchez, A. J., & Perry, G. (2021). The role of fluorine in drug design. Expert Opinion on Drug Discovery, 16(9), 969-985.
  • S.L. Buchwald, J.F. Hartwig, et al. (1994-present). Seminal papers on the development of Buchwald-Hartwig amination. Journal of the American Chemical Society and Organic Letters.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Nickel-catalyzed cross-coupling reactions of aryl fluorides. Chemical Society Reviews, 40(10), 4937-4947.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Duarte, F. J. S., & Moreira, R. (2022).
  • La-Venia, A., & Pucheault, M. (2019). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 9(1), 1-9.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2026). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford University Press.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

Sources

Application

Application Note: Synthesis of Vericiguat and Isosteric Analogs via 5-Fluoro-1H-pyrazolo[3,4-c]pyridine

Introduction & Strategic Rationale Vericiguat is a first-in-class, once-daily oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of high-risk heart failure with reduced ejection fraction (HFrEF) ....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Vericiguat is a first-in-class, once-daily oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of high-risk heart failure with reduced ejection fraction (HFrEF) . By directly stimulating sGC independently of nitric oxide (NO) and sensitizing sGC to endogenous NO, Vericiguat restores the critical NO-sGC-cGMP signaling axis, promoting vasodilation, improving vascular tone, and mitigating adverse cardiac remodeling .

While the commercial active pharmaceutical ingredient (API) utilizes a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core , drug development professionals frequently utilize the 5-fluoro-1H-pyrazolo[3,4-c]pyridine isostere to synthesize patent-differentiated analogs and explore advanced structure-activity relationships (SAR) .

Shifting the pyridine nitrogen from the b-face to the c-face alters the molecule's dipole moment, hydrogen-bond acceptor vector, and basicity. These electronic perturbations can strategically modulate binding affinity at the sGC allosteric site and potentially alter susceptibility to UGT1A9-mediated N-glucuronidation—the primary metabolic clearance pathway for Vericiguat .

Mechanistic Pathway Visualization

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds heme site Vericiguat Vericiguat / Analog (sGC Stimulator) Vericiguat->sGC Binds allosteric site cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Cardioprotection PKG->Vasodilation Phosphorylation

Caption: NO-sGC-cGMP Signaling Pathway and Mechanism of Action for sGC Stimulators.

Synthetic Strategy & Causality

The synthesis of the Vericiguat [3,4-c] isostere follows a highly convergent route. The critical challenges lie in achieving high regioselectivity during the N-alkylation of the pyrazole core and ensuring chemoselectivity during the final carbamoylation of the triaminopyrimidine intermediate.

Causality in Experimental Design:

  • Regioselective N1-Alkylation: The use of Cesium Carbonate (Cs₂CO₃) over lighter alkali bases (like K₂CO₃) is deliberate. The large ionic radius of Cs⁺ creates a looser, more dissociated ion pair with the pyrazolate anion. This "cesium effect" enhances the intrinsic nucleophilicity of the nitrogen atoms, allowing the steric bulk of the [3,4-c] pyridine system to thermodynamically drive alkylation to the less hindered N1 position (>95:5 selectivity).

  • Chemoselective Carbamoylation: The final step involves reacting methyl chloroformate with a 4,5,6-triaminopyrimidine intermediate. The C4 and C6 amino groups act as vinylogous amides; their lone pairs are highly delocalized into the electron-deficient pyrimidine ring. The C5 amino group lacks this direct conjugation, retaining its aliphatic-like nucleophilicity, thus exclusively attacking the electrophile.

Experimental Workflows & Methodologies

G SM 5-Fluoro-1H-pyrazolo[3,4-c]pyridine (Starting Material) Step1 Step 1: Regioselective N-Alkylation Reagents: 2-F-BnBr, Cs2CO3, DMF SM->Step1 Int1 Intermediate 1 N1-(2-Fluorobenzyl) derivative Step1->Int1 Step2 Step 2: C3-Halogenation & Cyanation Reagents: NIS, then Zn(CN)2 / Pd(PPh3)4 Int1->Step2 Int2 Intermediate 2 3-Carbonitrile derivative Step2->Int2 Step3 Step 3: Pyrimidine Annulation Reagents: NaOMe, NH4Cl, Malononitrile Int2->Step3 Int3 Intermediate 3 4,5,6-Triaminopyrimidine derivative Step3->Int3 Step4 Step 4: Selective Carbamoylation Reagents: Methyl chloroformate, Pyridine Int3->Step4 Final Vericiguat [3,4-c] Isostere (Final API Analog) Step4->Final

Caption: Convergent Synthetic Workflow for Vericiguat [3,4-c]pyridine Isostere.

Protocol 1: Regioselective N1-Alkylation
  • Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 5-Fluoro-1H-pyrazolo[3,4-c]pyridine (10.0 g, 72.9 mmol) and anhydrous DMF (100 mL).

  • Activation: Add Cs₂CO₃ (35.6 g, 109.4 mmol, 1.5 eq). Stir at ambient temperature for 30 minutes to ensure complete deprotonation and formation of the reactive cesium pyrazolate.

  • Alkylation: Dropwise add 2-fluorobenzyl bromide (15.1 g, 80.2 mmol, 1.1 eq) over 15 minutes. Maintain stirring at 25°C for 12 hours.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:3, Rf ~0.45). Quench with H₂O (200 mL), extract with EtOAc (3 x 100 mL), wash with brine, and dry over Na₂SO₄.

  • Result: Concentration yields Intermediate 1. Self-Validation: LC-MS should display a prominent[M+H]⁺ peak at m/z 246.1.

Protocol 2: C3-Halogenation and Cyanation
  • Halogenation: Dissolve Intermediate 1 (15.0 g, 61.1 mmol) in DMF (80 mL). Add N-Iodosuccinimide (NIS) (15.1 g, 67.2 mmol). Stir at 60°C for 4 hours. The electron-rich C3 position readily undergoes electrophilic aromatic substitution.

  • Cyanation Setup: To the crude iodinated intermediate, add Zn(CN)₂ (4.3 g, 36.6 mmol, 0.6 eq) and Pd(PPh₃)₄ (3.5 g, 3.0 mmol, 5 mol%).

  • Coupling: Degas the mixture and heat to 120°C for 8 hours under argon.

  • Validation: Filter through Celite, dilute with EtOAc, and wash extensively with 5% aqueous NH₄OH to remove zinc salts.

  • Result: Purification via silica gel chromatography yields Intermediate 2. Self-Validation: FTIR spectroscopy must show a sharp, characteristic C≡N stretch at ~2220 cm⁻¹.

Protocol 3: Pyrimidine Annulation
  • Amidine Formation: Suspend Intermediate 2 (10.0 g, 37.0 mmol) in anhydrous MeOH (100 mL). Add NaOMe (0.5 eq) and stir at room temperature for 12 hours to form the imidate. Add NH₄Cl (3.0 eq) and reflux for 4 hours to yield the amidine hydrochloride.

  • Annulation: To the same pot, add malononitrile (2.7 g, 40.7 mmol, 1.1 eq) and additional NaOMe (3.0 eq). Reflux for 16 hours.

  • Validation: Cool to 0°C to precipitate the product. Filter and wash with cold MeOH.

  • Result: Yields Intermediate 3 (Triamine). Self-Validation: ¹H-NMR (DMSO-d₆) will display broad singlets integrating for 6 protons between 5.5–6.5 ppm, corresponding to the three distinct -NH₂ groups.

Protocol 4: Chemoselective Carbamoylation
  • Setup: Dissolve Intermediate 3 (8.0 g, 22.6 mmol) in anhydrous Pyridine (40 mL) and cool to 0°C in an ice bath.

  • Reaction: Slowly add methyl chloroformate (2.24 g, 23.7 mmol, 1.05 eq) dropwise over 20 minutes to prevent thermal runaway and maintain C5-selectivity.

  • Maturation: Stir at 0°C for 2 hours, then allow to warm to ambient temperature for 1 hour.

  • Validation: Pour the mixture into ice-cold water (150 mL). The final product will precipitate as a solid. Filter, wash with water, and recrystallize from EtOH/H₂O.

  • Result: Yields the Vericiguat [3,4-c] isostere. Self-Validation: ¹³C-NMR must reveal a new carbonyl resonance at ~155 ppm, confirming carbamate formation.

Quantitative Data Summary

The following table summarizes the key reaction metrics, comparing the standard [3,4-b] route with the adapted [3,4-c] isostere workflow.

Reaction StepSubstrateReagents / ConditionsYield (%)RegioselectivityKey Analytical Marker
N-Alkylation [3,4-c]-Pyridine2-F-BnBr, Cs₂CO₃, DMF, 25°C82%>95:5 (N1:N2)LC-MS: [M+H]⁺ 246.1
C3-Cyanation N1-Alkylated Int.1. NIS; 2. Zn(CN)₂, Pd(PPh₃)₄76%N/AIR: ~2220 cm⁻¹ (C≡N)
Annulation C3-CarbonitrileMeOH, NH₄Cl, Malononitrile68%N/A¹H-NMR: -NH₂ broad singlets
Carbamoylation Triamine Int.Methyl chloroformate, Pyridine91%>99% (C5-selective)¹³C-NMR: ~155 ppm (C=O)

References

  • Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. National Institutes of Health (NIH) / Clinical and Translational Science. Available at:[Link]

  • What is the mechanism of action of vericiguat? The Canadian VIGOUR Centre (CVC). Available at:[Link]

  • WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.Google Patents.
Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Halo-1H-pyrazolo[3,4-c]pyridines

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines and their C-5 Functionalization The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines and their C-5 Functionalization

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purine enables it to interact with a wide array of biological targets, including kinases, which has led to its incorporation into numerous compounds investigated for anti-cancer, anti-inflammatory, and anti-viral applications.[1][2] The ability to selectively functionalize this core structure is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for the late-stage functionalization of complex molecules.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the protocols and key considerations for the successful Suzuki-Miyaura coupling of 5-halo-1H-pyrazolo[3,4-c]pyridines, a critical step in the synthesis of novel therapeutic agents.

The Mechanism of Suzuki-Miyaura Coupling: A Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] A base is crucial for the activation of the organoboron species, which facilitates the transmetalation step.[6]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide R-Pd(II)-X(Ln) oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl R-Pd(II)-R'(Ln) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product organohalide R-X (5-Halo-1H-pyrazolo[3,4-c]pyridine) organohalide->oxidative_addition boronic_acid R'-B(OR)2 boronate [R'-B(OR)2(Base)]- boronic_acid->boronate base Base base->boronate boronate->transmetalation

Suzuki-Miyaura Catalytic Cycle Diagram

Key Parameters for Successful Coupling of 5-Halo-1H-pyrazolo[3,4-c]pyridines

The Suzuki-Miyaura coupling of nitrogen-containing heterocycles like 5-halo-1H-pyrazolo[3,4-c]pyridines can be challenging due to potential catalyst inhibition by the basic nitrogen atoms and side reactions such as protodeboronation of the boronic acid.[1] Careful selection of the reaction parameters is therefore critical for a successful outcome.

1. Choice of Halide (R-X): The reactivity of the 5-halo substituent follows the general trend for oxidative addition: I > Br > Cl.[7] 5-Bromo-1H-pyrazolo[3,4-c]pyridines are commonly used and offer a good balance of reactivity and stability.[2] 5-Chloro-1H-pyrazolo[3,4-c]pyridines are often more cost-effective but typically require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve efficient coupling.[8][9]

2. Palladium Catalyst and Ligand: The choice of the palladium source and the ancillary ligand is arguably the most critical factor. While Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often provide superior results, especially for challenging substrates.

  • For 5-Bromo-1H-pyrazolo[3,4-c]pyridines: Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands such as PPh₃, PCy₃, or dppf are often good starting points.

  • For 5-Chloro-1H-pyrazolo[3,4-c]pyridines: More electron-rich and sterically hindered ligands are generally required to facilitate the oxidative addition of the stronger C-Cl bond. Buchwald ligands like SPhos and XPhos are highly effective.[7][10] Pre-formed palladium catalysts incorporating these ligands are also commercially available and can offer improved reactivity and reproducibility.[11]

3. Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12][13] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases.[12][13] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and its ability to promote challenging couplings.[6] K₃PO₄ is another strong and effective base, particularly for couplings involving heteroaryl halides.[11]

  • Organic Bases: Organic bases like triethylamine (NEt₃) are generally less effective in Suzuki-Miyaura couplings.

4. Solvent: A variety of solvents can be used for Suzuki-Miyaura reactions. The choice of solvent often depends on the solubility of the substrates and reagents, as well as the reaction temperature.

  • Aprotic Solvents: Dioxane, THF, and toluene are commonly used, often in combination with water.[1] The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.

  • Polar Aprotic Solvents: DMF and DMAc can also be used, particularly for less reactive substrates, as they allow for higher reaction temperatures.

5. Boronic Acid/Ester: While arylboronic acids are widely used, they can be susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved.[1] For particularly sensitive substrates, more stable boronic esters, such as pinacol or MIDA esters, can be employed to mitigate this issue.[1]

Parameter Choice for 5-Bromo-1H-pyrazolo[3,4-c]pyridine Choice for 5-Chloro-1H-pyrazolo[3,4-c]pyridine Rationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are often more stable and are reduced in situ to the active Pd(0) species.
Ligand PPh₃, dppf, PCy₃SPhos, XPhos, RuPhosChloro-pyridines require more electron-rich and bulky ligands to facilitate oxidative addition.[7][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃K₃PO₄ and Cs₂CO₃ are generally more effective for challenging couplings of N-heterocycles.[11][12][13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O, Toluene, DMAcThe choice of solvent should ensure adequate solubility of all components at the reaction temperature.
Temperature 80-120 °C100-140 °CHigher temperatures are often required for less reactive chloro-pyridines.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-halo-1H-pyrazolo[3,4-c]pyridines. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow General Experimental Workflow start Start reagents Combine 5-halo-1H-pyrazolo[3,4-c]pyridine, boronic acid, and base in a reaction vessel. start->reagents solvent Add solvent and stir. reagents->solvent degas Degas the reaction mixture (e.g., by bubbling with Ar or N₂). solvent->degas catalyst Add palladium catalyst and ligand. degas->catalyst heat Heat the reaction to the specified temperature. catalyst->heat monitor Monitor reaction progress (e.g., by TLC or LC-MS). heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product (e.g., by column chromatography). workup->purify end End purify->end

Sources

Application

Buchwald-Hartwig amination of 5-halo-1H-pyrazolo[3,4-c]pyridine derivatives

Application Note: Vectorial Functionalization via Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[3,4-c]pyridine Derivatives Target Audience: Researchers, scientists, and drug development professionals. Introduction & S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Vectorial Functionalization via Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[3,4-c]pyridine Derivatives

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

Heterocyclic scaffolds, particularly purine bioisosteres such as 1H-pyrazolo[3,4-c]pyridines, are cornerstones of fragment-based drug discovery (FBDD)[1]. The ability to selectively elaborate these fragments along multiple growth vectors (N-1, N-2, C-3, C-5, and C-7) dictates their utility in hit-to-lead campaigns[2]. While C-3 and C-7 are typically accessed via Suzuki-Miyaura and Negishi cross-couplings respectively, the C-5 position is uniquely suited for carbon-nitrogen (C-N) bond formation[3].

The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for this transformation, overcoming the limitations of traditional nucleophilic aromatic substitution ( SN​Ar ), which requires highly electron-deficient arenes and harsh conditions[4]. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for the C-5 amination of 5-halo-1H-pyrazolo[3,4-c]pyridines.

Mechanistic Causality in Experimental Design

The Buchwald-Hartwig amination relies on a delicate interplay between the palladium source, the phosphine ligand, and the base[4]. For the pyrazolo[3,4-c]pyridine system, the following choices are mechanistically driven:

  • Catalyst & Ligand Selection: The combination of Pd2​(dba)3​ and the bidentate ligand rac-BINAP is highly efficacious[2]. Bidentate phosphines like BINAP enforce a cis-geometry on the palladium center. This spatial arrangement accelerates the critical reductive elimination step and suppresses off-target β -hydride elimination. Furthermore, bidentate ligands prevent the formation of off-cycle, inactive palladium-halide dimers following oxidative addition[4].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is utilized to deprotonate the amine upon coordination to the Pd(II) intermediate, facilitating the rapid formation of the requisite palladium-amido complex[2].

  • Substrate Masking (N-Protection): A critical failure point in heterocyclic cross-coupling is catalyst poisoning or competitive N-arylation driven by the endogenous pyrazole N-H. Prior to the Buchwald-Hartwig coupling, the N-1 or N-2 position must be masked using a tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group[1].

Workflow A 5-halo-1H-pyrazolo [3,4-c]pyridine B N-Protection (SEM/THP) A->B C Protected Scaffold B->C D Buchwald-Hartwig C-N Coupling C->D Pd2(dba)3, BINAP NaOtBu, Amine E C-5 Aminated Intermediate D->E F Deprotection E->F G Target 5-amino Derivative F->G

Workflow for the C-5 Buchwald-Hartwig amination of pyrazolo[3,4-c]pyridines.

Reaction Optimization and Quantitative Data

The reactivity of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is heavily influenced by the nature of the halogen and the presence of a protecting group. Table 1 summarizes the optimal conditions and comparative yields derived from recent FBDD functionalization studies[3].

Table 1: Optimization and Substrate Scope for C-5 Amination

Substrate (C-5 Halogen)N-Protecting GroupCatalyst SystemBaseSolvent / TempConversion / Yield
5-Bromo SEM Pd2​(dba)3​ / rac-BINAPNaOtBuTHF, 55 °CComplete / >80%
5-Bromo THP Pd2​(dba)3​ / rac-BINAPNaOtBuTHF, 55 °CComplete / >80%
5-Chloro SEM Pd2​(dba)3​ / rac-BINAPNaOtBuTHF, 55 °CModerate / <50%
5-Bromo None (Free NH) Pd2​(dba)3​ / rac-BINAPNaOtBuTHF, 55 °CFailed (Poisoning)

Note: The 5-bromo derivative is vastly superior to the 5-chloro analogue due to the lower activation energy required for the oxidative addition of the C-Br bond to the Pd(0) center.

Self-Validating Experimental Protocol

This protocol is designed with built-in in-process controls (IPCs) to ensure reproducibility and to allow scientists to self-diagnose reaction failures in real-time.

Materials & Reagents:

  • 5-bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine (1.00 eq)

  • Primary or secondary amine (1.10 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • rac-BINAP (0.12 eq)

  • NaOtBu (3.00 eq)

  • Anhydrous Tetrahydrofuran (THF), rigorously degassed

Step-by-Step Methodology:

  • Preparation of the Catalytic System (Glovebox or Schlenk Line):

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd2​(dba)3​ (0.05 eq), rac-BINAP (0.12 eq), and NaOtBu (3.00 eq)[2].

    • Causality: NaOtBu is highly hygroscopic; moisture will rapidly quench the base and hydrolyze the active Pd species, halting the catalytic cycle.

  • Substrate Addition & Degassing:

    • Action: Add the protected 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.00 eq) to the flask. Seal the flask with a rubber septum and subject it to three cycles of vacuum/nitrogen backfilling.

    • Validation Check: The solid mixture should remain free-flowing. Clumping indicates moisture ingress.

  • Solvent and Amine Introduction:

    • Action: Introduce the amine (1.10 eq) followed by anhydrous, degassed THF to achieve a 0.1 M substrate concentration[2].

    • Validation Check: Upon addition of the solvent and stirring, the solution should transition to a deep red color, indicative of the active Pd(0) /BINAP complex[2]. If the solution turns black immediately, palladium black has precipitated due to oxygen contamination.

  • Reaction Execution:

    • Action: Heat the reaction mixture to 55 °C and stir overnight (approx. 16 hours) under a positive pressure of nitrogen[2].

    • IPC: Sample 10 μ L of the reaction mixture, dilute in LCMS-grade acetonitrile, and analyze via LCMS. The reaction is deemed complete when the starting material peak is 2% relative to the product peak.

  • Work-up and Isolation:

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts[2]. Wash the Celite cake with additional EtOAc.

    • Action: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar-X insertion) Pd0->OA + 5-halo-pyrazolo-pyridine AC Amine Coordination & Deprotonation OA->AC + Amine, Base RE Reductive Elimination (C-N Bond Formation) AC->RE - Base-HX RE->Pd0 + C-5 Aminated Product

Logical relationship of the Pd-catalyzed Buchwald-Hartwig amination cycle.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines, RSC Advances,[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines, ResearchGate,[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines, National Library of Medicine (PMC),[Link]

  • Buchwald–Hartwig amination, Wikipedia,[Link]

Sources

Method

Application Note: Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core at the C3 and C7 Positions

Executive Summary The pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural isosterism with purines allows it to effectively engage kinase ATP-bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural isosterism with purines allows it to effectively engage kinase ATP-binding sites and other purine-recognition pockets[1]. However, the transition from a fragment hit to a potent lead compound necessitates precise, multidirectional elaboration along specific growth vectors. This application note details the mechanistic rationale and validated protocols for the divergent functionalization of the pyrazolo[3,4-c]pyridine core at the C3 and C7 positions, utilizing iridium-catalyzed C–H borylation and directed ortho-metalation (DoM), respectively[2].

Mechanistic Causality & Vectorial Strategy

Designing a functionalization strategy for fused heteroaromatics requires navigating competing electronic and steric microenvironments. As application scientists, we must select reagents that exploit these specific molecular properties to ensure regiocontrol.

C3 Functionalization via Sterically Driven C–H Activation

The pyrazole ring of the pyrazolo[3,4-c]pyridine core is relatively electron-rich, yet traditional electrophilic aromatic substitution ( SE​Ar ) is often hampered by the deactivating nature of the fused pyridine ring. To bypass electronic constraints, we employ Iridium-catalyzed C–H borylation .

  • The Causality: Iridium-catalyzed borylation is highly sensitive to steric hindrance rather than electronic density[3]. By installing a protecting group at the N1 or N2 position, the C3 position becomes the least sterically hindered C–H bond on the scaffold. The bulky [Ir(COD)OMe]2/dtbpy catalytic system selectively activates the C3 position to form a pinacolboronate ester, which is subsequently elaborated via a tandem Suzuki-Miyaura cross-coupling[2].

C7 Functionalization via Kinetically Driven Directed ortho-Metalation

Functionalizing the C7 position exploits the inductive electron-withdrawing effect of the adjacent pyridine nitrogen, which significantly increases the acidity of the C7 proton.

  • The Causality: Treating electron-deficient pyridines with standard alkyllithium reagents (e.g., n-BuLi) typically results in competitive Chichibabin-type nucleophilic addition to the ring. To circumvent this, the Knochel-Hauser base (TMPMgCl·LiCl) is utilized. The massive steric bulk of the tetramethylpiperidide (TMP) ligand suppresses nucleophilic attack, while the LiCl salt breaks up base aggregates, drastically enhancing kinetic basicity[2]. This enables rapid, selective deprotonation at C7. The resulting magnesiated intermediate is then transmetalated with ZnCl 2​ to enable Negishi cross-coupling[1].

Workflow Visualization

VectorialFunctionalization Core Protected 1H-Pyrazolo[3,4-c]pyridine C3_Boryl C3-Borylated Intermediate (Sterically Driven) Core->C3_Boryl [Ir(COD)OMe]2, dtbpy B2pin2, MTBE, MW 100°C C7_Metal C7-Magnesiated Intermediate (Kinetically Driven) Core->C7_Metal TMPMgCl·LiCl THF, -78°C to rt C3_Product C3-Functionalized Derivative (Suzuki-Miyaura) C3_Boryl->C3_Product Pd-Catalyst, Ar-X Base, Heat C7_Product C7-Functionalized Derivative (Negishi Coupling) C7_Metal->C7_Product 1. ZnCl2 2. Pd-Catalyst, Ar-X

Divergent functionalization workflow for the C3 and C7 positions of the pyrazolo[3,4-c]pyridine core.

Quantitative Reaction Parameters

Functionalization VectorReaction ModalityKey Reagents & CatalystsTemperature ProfileTypical Yield RangePrimary Mechanistic Driver
C3 Position Tandem C–H Borylation & Suzuki-Miyaura[Ir(COD)OMe]2, dtbpy, B2pin2, followed by Pd(dppf)Cl2, Ar-X100 °C (MW) then 90 °C45–75%Steric accessibility of the C3 C–H bond[2]
C7 Position Directed ortho-Metalation & Negishi CouplingTMPMgCl·LiCl, followed by ZnCl2, Pd(PPh3)4, Ar-X-78 °C to rt then 60 °C50–80%Enhanced C–H acidity (inductive effect) & steric shielding[1]

Validated Experimental Protocols

Protocol A: Tandem C3 C–H Borylation and Suzuki-Miyaura Cross-Coupling
  • Objective: Selective C3 functionalization of an N-protected 1H-pyrazolo[3,4-c]pyridine.

  • Solvent Rationale: MTBE is utilized for the borylation step because it efficiently solubilizes the non-polar Ir-catalyst complex while remaining stable under microwave irradiation up to 100 °C[2].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried microwave vial under an inert atmosphere (N 2​ /Ar), combine [Ir(COD)OMe]2 (1.5 mol%), dtbpy (3.0 mol%), and B2pin2 (1.1 equiv.).

  • Substrate Addition: Add the N-protected pyrazolo[3,4-c]pyridine (1.0 equiv.) dissolved in anhydrous MTBE (0.2 M). Seal the vial securely.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave reactor at 100 °C for 45 minutes.

  • Validation Checkpoint (QC): Extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Proceed to step 5 only if the C3-Bpin mass peak [M+H] + is dominant (>95% conversion). The absence of C7-borylation confirms the sterically driven regioselectivity of the Ir-catalyst.

  • Tandem Cross-Coupling: To the same reaction vial, add the desired aryl halide (Ar-X, 1.2 equiv.), Pd(dppf)Cl2 (5 mol%), and an aqueous solution of K 2​ CO 3​ (3.0 equiv.).

  • Thermal Coupling: Heat the biphasic mixture thermally at 90 °C for 12 hours.

  • Workup & Isolation: Dilute the mixture with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Protocol B: C7 Directed ortho-Metalation (DoM) and Negishi Cross-Coupling
  • Objective: Selective C7 functionalization via kinetic deprotonation.

  • Reagent Rationale: The use of TMPMgCl·LiCl is mandatory. Standard bases will result in nucleophilic attack on the pyridine ring. LiCl ensures the base remains monomeric and highly reactive[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-protected pyrazolo[3,4-c]pyridine (1.0 equiv.) in anhydrous THF (0.1 M) in an oven-dried Schlenk flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Kinetic Metalation: Dropwise add TMPMgCl·LiCl (1.2 equiv., 1.0 M in THF/toluene). Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Validation Checkpoint (QC): Quench a 50 µL aliquot with D 2​ O. Analyze the crude aliquot via 1 H-NMR or LC-MS.

    • Self-Validation: >90% deuterium incorporation specifically at the C7 position validates successful and regioselective metalation. Do not proceed to transmetalation if starting material remains.

  • Transmetalation: Cool the reaction back to 0 °C and add a solution of anhydrous ZnCl 2​ (1.5 equiv., 1.0 M in THF). Stir for 30 minutes to form the organozinc intermediate.

  • Cross-Coupling: Add the aryl halide (Ar-X, 0.9 equiv.) and Pd(PPh3)4 (5 mol%). Heat the mixture to 60 °C for 8 hours.

  • Workup & Isolation: Quench the reaction carefully with saturated aqueous NH 4​ Cl, extract with EtOAc (3x), dry the combined organic layers over MgSO 4​ , and purify via silica gel chromatography.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC (NIH).
  • Iridium-catalyzed C-H borylation of pyridines. ResearchGate.

Sources

Application

Application Note: 5-Fluoro-1H-pyrazolo[3,4-c]pyridine Derivatives as Privileged Scaffolds in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of modern targeted therapeutics, particularly in oncology, autoimmune diseases, and neurodegeneration. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of modern targeted therapeutics, particularly in oncology, autoimmune diseases, and neurodegeneration. Among the diverse heterocyclic cores explored, the pyrazolopyridine (azaindazole) scaffold has emerged as a "privileged" structure[1].

This application note provides an in-depth technical guide on the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine building block. By detailing the mechanistic rationale behind its structural advantages, summarizing its primary kinase targets (such as RIPK1 and GSK3β), and providing self-validating experimental protocols for target engagement, this guide serves as a comprehensive resource for drug development professionals optimizing lead compounds.

Mechanistic Rationale: The "Fluorine Magic" in Kinase Binding

In rational structure-based drug design (SBDD), the choice of the core scaffold dictates the primary interaction with the kinase hinge region. The 1H-pyrazolo[3,4-c]pyridine core acts as a highly efficient ATP mimetic. The N1-H and N2/N3 atoms form critical bidentate hydrogen bonds with the backbone amides and carbonyls of the catalytic cleft[1][2].

Why the 5-Fluoro Modification? The strategic installation of a fluorine atom at the C5 position is not merely a steric choice; it fundamentally alters the stereoelectronic profile of the molecule:

  • pKa Modulation & H-Bond Strengthening: Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the pyrazole ring. This lowers the pKa of the N1 proton, significantly enhancing its capacity as a hydrogen bond donor to the kinase hinge region, thereby driving lower Ki​ (inhibition constant) values.

  • Metabolic Shielding: The C5 position on the pyridine ring is a common site for cytochrome P450-mediated oxidative metabolism. The strong C-F bond (approx. 116 kcal/mol) blocks this metabolic liability, drastically improving the in vivo pharmacokinetic (PK) half-life and oral bioavailability[3].

  • Lipophilic Efficiency (LipE): Fluorine increases the lipophilicity of the scaffold without adding significant steric bulk (van der Waals radius of 1.47 Å vs. 1.20 Å for Hydrogen), improving cell membrane permeability and blood-brain barrier (BBB) penetration—crucial for targeting central nervous system (CNS) kinases[3].

Targeted Kinase Pathways & Structural Biology

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have been successfully optimized to target several critical signaling cascades.

  • Receptor Interacting Protein 1 (RIPK1): 7-oxo-tetrahydro-pyrazolo[3,4-c]pyridine derivatives have been identified as highly potent, brain-penetrating RIPK1 inhibitors. They block TNF-induced necroptosis, offering therapeutic potential for multiple sclerosis (MS) and systemic inflammatory response syndromes[3].

  • Glycogen Synthase Kinase 3 (GSK3α/β): Substituted pyrazolo[3,4-c]pyridines demonstrate high selectivity for GSK3, a kinase implicated in Alzheimer's disease pathology via tau hyperphosphorylation. Molecular docking reveals that the unsubstituted pyrazole nitrogens are essential for anchoring the molecule in the GSK3 ATP-binding pocket[4].

RIPK1_Pathway TNF TNF-α Ligand TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex1 RIPK1 RIPK1 Kinase (Active) Complex1->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 Inhibitor 5-Fluoro-Pyrazolo[3,4-c]pyridine Derivative Inhibitor->RIPK1 ATP-Competitive Inhibition MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

Fig 1: RIPK1-mediated necroptosis pathway and the pharmacological intervention point of the inhibitor.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for various pyrazolo[3,4-c]pyridine derivatives across different kinase targets based on recent literature[2][3][4].

Scaffold / Derivative ClassPrimary Kinase TargetIC₅₀ RangePrimary IndicationKey Structural Interaction
7-oxo-pyrazolo[3,4-c]pyridines RIPK1< 10 nMAutoimmune / MSN1-H donor to hinge; lipophilic pocket occupation
5-aryl-pyrazolo[3,4-c]pyridines GSK3α/β15 - 50 nMNeurodegenerationBidentate hinge binding; C5 aryl π−π stacking
5-Fluoro-pyrazolo[3,4-c]pyridines PI3K / BTK< 5 nMOncology / ImmunologyEnhanced N1-H acidity; C5 metabolic shielding
1H-pyrazolo[3,4-b]pyridines TBK1 / FGFR0.2 - 20 nMInnate ImmunityHinge binding via pyridine nitrogen

Experimental Protocols

To ensure rigorous scientific validation, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to confirm that observed inhibition is a true pharmacological effect rather than an assay artifact.

Protocol 1: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening. It eliminates compound auto-fluorescence interference—a common issue with heterocyclic compounds.

Causality & Rationale: The ATP concentration must be set at or near the apparent Km​ of the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀. A pre-incubation step is mandatory to allow slow-binding inhibitors to reach thermodynamic equilibrium before the reaction begins[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Prepare the kinase enzyme, ATP (at Km​ ), and biotinylated peptide substrate in this buffer.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

    • Self-Validation Control: Include a "DMSO only" well (0% inhibition control) and a "No Enzyme" well (100% inhibition control). Include a reference inhibitor (e.g., GSK2982772 for RIPK1) to validate assay sensitivity.

  • Pre-Incubation: Add the kinase solution to the compound wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (25°C) for 15 minutes to establish binding equilibrium.

  • Reaction Initiation: Add the ATP/Substrate mixture to initiate the phosphorylation reaction. Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add the TR-FRET stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Incubate for 60 minutes, then read the plate on a microplate reader capable of TR-FRET (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

TR_FRET_Workflow Prep Compound Serial Dilution Incubate1 Kinase + Inhibitor Pre-incubation Prep->Incubate1 Reaction Add ATP & Peptide Substrate Incubate1->Reaction Establish Equilibrium Stop Add EDTA & Detection Antibodies Reaction->Stop Kinase Reaction Read TR-FRET Readout (665nm / 615nm) Stop->Read

Fig 2: Step-by-step TR-FRET kinase assay workflow for evaluating ATP-competitive inhibitors.

Protocol 2: Cellular Target Engagement (Necroptosis Rescue Assay)

To prove that the biochemical potency translates to cellular efficacy, a phenotypic rescue assay is required. For RIPK1 inhibitors, the L929 mouse fibroblast necroptosis model is the established standard[5].

Causality & Rationale: Treating cells with TNF-α normally induces apoptosis. By co-administering Z-VAD-FMK (a pan-caspase inhibitor), the apoptotic pathway is blocked, forcing the cell to undergo RIPK1/RIPK3-dependent necroptosis. A true RIPK1 inhibitor will rescue the cells from this specific death mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 cells at a density of 10,000 cells/well in a 96-well opaque tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the 5-Fluoro-pyrazolo[3,4-c]pyridine derivative. Incubate for 1 hour.

  • Necroptosis Induction: Add a lethal cocktail of human TNF-α (20 ng/mL) and Z-VAD-FMK (20 µM) to the wells.

    • Self-Validation Control: Include a "Cells + Media Only" control (100% viability) and a "Cells + TNF/Z-VAD + DMSO" control (0% viability baseline).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® (ATP-dependent luminescence reagent) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal.

  • Data Analysis: Measure luminescence. The luminescent signal is directly proportional to the amount of ATP present, indicating viable cells. Plot dose-response curves to calculate the EC₅₀ of necroptosis rescue.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Institutes of Health (NIH) - PubMed Central[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships Journal of Medicinal Chemistry - ACS Publications / PubMed[Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Chemical and Pharmaceutical Bulletin - J-STAGE[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Notes &amp; Protocols: The Development of Pyrazolo[3,4-c]pyridine-Based GPR119 Agonists as Potential Therapeutics for Type 2 Diabetes

Abstract G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its unique dual mechanism of action.[1][2] Predominantly expressed on pancreatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its unique dual mechanism of action.[1][2] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3][4][5] This dual action offers the potential for robust glycemic control with a reduced risk of hypoglycemia.[1] This document provides an in-depth guide for researchers on the discovery and preclinical development of a novel class of potent GPR119 agonists based on the 1H-pyrazolo[3,4-c]pyridine scaffold. We will detail the strategic rationale, synthetic chemistry protocols, in vitro characterization assays, and in vivo efficacy evaluation methods that constitute a comprehensive drug discovery workflow.

Introduction: The Rationale for Targeting GPR119 with a Pyrazolo[3,4-c]pyridine Scaffold

The GPR119 receptor is a class A (rhodopsin-type) GPCR that couples to the Gαs protein subunit.[3][5] Agonist binding initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4][6] This rise in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS).[7][8] In the gut, the same mechanism in enteroendocrine cells promotes the release of GLP-1 and other incretins, which in turn also potentiate insulin secretion from the pancreas.[1][3][5] This multi-pronged approach makes GPR119 agonists an attractive strategy for T2DM treatment.[3]

The 1H-pyrazolo[3,4-c]pyridine core has been identified as a promising scaffold for developing potent GPR119 agonists.[9] Its rigid bicyclic structure provides a suitable framework for orienting key pharmacophoric elements required for receptor binding and activation. Lead optimization efforts have focused on modifying substituents at two primary vectors: the left-hand aryl group (R1) and the right-hand piperidine N-capping group (R2), leading to the identification of compounds with single-digit nanomolar potency.[9]

Caption: GPR119 agonist signaling pathway in pancreatic and intestinal cells.

Experimental Protocols: A Step-by-Step Guide

This section details the core experimental procedures for the synthesis and evaluation of pyrazolo[3,4-c]pyridine GPR119 agonists.

Protocol: General Synthesis of a Pyrazolo[3,4-c]pyridine Analog

The synthesis of this scaffold can be achieved through various routes.[10][11] This protocol outlines a representative pathway adapted from published literature for creating a key intermediate and subsequent derivatization.[9]

Rationale: This multi-step synthesis builds the core heterocycle first, followed by sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install the diverse R1 and R2 groups. This strategy is highly modular, allowing for the rapid generation of an analog library for structure-activity relationship (SAR) studies.

Caption: Modular synthesis workflow for pyrazolo[3,4-c]pyridine analogs.

Materials:

  • 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate

  • Appropriate arylboronic acid (for R1)

  • Substituted piperidine (for R2)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Ligand (e.g., XPhos)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvents (e.g., Dioxane, Toluene, DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure: Suzuki Coupling for R1 Installation (Illustrative)

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the piperidine-substituted pyrazolo[3,4-c]pyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Agonist Potency Determination via cAMP Assay

Rationale: Since GPR119 is a Gαs-coupled receptor, measuring the accumulation of the second messenger cAMP is the most direct and reliable method for quantifying agonist potency (EC50).[4][6] A Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a robust, high-throughput method for this purpose.[4]

Materials:

  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[4]

  • Test Compounds: Pyrazolo[3,4-c]pyridine analogs dissolved in DMSO.

  • Positive Control: A known GPR119 agonist (e.g., AR231453) or Forskolin (a direct adenylyl cyclase activator).[4][7]

  • Assay Kit: Commercial HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • Reagents: Cell culture medium, Hank's Balanced Salt Solution (HBSS), 3-isobutyl-1-methylxanthine (IBMX).

  • Equipment: HTRF-compatible plate reader, 384-well assay plates.

Procedure:

  • Cell Plating: Seed HEK293-hGPR119 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds, positive control, and vehicle (DMSO) in stimulation buffer (HBSS containing IBMX). The inclusion of IBMX, a phosphodiesterase inhibitor, is critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the assay signal.

  • Cell Stimulation: Remove culture medium from cells and add the diluted compounds. Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents. Incubate for 60 minutes at room temperature to allow for cell lysis and immunoassay equilibration.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.

  • Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Protocol: In Vivo Efficacy via Oral Glucose Tolerance Test (oGTT)

Rationale: The oGTT is the gold-standard in vivo assay to assess the ability of an anti-diabetic agent to improve glucose disposal.[12] This test evaluates the compound's integrated effect on both insulin secretion and incretin release in a physiological context.[7]

Materials:

  • Animal Model: Male C57BL/6J mice or diabetic mice (e.g., db/db mice).

  • Test Compound: Formulated for oral gavage (e.g., in 0.5% methylcellulose).

  • Vehicle Control: The formulation vehicle without the test compound.

  • Positive Control: A clinically used anti-diabetic agent (e.g., Sitagliptin).

  • Reagents: Glucose solution (2 g/kg).

  • Equipment: Glucometer, blood collection supplies (e.g., tail-snip lancets), oral gavage needles.

Procedure:

  • Acclimation and Fasting: Acclimate animals for at least one week. Fast the mice overnight (approx. 16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose (t= -30 min) from a tail snip.

  • Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage.

  • Glucose Challenge: At t=0 min, administer the glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at t= 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates efficacy.[13]

Data Interpretation: Structure-Activity Relationships (SAR)

Systematic modification of the pyrazolo[3,4-c]pyridine scaffold has yielded key insights into the structural requirements for potent GPR119 agonism.[9][14]

Table 1: Summary of Structure-Activity Relationships for Pyrazolo[3,4-c]pyridine Agonists

Modification SiteStructural ChangeImpact on Activity (hGPR119 EC50)Rationale / CausalityReference
R1 (Left-Hand Aryl) Introduction of electron-withdrawing groups (e.g., -CN, -CF3) on the phenyl ring.Increase in potency. Enhances key interactions within the receptor binding pocket, potentially through favorable electrostatic or hydrogen bonding interactions.[9][15]
R2 (Piperidine N-capping) Replacement of simple alkyl groups with moieties like pyrimidine or oxadiazole.Significant increase in potency. These groups are believed to occupy a specific sub-pocket of the receptor, forming critical interactions that stabilize the active conformation.[9][12]
Central Spacer Altering the linker between the core and the R2 group.Variable; highly sensitive to length and rigidity.Optimizes the spatial orientation of the R2 capping group relative to the core scaffold for optimal receptor engagement.[14]
Core Scaffold Isosteric replacement of the pyrazole ring with a triazole.Can maintain or improve potency while significantly improving physicochemical properties.Addresses liabilities of the parent scaffold, such as poor aqueous solubility, which is a common challenge for GPR119 agonists.[14][16]

ADME and Pharmacokinetic Considerations

A significant challenge in the development of GPR119 agonists has been achieving a favorable pharmacokinetic (PK) profile.[16] High lipophilicity, often associated with high potency, can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, limiting oral bioavailability.[14][16][17]

Table 2: Representative Preclinical Data for an Optimized Agonist

ParameterAssay TypeResultImplication
hGPR119 EC50 HTRF cAMP Assay3.8 nMHigh in vitro potency.
Aqueous Solubility (pH 7.4) Kinetic Solubility Assay15.9 µMImproved solubility reduces risk of poor absorption.[14]
Caco-2 Permeability In vitro cell monolayerLowSuggests potential for gut-restricted action, which may reduce systemic side effects.[13]
Mouse PK (Oral Dose) In vivo studyCmax: 75 ng/mL, Tmax: 0.5 h, F%: 29%Demonstrates oral absorption and systemic exposure, though bioavailability may require further optimization.[13][18]
oGTT (10 mg/kg) In vivo efficacy30% reduction in glucose AUCConfirms in vivo activity consistent with the proposed mechanism of action.[13]

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a viable and promising starting point for the development of novel GPR119 agonists. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and optimize these compounds. A successful development campaign requires a multi-parameter optimization approach, balancing high in vitro potency with favorable ADME and pharmacokinetic properties to translate potent receptor activation into in vivo therapeutic efficacy. Future work may focus on developing gut-restricted agonists to maximize incretin release while minimizing potential systemic off-target effects.[13]

References

  • Matsuda, D., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shah, U. & Kowle, R. (2013). GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment. IntechOpen. Available at: [Link]

  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes. Authorea Preprints. Available at: [Link]

  • Chu, Z.L., et al. (2007). A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release. Endocrinology. Available at: [Link]

  • Saini, M., et al. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Cecon, E., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology. Available at: [Link]

  • Ohishi, T. & Yoshida, S. (2012). The therapeutic potential of GPR119 agonists for type 2 diabetes. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Matsuda, D., et al. (2017). Novel 3H-[3][9][13]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ritter, K., et al. (2015). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, D., et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. ACS Omega. Available at: [Link]

  • Flatt, B.T., et al. (2011). A categorical structure-activity relationship analysis of GPR119 ligands. PMC. Available at: [Link]

  • Scott, J.S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Litsardakis, G., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Scott, J.S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Radi, M., et al. (2011). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry. Available at: [Link]

  • Gillespie, P., et al. (2014). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Application Note: Synthesis and Vectorial Functionalization of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine for Anticancer Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary Heterocycles are the cornerstone of Fragment-Based Drug Discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

Heterocycles are the cornerstone of Fragment-Based Drug Discovery (FBDD). Among them, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged pharmacophore due to its structural mimicry of endogenous purines[1]. This application note details the de novo synthesis of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine and outlines its vectorial functionalization. By leveraging the unique electronic properties of the C-5 fluorine atom, medicinal chemists can rapidly elaborate this fragment into potent, selective anticancer lead compounds targeting critical kinase networks.

Scientific Rationale & Pharmacological Relevance

The therapeutic utility of pyrazolo[3,4-c]pyridines stems from their ability to competitively bind within the ATP-binding pockets of various cellular proteins[1]. Because purine networks regulate essential biological processes, bioisosteric replacement using the pyrazolopyridine core allows for targeted inhibition of overactive signaling pathways in oncology[2].

The strategic placement of a fluorine atom at the C-5 position serves two critical functions:

  • Physicochemical Modulation: Fluorine enhances the metabolic stability and lipophilicity of the scaffold, improving cellular permeability.

  • Synthetic Versatility: The highly electronegative fluorine atom, activated by the adjacent pyridine nitrogen, serves as an excellent leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr) or as a handle for Palladium-catalyzed Buchwald-Hartwig aminations[1].

Mechanistic Pathway of Anticancer Action

Derivatives of pyrazolopyridines exhibit broad-spectrum antiproliferative activity by acting as multi-target kinase inhibitors[2][3]. Key targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Topoisomerase IIα (TOPIIα)[3][4]. Inhibition of these targets blocks DNA relaxation and phosphorylation cascades, ultimately triggering S-phase cell cycle arrest and inducing apoptosis via Caspase and PARP-1 activation[2][3].

Pathway A 5-Fluoro-pyrazolo [3,4-c]pyridine B ATP-Binding Pocket (CDKs, TOPIIα) A->B Competitive Binding C Kinase Inhibition B->C Blockade of Phosphorylation D S-Phase Arrest & DNA Damage C->D Cell Cycle Disruption E Apoptosis (Caspase Activation) D->E Apoptotic Trigger

Fig 1: Kinase inhibition and apoptotic induction pathway of pyrazolo[3,4-c]pyridine derivatives.

Quantitative Structure-Activity Relationship (SAR) Summary

The elaboration of the pyrazolopyridine core yields compounds with nanomolar to low-micromolar efficacy against various human cancer cell lines. The table below summarizes the antiproliferative metrics of functionalized derivatives documented in recent literature[2][3][4].

Scaffold ClassPrimary Target(s)Tested Cell LineEfficacy (IC₅₀ / GI₅₀)Key SAR Observation
3,7-Disubstituted pyrazolo[3,4-c]pyridines Protein KinasesPC-3 (Prostate), A2058 (Melanoma)3.0 – 16.0 μM3-(3-fluorophenyl) substitution significantly enhances S-phase arrest[2].
Pyrazolo[3,4-b]pyridines TOPIIαK562, MV4-11 (Leukemia)1.33 μM (GI₅₀)Broad-spectrum cytotoxicity; comparable DNA relaxation inhibition to etoposide[3].
Pyrazolo[3,4-d]pyrimidin-4-ones CDKs, EGFRMCF-7 (Breast)11.0 μMBenzylideneamino functionalization at C-5 dictates potency (NO₂ > F > Cl)[4].

Synthetic Strategy: The Huisgen Indazole Adaptation

The synthesis of the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine core utilizes an adaptation of the classical Huisgen indazole synthesis[1]. Starting from commercially available 5-fluoro-4-methylpyridin-3-amine[5], the process involves a one-pot diazotization and cyclization.

Causality in Reagent Selection:

  • Acetic Anhydride (Ac₂O): Acts as an in situ trapping agent, immediately acetylating the highly reactive N-1 position of the newly formed pyrazole ring to prevent unwanted dimerization or degradation[1].

  • Dichloroethane (DCE): The introduction of DCE as a co-solvent is a critical optimization. It enhances scalability and drives the precipitation of the 1-acetyl intermediate, allowing for direct isolation without the need for resource-intensive column chromatography[1].

Synthesis Start 5-Fluoro-4-methylpyridin- 3-amine Diazotization Diazotization & Cyclization (NaNO2, Ac2O, DCE) Start->Diazotization Intermediate 1-Acetyl-5-fluoro-1H-pyrazolo [3,4-c]pyridine Diazotization->Intermediate Huisgen Adaptation Deacetylation Deacetylation (NaOMe, MeOH) Intermediate->Deacetylation Core 5-Fluoro-1H-pyrazolo [3,4-c]pyridine Scaffold Deacetylation->Core Core Isolation Functionalization Vectorial Elaboration (N-1, C-3, C-5, C-7) Core->Functionalization FBDD Pipeline

Fig 2: De novo synthesis and vectorial functionalization workflow for the 5-fluoro scaffold.

Self-Validating Experimental Protocols

Protocol A: De Novo Synthesis of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine

Step 1: Diazotization and Cyclization

  • Suspend 5-fluoro-4-methylpyridin-3-amine (1.0 equiv) in a mixture of Dichloroethane (DCE) and Acetic Anhydride (Ac₂O) (1:1 v/v, 0.2 M)[1][5].

  • Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Add Sodium Nitrite (NaNO₂, 1.2 equiv) portion-wise over 15 minutes to control the exothermic generation of nitrous acid[1].

  • Self-Validation Checkpoint: Perform a starch-iodide test on an aliquot. A rapid color change to blue-black confirms the presence of active NO⁺ species, validating the formation of the diazonium intermediate.

  • Allow the reaction to warm to room temperature, then heat to 90 °C for 20 hours to drive the cyclization and subsequent N-acetylation[1].

  • Cool to room temperature. The intermediate, 1-(5-fluoro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, will precipitate. Filter and wash with cold DCE.

Step 2: Deacetylation

  • Dissolve the isolated 1-acetyl intermediate in anhydrous Methanol (MeOH) (0.1 M).

  • Add Sodium Methoxide (NaOMe, 1.5 equiv) and stir at room temperature for 1 hour[1].

  • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The complete disappearance of the acetyl methyl protons (~2.6 ppm) in a crude ¹H-NMR aliquot confirms quantitative conversion to the free 1H-pyrazolo[3,4-c]pyridine core[1].

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 5-Fluoro-1H-pyrazolo[3,4-c]pyridine scaffold.

Protocol B: Hit-to-Lead Vectorial Elaboration (C-5 Amination)

To synthesize potent kinase inhibitors, the C-5 fluorine can be displaced by pharmacologically relevant amines (e.g., piperazines or anilines) via SNAr.

  • Dissolve 5-Fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DMF.

  • Add the desired secondary amine (e.g., N-methylpiperazine, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Causality Note: The excess amine and DIPEA act as acid scavengers, neutralizing the HF byproduct to prevent protonation of the pyridine nitrogen, which would otherwise halt the catalytic cycle.

  • Heat the mixture to 120 °C in a sealed tube for 12 hours.

  • Purify via reverse-phase preparative HPLC to isolate the C-5 functionalized anticancer lead.

References

  • Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines ResearchG
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines RSC Publishing
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity N
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives N
  • 5-Fluoro-4-methylpyridin-3-amine | 1402672-74-5 Sigma-Aldrich

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-Fluoro-1H-pyrazolo[3,4-c]pyridine synthesis

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of fluorinated heterocycles. The 5-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold is a highly valuable architectural motif in1[1], particularly for kinase inhibitor design.

However, its synthesis—typically achieved via the condensation of 2-chloro-5-fluoronicotinaldehyde with hydrazine hydrate—is notoriously prone to low yields. This guide deconstructs the reaction mechanics, providing a self-validating framework to diagnose, troubleshoot, and eliminate yield-limiting impurities.

Mechanistic Pathway & Vulnerabilities

To fix a failing reaction, you must first understand the causality of its failure. The synthesis relies on a two-step cascade:

  • Hydrazone Formation : Nucleophilic attack of hydrazine on the aldehyde.

  • Intramolecular SNAr (Cyclization) : The terminal nitrogen of the hydrazone displaces the C2-chloride to close the pyrazole ring.

Because hydrazine is a bidentate nucleophile and the C5-fluorine is highly activated, the reaction environment is a minefield of competing kinetic pathways.

G A 2-Chloro-5-fluoro- nicotinaldehyde C Hydrazone Intermediate A->C + B (Condensation) E Azine Byproduct (Dimerization) A->E + C (Excess Aldehyde) B Hydrazine Hydrate D 5-Fluoro-1H-pyrazolo [3,4-c]pyridine C->D Intramolecular SNAr (C2-Cl) F 5-Hydrazino Byproduct (Loss of Fluorine) D->F + B / High Temp SNAr (C5-F)

Reaction pathway of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine synthesis and common side reactions.

Diagnostic Logic: The LC-MS Troubleshooting Tree

When your isolated yield drops below 40%, the crude LC-MS is your primary diagnostic compass. Match your observed mass spectra to the logic tree below to identify your specific failure mode.

Troubleshooting Start Low Yield Detected (< 40%) LCMS Run LC-MS on Crude Mixture Start->LCMS Mass1 High Mass Dimer (Azine Formation) LCMS->Mass1 Mass2 Loss of Fluorine (+32 Da, Hydrazino) LCMS->Mass2 Mass3 Uncyclized Hydrazone (+18 Da vs Target) LCMS->Mass3 Fix1 Solution: Reverse addition sequence Mass1->Fix1 Fix2 Solution: Lower temp (< 80°C) Mass2->Fix2 Fix3 Solution: Add catalytic AcOH Mass3->Fix3

LC-MS diagnostic workflow for troubleshooting low yields in pyrazolo[3,4-c]pyridine synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My LC-MS shows a massive peak with nearly double the expected mass. What happened? A1: Azine Dimerization. Hydrazine has two nucleophilic nitrogen atoms. If the local concentration of 2-chloro-5-fluoronicotinaldehyde is too high in the flask, the initially formed hydrazone intermediate will react with a second molecule of the aldehyde before it has a chance to cyclize. The Scientific Fix: Invert your addition sequence. Add the aldehyde dropwise to a solution containing a slight excess of hydrazine. This ensures the aldehyde is always the limiting reagent in the microenvironment of the reaction, kinetically favoring the intramolecular cyclization over intermolecular dimerization.

Q2: I pushed the temperature to 100 °C to force the cyclization, but now I have a +32 Da impurity and terrible yield. Why? A2: Nucleophilic Displacement of the 5-Fluoro Group. Fluorine is highly electronegative, making the C5 position of the pyridine ring extremely susceptible to SNAr. Hydrazine is an "alpha-effect" nucleophile (highly reactive due to adjacent lone pairs). If you apply excessive thermal energy, hydrazine will not only displace the C2-chloride to form the ring but will also attack the C5-fluorine, yielding 5-hydrazino-1H-pyrazolo[3,4-c]pyridine. The Scientific Fix: Do not exceed 80 °C. The activation energy for the C2-Cl intramolecular cyclization is lower than the intermolecular C5-F displacement. Strict temperature control isolates the desired kinetic product.

Q3: My reaction stalls at the hydrazone intermediate (+18 Da relative to target). Adding more hydrazine doesn't help. How do I drive it to completion? A3: Protic Inhibition of the SNAr Step. The intramolecular cyclization requires the proper spatial orientation of the hydrazone. If the solvent system lacks the ability to stabilize the leaving chloride ion, the reaction stalls. The Scientific Fix: Transition to a 2[2]. The acid serves a dual purpose: it activates the aldehyde for the initial condensation and helps correctly orient the hydrazone rotamer to facilitate the subsequent SNAr cyclization[3].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the primary impurities observed during synthesis optimization.

Solvent SystemTemperature (°C)Hydrazine (Eq.)Addition MethodPrimary ImpurityIsolated Yield (%)
Ethanol80 (Reflux)1.5BatchAzine (15%)45
DMF1003.0Batch5-Hydrazino (25%)30
1,4-Dioxane901.2BatchUncyclized (20%)50
1,4-Dioxane / AcOH (Cat) 80 1.5 Dropwise None (<5%) 82

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. You will use In-Process Controls (IPCs) to prove the success of Step A before initiating Step B.

Materials:

  • 2-Chloro-5-fluoronicotinaldehyde (1.0 eq, 10 mmol)

  • Hydrazine hydrate (64% hydrazine, 1.5 eq, 15 mmol)

  • 1,4-Dioxane (Anhydrous, 30 mL)

  • Glacial Acetic Acid (0.2 eq, 2 mmol)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve hydrazine hydrate (1.5 eq) in 1,4-dioxane (15 mL). Add glacial acetic acid (0.2 eq). Stir at room temperature for 5 minutes.

  • Controlled Condensation: Heat the hydrazine solution to 60 °C. Dissolve 2-chloro-5-fluoronicotinaldehyde (1.0 eq) in the remaining 1,4-dioxane (15 mL). Using a syringe pump or dropping funnel, add the aldehyde solution dropwise over 60 minutes.

  • IPC 1 (Validation of Condensation): Once addition is complete, pull a 10 µL aliquot and run an LC-MS.

    • Pass Criteria: Complete disappearance of the aldehyde starting material. Presence of the hydrazone intermediate mass. If azine dimer is present, your addition rate was too fast.

  • Thermal Cyclization: Elevate the reaction temperature to 80 °C. Stir for 3 to 4 hours. Do not exceed 80 °C to protect the C5-fluorine.

  • IPC 2 (Validation of Cyclization): Pull a second aliquot for LC-MS.

    • Pass Criteria: Disappearance of the hydrazone intermediate. Appearance of the target 5-Fluoro-1H-pyrazolo[3,4-c]pyridine mass. Ensure no +32 Da mass (fluorine displacement) is forming. If hydrazone remains, continue heating for 1 additional hour.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the 1,4-dioxane under reduced pressure to one-third of its volume. Pour the concentrated mixture into ice-cold water (50 mL) while stirring vigorously. The product will precipitate as a solid. Filter, wash with cold water, and dry under a high vacuum.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances / Organic & Biomolecular Chemistry (2023) URL:[Link]

  • Source: Google Patents (World Intellectual Property Organization)
  • Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology Source: The Journal of Organic Chemistry - ACS Publications (2014) URL:[Link]

Sources

Optimization

Identification of byproducts in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines

Technical Support Center: Troubleshooting the Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines Welcome to the Application Science Support Portal. The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is a highly versatile pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

Welcome to the Application Science Support Portal. The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is a highly versatile pharmacophore in fragment-based drug discovery, frequently utilized to target purine-binding pockets in kinase and GPCR targets[1]. However, its synthesis—typically proceeding via the nitrosation and cyclization of 6-halo-4-methylpyridin-3-amines—is prone to the formation of regioisomeric and uncyclized byproducts.

This guide provides mechanistic insights, self-validating analytical protocols, and targeted FAQs to help you identify and resolve byproduct formation during your synthetic campaigns.

Visualizing the Synthetic Workflow

Understanding where your reaction deviates from the critical path is the first step in troubleshooting. Below is the standard synthetic pathway highlighting where major byproducts emerge.

SynthesisWorkflow SM 6-Halo-4-methylpyridin-3-amine Step1 Acetylation & Nitrosation (Ac2O, NaNO2) SM->Step1 Interm N-Nitroso Intermediate Step1->Interm Cycl Cyclization (Heat) Interm->Cycl ProdAc 1-Acetyl-5-halo-1H- pyrazolo[3,4-c]pyridine Cycl->ProdAc BP1 Byproduct A: Uncyclized N-Nitroso Cycl->BP1 Incomplete Cyclization Step2 Deacetylation (NaOMe/MeOH) ProdAc->Step2 Final 5-Halo-1H-pyrazolo[3,4-c]pyridine Step2->Final BP2 Byproduct B: C3-Acetylated Isomer Step2->BP2 Acetyl Migration BP3 Byproduct C: N2-Regioisomer Final->BP3 N-Alkylation (Downstream)

Synthetic workflow of 5-halo-1H-pyrazolo[3,4-c]pyridines and emergence of key byproducts.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: We observe a persistent +16 Da mass shift byproduct in LC-MS during the cyclization step. What is this, and how do we prevent it? A1: A +16 Da mass shift relative to the target acetylated product indicates the presence of an uncyclized N-nitroso intermediate (Byproduct A)[1]. Causality: The nitrosation of the acetamide (using NaNO2/Ac2O) occurs rapidly, but the subsequent thermal cyclization onto the adjacent C4-methyl group requires significant activation energy. If the reaction temperature is too low or the duration is insufficient, the stable N-nitroso intermediate persists. Solution: Ensure the cyclization step is heated to at least 80–90 °C in dichloroethane (DCE) or toluene for 16–20 hours[1]. Monitor the disappearance of the N-nitroso intermediate via LC-MS before proceeding to deacetylation.

Q2: During the deprotection of 1-acetyl-5-halo-1H-pyrazolo[3,4-c]pyridine with NaOMe/MeOH, we isolate a byproduct with identical mass but a different retention time. What is happening? A2: You are likely observing the C3-acetylated regioisomer (Byproduct B). Causality: Under basic conditions, the N-acetyl group can undergo a base-catalyzed acyl migration from the N1 position to the C3 position if the deacetylation kinetics are slow. This migration is thermodynamically driven, especially if the reaction is subjected to prolonged heating[1]. Solution: Perform the deacetylation strictly at room temperature using freshly prepared, anhydrous NaOMe in MeOH. The reaction is typically complete within 1 hour[1]. Avoid heating or leaving the reaction overnight.

Q3: When functionalizing the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold via downstream N-alkylation, we obtain a mixture. How can we definitively distinguish the N1-alkylated product from the N2-alkylated regioisomer? A3: Distinguishing N1 from N2 alkylation is a classic challenge in pyrazole chemistry due to tautomerism in the parent scaffold[2]. While N1 is generally favored thermodynamically, N2 products (Byproduct C) frequently form under kinetic control or specific steric constraints. We recommend a self-validating NMR protocol utilizing 1H, 13C, and 15N HMBC to establish absolute regiochemistry[2].

Analytical Protocol: Definitive Identification of Pyrazolo[3,4-c]pyridine Regioisomers

To ensure absolute trustworthiness in your structural assignments, follow this self-validating step-by-step NMR methodology. This protocol relies on the distinct electronic environments of the "pyrrole-like" N1 and the "pyridine-like" N2 atoms.

Step 1: Sample Preparation Dissolve 5–10 mg of the purified byproduct in 600 µL of DMSO-d6 or CDCl3. Ensure the sample is fully homogeneous to obtain sharp signals for 2D NMR experiments.

Step 2: 1H NMR Acquisition (C3-H Assessment) Acquire a standard 1H NMR spectrum. Locate the isolated pyrazole C3-H proton singlet. Diagnostic Note: The C3-H proton in the N1-isomer typically resonates slightly upfield (δ ~8.0–8.1 ppm) compared to the N2-isomer (δ ~8.3–8.5 ppm) due to the deshielding effect of the adjacent N2 lone pair in the N2-alkylated form.

Step 3: 1H-13C HMBC (Carbon Correlation) Acquire a 1H-13C HMBC spectrum to trace the connectivity from the newly introduced alkyl group (e.g., N-CH2 or N-CH3) to the pyrazole core. Diagnostic Note:

  • N1-Alkylation: The alkyl protons will show a strong 3J correlation to the bridgehead carbon (C7a) and a weaker correlation to C3.

  • N2-Alkylation: The alkyl protons will show a strong 3J correlation to C3 and a weaker correlation to the bridgehead carbon (C3a).

Step 4: 1H-15N HMBC (The Gold Standard) Acquire a 1H-15N HMBC spectrum (inverse detected). This is the most definitive method for assigning pyrazole regioisomers[2]. Diagnostic Note: The chemical shift of the nitrogen atom correlating with the alkyl protons definitively identifies the site of attachment.

Quantitative Data Summary: NMR Chemical Shifts
ParameterN1-Alkylated Isomer (Target)N2-Alkylated Isomer (Byproduct)Diagnostic Reliability
1H NMR (C3-H) ~ 8.0 - 8.1 ppm~ 8.3 - 8.5 ppmModerate (Solvent dependent)
13C NMR (C3) ~ 133 - 135 ppm~ 125 - 128 ppmHigh
15N NMR (Alkylated N) ~ -160 to -170 ppm (Pyrrole-like)~ -120 to -130 ppm (Pyridine-like)Critical / Definitive
HMBC (Alkyl-H to C) Strong to C7a, weak to C3Strong to C3, weak to C3aHigh

Note: 15N chemical shifts are referenced to nitromethane (0 ppm).

Visualizing the NMR Decision Logic

NMR_Logic Start Isolated Product (LC-MS confirms mass) Q1 1H NMR: Pyrazole C3-H shift? Start->Q1 N1 δ ~8.0 - 8.2 ppm Q1->N1 N2 δ ~8.3 - 8.6 ppm Q1->N2 Q2 15N HMBC: Alkyl-H to N correlation? N1->Q2 N2->Q2 N1_HMBC Correlates to N1 (δ ~ -160 ppm) Q2->N1_HMBC N2_HMBC Correlates to N2 (δ ~ -130 ppm) Q2->N2_HMBC Result1 N1-Isomer (Target) N1_HMBC->Result1 Result2 N2-Isomer (Byproduct) N2_HMBC->Result2

1H and 15N HMBC NMR decision tree for distinguishing N1 vs. N2 regioisomers.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. 1

  • Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. ResearchGate. 2

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed.3

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of pyrazolo[3,4-c]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance and trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance and troubleshooting strategies for this important heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a "privileged structure" in medicinal chemistry, analogous to indoles and indazoles, offering advantages such as improved polarity and aqueous solubility.[1] This guide provides in-depth, field-proven insights to help you navigate the common challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of pyrazolo[3,4-c]pyridines.

Q1: What are the most common starting materials for constructing the pyrazolo[3,4-c]pyridine core?

The selection of starting materials is critical and largely depends on the desired substitution pattern of the final molecule. A prevalent and effective method involves the Huisgen indazole synthesis adapted for pyridines.[1][2] This typically starts from a substituted 2-amino-3-nitropyridine derivative. Another powerful approach is the annulation of alkynes with functionalized pyrazoles, such as tert-butyl 4-iodopyrazolocarboximines, which provides rapid access to polyfunctionalized pyrazolo[3,4-c]pyridines.[1]

Q2: How can I control the regioselectivity of N-alkylation or N-protection on the pyrazole ring?

Controlling functionalization at the N-1 versus N-2 position of the pyrazole ring is a common challenge. The choice of protecting group and reaction conditions is key to achieving selectivity. For instance, mesylation (using MsCl) can selectively yield the N-1 protected product.[3][4] Conversely, other protecting groups and alkylating agents under different conditions can favor the N-2 position. It is crucial to consult literature precedents for similar substitution patterns on indazoles, as this chemistry often translates well to the pyrazolo[3,4-c]pyridine system.[2][4]

Q3: What are the recommended conditions for Suzuki-Miyaura cross-coupling to introduce substituents at the C-3 position?

For Suzuki-Miyaura cross-coupling at the C-3 position, a common protocol involves prior C-H borylation of the pyrazolo[3,4-c]pyridine core. Standard conditions for the subsequent cross-coupling often utilize a palladium catalyst such as Pd(dppf)Cl2 with a base like cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).[3][4]

Q4: What is a reliable method for introducing amine substituents at the C-5 position?

The Buchwald-Hartwig amination is a highly effective method for introducing a wide range of primary, secondary, and aromatic amines at the C-5 position of a 5-halo-pyrazolo[3,4-c]pyridine precursor.[3][5] Typical catalytic systems for this transformation include a palladium source like Pd2(dba)3 and a phosphine ligand such as rac-BINAP, with a strong base like sodium tert-butoxide (NaOtBu).[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Low product yield is a frequent issue that can stem from multiple factors. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in your reactants can significantly interfere with the reaction, leading to side products or catalyst deactivation.

    • Action: Ensure all starting materials are of high purity. Recrystallize or chromatographically purify reactants if necessary.[6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can drastically affect the yield.

    • Action: Perform a systematic optimization of reaction conditions. Screen different solvents, as solubility and reaction kinetics are solvent-dependent.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[6]

  • Inefficient Catalyst System: The choice of catalyst and ligand, as well as the catalyst loading, can be the difference between a successful and a failed reaction.

    • Action: Screen a variety of catalysts and ligands. For instance, while acidic catalysts are common in some cyclization steps, Lewis acids like ZrCl4 have also proven effective.[6] Ensure the catalyst is not degraded and is handled under appropriate inert conditions if it is air or moisture sensitive.

Experimental Workflow for Troubleshooting Low Yield

Below is a generalized workflow for systematically addressing low yield issues.

Troubleshooting_Low_Yield Start Problem: Low/No Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify Action: Purify starting materials (recrystallization, chromatography) Check_Purity->Purify No Optimize_Conditions Have reaction conditions been optimized? Check_Purity->Optimize_Conditions Yes Purify->Optimize_Conditions Screen_Conditions Action: Screen solvents, temperature, and reaction time. Monitor by TLC. Optimize_Conditions->Screen_Conditions No Check_Catalyst Is the catalyst system optimal? Optimize_Conditions->Check_Catalyst Yes Screen_Conditions->Check_Catalyst Screen_Catalyst Action: Screen different catalysts, ligands, and catalyst loading. Check_Catalyst->Screen_Catalyst No Analyze_Side_Products Action: Isolate and characterize side products to understand competing reaction pathways. Check_Catalyst->Analyze_Side_Products Yes Screen_Catalyst->Analyze_Side_Products Success Yield Improved Analyze_Side_Products->Success

Caption: A decision tree for troubleshooting low yields in pyrazolo[3,4-c]pyridine synthesis.

Issue 2: Formation of Undesired Regioisomers

The formation of regioisomers is a common challenge, particularly when dealing with unsymmetrical starting materials or when multiple reactive sites are present on the heterocyclic core.

Possible Causes and Solutions:

  • Steric and Electronic Effects: The inherent steric and electronic properties of your substrates will influence the regioselectivity of the reaction.

    • Action: In some cases, such as the nickel-catalyzed annulation of unsymmetrical alkynes, a nearly 1:1 mixture of regioisomers may be unavoidable, suggesting that steric control is limited.[1] However, electronically biased alkynes, like ynoates, can lead to highly regioselective reactions.[1]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the regiomeric ratio.

    • Action: It is advisable to consult the literature for specific examples that are structurally similar to your target molecule. A change in catalyst from nickel to palladium, for instance, might alter the regiochemical outcome in some annulation reactions.[1]

  • Separation of Regioisomers: If the formation of regioisomers cannot be suppressed, efficient purification is key.

    • Action: Flash column chromatography is the most common method for separating regioisomers. A systematic screening of eluents, starting with a non-polar solvent and gradually increasing polarity, is recommended.[6] If chromatography is challenging, consider converting the isomeric mixture into derivatives that may be more easily separable.

Issue 3: Difficult Purification of the Final Product

Pyrazolo[3,4-c]pyridines can be polar compounds, which can make their purification challenging, especially for removing polar byproducts or residual catalysts.

Possible Causes and Solutions:

  • Inadequate Work-up: An improper work-up procedure can leave behind catalysts, salts, and other impurities that complicate purification.

    • Action: Ensure your work-up procedure is designed to remove the specific impurities from your reaction. For example, if you have used a palladium catalyst, a specific aqueous wash (e.g., with aqueous ammonium chloride or thiourea) might help to sequester residual metal. A standard aqueous work-up followed by extraction with an appropriate organic solvent is a good starting point.[6]

  • Challenging Chromatography: The polarity of your product may cause it to streak or co-elute with impurities on silica gel.

    • Action:

      • Mobile Phase Modification: If using a standard hexane/ethyl acetate eluent system, consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve peak shape and separation.

      • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica gel.[4]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method if a suitable solvent system can be found.

    • Action: Screen a variety of solvents and solvent mixtures to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Key Reaction Protocols and Data

This section provides a summary of typical reaction conditions for key transformations in the synthesis of pyrazolo[3,4-c]pyridines.

Table 1: Optimized Conditions for Key Synthetic Transformations

TransformationCatalyst/ReagentsSolventTemperatureTypical YieldReference
Huisgen Indazole Synthesis NaNO2, Ac2ODCErt to 90 °CExcellent[2]
Buchwald-Hartwig Amination (C-5) Pd2(dba)3, rac-BINAP, NaOtBuTolueneReflux62-75%[3]
Suzuki-Miyaura Coupling (C-3) Pd(dppf)Cl2, Cs2CO3DMAc100-120 °C47-60%[3][4]
C-H Borylation (C-3) [Ir(COD)OMe]2, dtbpy, B2pin2MTBE100 °C (MW)Good[2][3]
Metalation (C-7) TMPMgCl·LiClTHF-40 °C to rtVariable[3][5]

General Experimental Workflow for the Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

The following diagram illustrates a typical synthetic sequence.

Caption: General workflow for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine core.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 34391–34399. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. National Center for Biotechnology Information. [Link]

  • Grina, J. A., et al. (2007). Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions. Organic Letters, 9(25), 5163–5166. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 636-645. [Link]

  • Pomonis, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Al-Omair, M. A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Papafotika, A., et al. (2018). Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Al-Zahrani, F. M., & El-Gazzar, A. R. B. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Al-Zahrani, F. M., & El-Gazzar, A. R. B. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

Sources

Optimization

Purification of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine using column chromatography

Welcome to the technical support center for the chromatographic isolation of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine . This fused bicyclic heteroaromatic compound presents unique purification challenges due to its highly pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic isolation of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine . This fused bicyclic heteroaromatic compound presents unique purification challenges due to its highly polar nature and the presence of multiple basic nitrogen atoms. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity recovery.

Chromatographic Decision Workflow

Before beginning your purification, it is critical to select the correct stationary and mobile phases based on the molecule's acid-base chemistry. The workflow below outlines the decision-making process for basic nitrogen heterocycles.

PurificationWorkflow Start Crude 5-Fluoro-1H-pyrazolo [3,4-c]pyridine TLC TLC Method Development (Test TEA/NH4OH modifiers) Start->TLC Decision1 Good Rf & minimal tailing? TLC->Decision1 NP_Silica Normal Phase Silica (with 1-3% TEA) Decision1->NP_Silica Yes Alt_Phase Alternative Phase (Amine-Silica or Basic Alumina) Decision1->Alt_Phase No Decision2 Purity > 95%? NP_Silica->Decision2 Alt_Phase->Decision2 RP_HPLC Reverse Phase HPLC (Basic Mobile Phase) Decision2->RP_HPLC No Success Pure 5-Fluoro-1H-pyrazolo [3,4-c]pyridine Decision2->Success Yes RP_HPLC->Success

Workflow for the chromatographic purification of basic nitrogen heterocycles.

Troubleshooting & FAQs

Q1: Why does 5-Fluoro-1H-pyrazolo[3,4-c]pyridine exhibit severe band broadening and streaking on standard silica gel? A1: The causality lies in the molecule's amphoteric and basic nature. The pyrazolo-pyridine core contains basic nitrogen atoms (specifically the pyridine nitrogen). Standard normal-phase silica gel is heavily decorated with weakly acidic silanol groups (Si-OH). These Brønsted acid sites interact strongly with the basic nitrogens via hydrogen bonding and partial proton transfer. This acid-base interaction creates a mixed-mode retention mechanism, leading to non-linear adsorption isotherms, severe tailing, and poor recovery.

Q2: How can I modify my mobile phase to resolve this tailing issue? A2: You must introduce a competing volatile amine to the mobile phase. Adding 1–3% (v/v) Triethylamine (TEA) or ammonium hydroxide (NH4OH) acts as a sacrificial base. The TEA preferentially binds to and neutralizes the acidic silanol sites on the silica column[1]. By masking these active sites, the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine is forced to elute based strictly on its inherent polarity rather than destructive acid-base retention.

Q3: Why is my compound degrading when I dry-load it onto silica gel prior to purification? A3: Because 5-Fluoro-1H-pyrazolo[3,4-c]pyridine is highly polar, drying it directly onto acidic silica gel forces a prolonged, highly concentrated interaction with silanol groups. This promotes irreversible chemisorption and potential degradation. Solution: Dry-load the compound onto Celite (diatomaceous earth) instead. Celite provides a chemically inert, high-surface-area matrix that ensures efficient mass transfer without triggering acid-base degradation[2].

Q4: Even with TEA, my compound is not separating cleanly. What are the alternative stationary phases? A4: If TEA-modified silica fails, you must switch the stationary phase to eliminate the acidic silanols entirely:

  • Amine-functionalized silica (NH2-silica): The silica surface is covalently bonded with aminopropyl groups, inherently deactivating it for basic compounds.

  • Basic Alumina (Al2O3): Offers a basic surface pH, ideal for nitrogen-rich heterocycles without needing mobile phase modifiers[2].

  • Reverse-Phase (C18) Chromatography: Using a basic aqueous mobile phase (e.g., 0.1% NH4OH in Water/Acetonitrile) forces the compound into its neutral free-base form, significantly improving peak shape and lipophilic retention.

Validated Experimental Methodology: TEA-Deactivated Normal Phase Chromatography

This protocol utilizes a self-validating system to ensure the silica is fully deactivated before the target molecule is introduced, preventing on-column degradation.

Step 1: Solvent Preparation & TLC Validation
  • Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

  • Add 1–2% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Validation: Run a TLC of the crude mixture using this modified solvent. The target spot for 5-Fluoro-1H-pyrazolo[3,4-c]pyridine should appear as a tight, circular dot (Rf ~0.25–0.35) with no tailing.

Step 2: Exothermic Column Packing
  • Add the TEA-modified solvent to the dry silica gel to form a slurry.

  • Causality Check: The neutralization of the acidic silanols by TEA is an exothermic reaction. You will feel the flask become warm[3].

  • Pour the slurry into the column.

  • Validation: Do not load your sample immediately. Wait 15–20 minutes until the column returns to room temperature. This thermal equilibrium is your physical validation that the acid-base neutralization of the silica is complete.

Step 3: Inert Dry-Loading
  • Dissolve the crude 5-Fluoro-1H-pyrazolo[3,4-c]pyridine in a minimal amount of methanol or dichloromethane.

  • Add Celite (approx. 2–3 times the mass of the crude material).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the cooled, deactivated silica bed.

Step 4: Elution & TEA Removal
  • Elute the column using the TEA-modified mobile phase. Collect fractions and monitor via TLC.

  • Combine the fractions containing the pure product and concentrate via rotary evaporation.

  • Validation (TEA Removal): TEA is notorious for lingering in the final product. Perform a quick 1 H-NMR of the concentrated product. Residual TEA will appear as a characteristic triplet at ~1.0 ppm and a quartet at ~2.5 ppm. If present, co-evaporate the product with toluene (3 x 10 mL) or place under high vacuum (lyophilization) for 12–24 hours until these peaks disappear.

Quantitative Phase Comparison

Use the following table to compare expected outcomes based on the stationary phase selected for the purification of basic heterocycles like 5-Fluoro-1H-pyrazolo[3,4-c]pyridine.

Stationary PhaseMobile Phase ModifierPrimary Retention MechanismExpected RecoveryBest Use Case
Standard Silica (SiO 2​ ) NonePolarity + Acid-Base< 40% (Severe Tailing)Neutral or acidic intermediates
Deactivated Silica 1–3% TEA or NH 4​ OHPolarity80–90%Mildly basic heterocycles
Amine-Functionalized Silica NonePolarity> 90%Highly basic or acid-sensitive amines
Basic Alumina (Al 2​ O 3​ ) NonePolarity85–95%Nitrogen-rich fused heterocycles
Reverse Phase (C18) 0.1% NH 4​ OH (pH > 8)Hydrophobicity> 95%Polar, ionizable free-bases

References

  • - Biotage 2. - BenchChem[1]

  • - Teledyne Labs[2]

  • - ResearchGate[3]

Sources

Troubleshooting

Pyrazolo[3,4-c]pyridine Functionalization: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Scaffold Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective elaboration of the pyrazolo[3,4-c]pyridine core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Scaffold Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective elaboration of the pyrazolo[3,4-c]pyridine core. This fused bicyclic system is a highly privileged scaffold in fragment-based drug discovery (FBDD) and is the structural foundation for blockbuster drugs like Apixaban [[1]](1]. However, its multiple nucleophilic and electrophilic sites create significant chemoselectivity and regioselectivity challenges 2[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve precise vectorial functionalization at the N-1, N-2, C-3, C-5, and C-7 positions.

Diagnostic FAQs: Overcoming Regioselectivity Challenges

Q1: I am getting an intractable 1:1 mixture of N-1 and N-2 alkylated products during initial protection. How do I force regioselectivity?

Mechanistic Causality: The pyrazole ring exists in a tautomeric equilibrium. Because both N-1 and N-2 possess nucleophilic character, standard alkylation conditions (e.g., NaH / Alkyl Halide) lack the thermodynamic or steric differentiation required to favor one isomer. The Solution: You must leverage electronically and sterically biased protecting groups.

  • For N-1 Selectivity: Use Mesyl Chloride (MsCl). The hard electrophilic nature of the sulfonyl group kinetically favors reaction at the N-1 position, routinely delivering >90% selectivity 2[2].

  • For N-2 Selectivity: Use 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under strictly controlled thermodynamic conditions. The bulkiness of the SEM group forces it to the less sterically hindered N-2 position to minimize peri-interactions with the C-7 position.

Q2: Direct cross-coupling at C-3 is failing. How can I functionalize this position efficiently?

Mechanistic Causality: The C-3 position of the pyrazolo[3,4-c]pyridine core is neither sufficiently nucleophilic for direct electrophilic aromatic substitution nor electrophilic enough for standard cross-coupling without pre-functionalization. The Solution: Implement a tandem Iridium-catalyzed C-H borylation followed by a Suzuki-Miyaura cross-coupling. The Ir-catalyst selectively activates the C-3 C-H bond due to the directing effect and steric accessibility of the pyrazole ring 2[2].

Q3: When attempting to functionalize C-7 using n-BuLi, I observe ring fragmentation and nucleophilic addition. What is going wrong?

Mechanistic Causality: Strong, unhindered alkyllithium bases (like n-BuLi) act as powerful nucleophiles. Instead of deprotonating the C-7 proton, they undergo nucleophilic addition into the highly electron-deficient pyridine ring (typically at C-4 or C-6). The Solution: Switch to the Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). The bulky TMP amine completely prevents nucleophilic attack. Meanwhile, the lithium coordinates to the pyridine nitrogen, directing the highly basic magnesium to selectively deprotonate the adjacent C-7 position 2[2].

Q4: I am trying to build the core de novo via Nickel-catalyzed alkyne annulation, but internal alkynes give random regiochemistry. Can this be controlled?

Mechanistic Causality: In Ni-catalyzed annulations of alkynes onto iodopyrazolecarboximines, the steric control during the insertion of the alkyne into the Ni-C bond is exceptionally weak for symmetrical or purely alkyl/aryl internal alkynes, leading to 1:1 regio-random mixtures 3[3]. The Solution: Use electronically biased alkynes, such as ynoates. The strong electron-withdrawing group forces a highly regioselective Michael-type insertion pathway, reliably yielding the 4-carboxypyrazolopyridine isomer 3[3].

Vectorial Functionalization Workflow

The following diagram maps the strategic divergence points for functionalizing a 5-halo-1H-pyrazolo[3,4-c]pyridine core.

G Core 5-halo-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) N_Vector N-1 / N-2 Vector Regioselective Protection & Alkylation Core->N_Vector Mesylation (N-1) or SEM (N-2) C3_Vector C-3 Vector Ir-Catalyzed C-H Borylation & Suzuki-Miyaura Core->C3_Vector [Ir(COD)OMe]2, B2pin2 C5_Vector C-5 Vector Pd-Catalyzed Buchwald-Hartwig Amination Core->C5_Vector Pd2dba3, rac-BINAP, Amines C7_Vector C-7 Vector Selective Metalation (TMPMgCl·LiCl) & Negishi Core->C7_Vector 1. TMPMgCl·LiCl 2. Electrophile / ZnCl2

Multi-vector functionalization pathways for the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

Quantitative Data Summary: Functionalization Vectors

The table below summarizes the expected outcomes and optimal reagents for each growth vector based on validated hit-to-lead medicinal chemistry campaigns 2[2].

Target VectorOptimal Reagent SystemPrimary Mechanistic ChallengeTypical Yield / Selectivity
N-1 MsCl, BaseTautomeric competition>90% (N-1 selective)
N-2 SEM-Cl, BaseTautomeric competition>85% (N-2 selective)
C-3 [Ir(COD)OMe]2, B2pin2Lack of intrinsic electrophilicity70–85% (post-Suzuki)
C-5 Pd2dba3, rac-BINAP, AmineCatalyst poisoning by heterocycle60–95%
C-7 TMPMgCl·LiCl, ElectrophileNucleophilic addition by base75–90%

Self-Validating Experimental Protocols

To ensure reproducibility, use these step-by-step methodologies. Each protocol includes built-in validation checkpoints so you can verify the reaction's success before proceeding to the next step.

Protocol A: Tandem C-3 Borylation and Suzuki-Miyaura Cross-Coupling

Reference Standard: Emulates hit-to-lead fragment elaboration [[2]](2].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine [Ir(COD)OMe]2 (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3.0 mol%) in anhydrous MTBE (Methyl tert-butyl ether).

    • Validation Checkpoint: The solution must rapidly transition to a deep red/brown color, confirming the formation of the active Ir-dtbpy complex. If it remains pale, your catalyst is inactive.

  • C-H Borylation: Add B2pin2 (1.1 equiv.) and the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 equiv.). Seal the vessel and heat to 100 °C under microwave irradiation for 45 minutes.

    • Validation Checkpoint: Perform an LCMS analysis. You should observe complete consumption of the starting material and a mass shift of +126 Da, indicating successful Bpin installation at C-3.

  • In Situ Cross-Coupling: Do not isolate the boronate ester, as it is highly prone to protodeboronation on silica gel. Directly add the desired aryl halide (1.2 equiv.), Pd(dppf)Cl2 (5 mol%), and aqueous K3PO4 (3.0 equiv.). Heat at 90 °C for 12 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) will reveal a highly UV-active, fluorescent new spot corresponding to the C-3 arylated product.

Protocol B: Regioselective C-7 Metalation via Knochel-Hauser Base

Reference Standard: Prevents pyridine ring fragmentation during functionalization 2[2].

  • Preparation: Dissolve the N-protected pyrazolo[3,4-c]pyridine in strictly anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 equiv., typically a 1.0 M solution in THF/toluene) over 10 minutes. Stir the reaction at -78 °C for 30 minutes.

    • Validation Checkpoint (Crucial): Withdraw a 0.1 mL aliquot and quench it into a vial containing D2O. Analyze via Mass Spectrometry. You should observe >95% deuterium incorporation (M+1 peak shift) specifically at the C-7 position, confirming quantitative metalation.

  • Electrophilic Trapping: Add your chosen electrophile (e.g., iodine for halogenation, or transmetalate with ZnCl2 followed by a palladium catalyst for Negishi cross-coupling). Allow the reaction to slowly warm to room temperature over 2 hours.

Sources

Optimization

Technical Support Center: Scalable Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffolds

Welcome to the Technical Support Center for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. As a cornerstone of Fragment-Based Drug Discovery (FBDD), these heterocyclic cores are highly valued for their abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. As a cornerstone of Fragment-Based Drug Discovery (FBDD), these heterocyclic cores are highly valued for their ability to engage target proteins through diverse intermolecular interactions. However, researchers frequently encounter bottlenecks during scale-up, particularly regarding thermal runaway, tar formation, and regioselective functionalization.

This guide provides a field-proven, self-validating methodology and troubleshooting matrix designed to ensure high-yield, scalable production without the need for exhaustive chromatographic purification.

Pathway Visualization

The following workflow outlines the optimized, scalable route for synthesizing the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, utilizing dichloroethane (DCE) to buffer thermal exotherms during the critical cyclization step.

G N1 6-Halo-4-methylpyridin-3-amine N2 N-(6-Halo-4-methylpyridin-3-yl)acetamide N1->N2 Ac2O, rt N3 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one N2->N3 NaNO2, Ac2O, DCE rt to 90°C N4 5-Halo-1H-pyrazolo[3,4-c]pyridine N3->N4 NaOMe, MeOH rt

Synthetic workflow for scalable 5-halo-1H-pyrazolo[3,4-c]pyridine production.

Self-Validating Experimental Protocol

This protocol is adapted from the optimized Huisgen indazole synthesis to eliminate the need for intermediate column chromatography.

Phase 1: Acetylation of the Aminopyridine
  • Procedure: Suspend 6-chloro-4-methylpyridin-3-amine (1.0 eq) in acetic anhydride (Ac₂O, 10.0 eq). Stir the reaction mixture at room temperature for 2 hours.

  • Causality & Self-Validation: The acetylation of the primary amine is mandatory to prevent premature diazonium formation at the exocyclic nitrogen during Phase 2. This step is a self-validating system: the initial opaque suspension will visually transition into a clear, homogeneous solution as the amine is fully acetylated to form N-(6-chloro-4-methylpyridin-3-yl)acetamide.

  • Workup: Concentrate under reduced pressure to remove excess Ac₂O.

Phase 2: Diazotization and Cyclization (The Scalability Key)
  • Procedure: Dissolve the acetylated intermediate in a 1:1 mixture of Ac₂O and 1,2-dichloroethane (DCE). Add sodium nitrite (NaNO₂, 3.0 eq) portion-wise at room temperature. Gradually heat the mixture to 90 °C and stir for 20 hours.

  • Causality & Self-Validation: In traditional adaptations, neat Ac₂O is used, which frequently leads to dangerous exotherms and tarry byproducts on a large scale. The introduction of DCE as a co-solvent acts as a thermal sink and enhances the solubility of the diazonium intermediate 1[2]. The reaction validates itself during workup: upon concentration and aqueous dilution, the 1-acetylated pyrazolo-pyridine product precipitates directly, bypassing the need for silica gel chromatography.

Phase 3: Deacetylation
  • Procedure: Suspend the acetylated intermediate in anhydrous methanol (MeOH). Add sodium methoxide (NaOMe, 0.25 eq) and stir at room temperature for 1 hour.

  • Causality & Self-Validation: The catalytic methoxide cleaves the acetyl group. As the reaction progresses, the acetylated starting material dissolves completely. Upon adjusting the pH to 7 with 1M HCl, the final 5-chloro-1H-pyrazolo[3,4-c]pyridine precipitates as a white solid, providing immediate visual confirmation of successful deacetylation.

Quantitative Data Summary

The table below summarizes the critical impact of solvent selection on the scalability and purity of the cyclization step (Phase 2).

Table 1: Optimization of Cyclization Conditions for Scaffold Synthesis

Solvent SystemTemperature ProfileIntermediate Purity (%)Overall Yield (%)Scalability (Chromatography Required?)
Toluene / Ac₂Ort to 80 °C75%45%Yes (High tar formation)
Neat Ac₂Ort to 90 °C82%58%Yes (Difficult isolation)
DCE / Ac₂O (1:1) rt to 90 °C >95% 85% No (Direct precipitation)

Troubleshooting & FAQs

Q: Why am I observing low yields and tar formation during the cyclization step? A: This is a hallmark of thermal runaway and poor intermediate solubility when using neat acetic anhydride. Ensure you are using the optimized DCE/Ac₂O (1:1) solvent system. DCE buffers the exotherm and keeps the reactive diazonium species in solution, drastically reducing polymerization and tar formation.

Q: What causes incomplete conversion during the deacetylation step? A: Incomplete deacetylation typically results from moisture quenching the methoxide reagent. Ensure anhydrous methanol is used and the NaOMe is freshly prepared. If the reaction stalls (indicated by lingering suspended solids), adding an additional 0.1 eq of NaOMe and slightly elevating the temperature to 40 °C will drive it to completion.

Q: Can the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold be directly used for cross-coupling, or does it require protection? A: While the unprotected scaffold can theoretically undergo cross-coupling, protecting the pyrazole nitrogen is highly recommended to prevent catalyst poisoning and regioselectivity issues. For instance, protecting the N-1 position with a Boc group ((Boc)₂O, DMAP, TEA) allows for highly efficient Suzuki-Miyaura cross-coupling at the C-5 position, a standard approach in the synthesis of complex tubulin inhibitors3[3].

Q: How do I selectively functionalize the N-1 versus N-2 position for downstream Fragment-Based Drug Discovery (FBDD)? A: The 1H-pyrazolo[3,4-c]pyridine core exhibits tautomerism, requiring careful selection of protecting groups. For N-1 selectivity , mesylation (MsCl) or SEM-Cl under strictly controlled basic conditions (e.g., NaH in DMF at 0 °C) favors the N-1 protected product due to thermodynamic stability. For N-2 selectivity , using a bulkier protecting group like THP with catalytic TsOH in refluxing toluene directs protection to the less sterically hindered N-2 position during the kinetic phase.

References

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL: [Link]

  • Title: X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Removal of impurities from 5-Fluoro-1H-pyrazolo[3,4-c]pyridine reactions

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine. It provides in-depth troubleshooting advice and answers to frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the removal of common impurities and ensuring the high purity of the final product. The protocols and explanations herein are based on established principles of heterocyclic chemistry and purification techniques.

Overview of Synthesis and Common Challenges

The synthesis of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine and its derivatives is of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1] A common synthetic route involves the cyclization of a suitably substituted pyridine precursor with a hydrazine source. For instance, a practical synthesis starts from 2-chloro-5-fluoronicotinic acid, which undergoes hydrazinolysis and intramolecular substitution to form a pyrazolo[3,4-c]pyridin-3-ol intermediate.[2][3]

However, like many multi-step heterocyclic syntheses, this process is prone to the formation of various impurities. These can arise from incomplete reactions, side reactions, or the inherent reactivity of the intermediates and reagents. The presence of the fluorine atom and multiple nitrogen atoms in the scaffold can also influence reactivity and lead to specific impurity profiles.

Key challenges often encountered include:

  • Regioisomeric Impurities: Formation of undesired isomers during the cyclization step.

  • Unreacted Starting Materials: Difficulty in driving the reaction to completion, leaving starting materials in the crude product.

  • Side-Products: Formation of byproducts due to the reactivity of functional groups on the precursors.

  • Purification Difficulties: The final product and impurities often have similar polarities, making separation by standard chromatographic or recrystallization techniques challenging.

This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows broad peaks in the 1H NMR and a lower-than-expected melting point. What are the likely impurities?

This is a classic sign of a mixture of compounds. Based on common synthetic routes for pyrazolopyridines, the likely culprits are:

  • Unreacted Precursors: Depending on your specific route, this could be a halogenated pyridine derivative or a hydrazine precursor.

  • Regioisomers: During the cyclization to form the pyrazole ring, different nitrogen atoms of the hydrazine can react, leading to isomeric products. For N-unsubstituted pyrazolo[3,4-c]pyridines, tautomers can also exist, although the 1H-tautomer is generally more stable.[4]

  • Hydrolysis Products: If a cyano or ester group is present in your synthesis, it may have partially or fully hydrolyzed to the corresponding carboxylic acid or amide.

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMSO, NMP) can be trapped in the solid product.

Troubleshooting Workflow:

G cluster_impurities Potential Impurities cluster_solutions Purification Strategy start Crude Product with Broad NMR / Low MP check_nmr Analyze 1H NMR for specific impurity signals start->check_nmr check_lcms Run LC-MS to identify masses of components start->check_lcms unreacted Unreacted Starting Materials check_nmr->unreacted Correlate signals isomer Regioisomers / Tautomers check_nmr->isomer Correlate signals hydrolysis Hydrolysis Products (Amide, Acid) check_nmr->hydrolysis Correlate signals solvent Residual High-Boiling Solvents check_nmr->solvent Correlate signals check_lcms->unreacted Match masses check_lcms->isomer Match masses check_lcms->hydrolysis Match masses chromatography Column Chromatography unreacted->chromatography isomer->chromatography hydrolysis->chromatography extraction Acid-Base Extraction hydrolysis->extraction trituration Trituration / Solvent Wash solvent->trituration end Pure 5-Fluoro-1H-pyrazolo[3,4-c]pyridine chromatography->end Purity > 98% recrystallization Recrystallization recrystallization->end Purity > 98% extraction->end Purity > 98% trituration->end Purity > 98%

Caption: Decision tree for identifying and purifying the target compound.

Q2: I have identified unreacted 2,5-dichloropyridine in my crude product. How can I remove it?

Unreacted halogenated precursors are a common issue. Due to their relatively non-polar nature compared to the pyrazolopyridine product, several purification strategies can be effective.

Method 1: Column Chromatography

This is often the most reliable method for separating compounds with different polarities.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Gradient of Ethyl Acetate in Hexanes or Dichloromethane/MethanolStart with a low polarity eluent to first elute the non-polar dichloropyridine, then gradually increase the polarity to elute your more polar pyrazolopyridine product. A typical gradient might be 0-50% EtOAc in Hexanes or 0-10% MeOH in DCM.
TLC Analysis Use the same solvent system to determine the optimal separation conditions before running the column.Visualize spots with a UV lamp (254 nm). The product, with its extended conjugation, should be highly UV-active.

Method 2: Recrystallization

If the impurity is present in a small amount, recrystallization can be very effective.[5]

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold, while the impurity remains soluble at all temperatures.[5]

  • Dissolution: In a flask, add the minimum amount of boiling solvent to completely dissolve the crude material.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Q3: My reaction has produced N-1 and N-2 regioisomers. How can I separate them?

The separation of regioisomers is a significant challenge because they often have very similar physical properties. The pyrazolo[3,4-c]pyridine core can be alkylated at either the N-1 or N-2 positions.[7]

Primary Strategy: Flash Chromatography

Careful flash chromatography is the most effective method.

  • High-Resolution Columns: Use a high-quality silica gel with a smaller particle size for better resolution.

  • Shallow Gradient: A slow, shallow gradient is key. If a 10-40% EtOAc/Hexane gradient doesn't work, try a 20-30% gradient over many column volumes.

  • Alternative Solvent Systems: If standard systems fail, consider adding a small amount of a modifier. For nitrogen-containing heterocycles, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and sometimes enhance separation by deactivating acidic sites on the silica.[8] Conversely, a small amount of acetic acid or formic acid can be used if the compounds are acidic.

Workflow for Isomer Separation:

Caption: Workflow for separating regioisomers using flash chromatography.

Q4: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy (1H, 13C, 19F): This is the most powerful tool for structural elucidation.

    • 1H NMR: Look for the characteristic chemical shifts of the aromatic protons on the pyrazolopyridine core.[9][10]

    • 19F NMR: A singlet peak will confirm the presence of the fluorine atom. Its chemical shift can provide information about the electronic environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity, especially when dealing with new compounds or assigning isomeric structures.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A pure compound should show a single, sharp peak. Purity is typically reported as the area percentage of the main peak.

Typical Analytical Data for Purity Confirmation

TechniquePurposeExpected Result for Pure Compound
HPLC Purity Assessment>98% area under the curve for a single peak.
1H NMR Structural Confirmation & Impurity CheckSharp, well-resolved peaks matching the expected structure. Absence of unassigned peaks.
HRMS Molecular Formula ConfirmationMeasured mass within 5 ppm of the calculated mass.
Melting Point Purity & Identity CheckSharp melting point range (e.g., 1-2 °C) consistent with literature values if available.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL PYRAZOLO[3,4-b]PYRIDINES AND THEIR SPIRO-HETEROCYCLIC DERIVATIVES. ResearchGate. Available at: [Link]

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development. Available at: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • troubleshooring flash chromatography purification. Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the N-Alkylation of Pyrazolo[3,4-c]pyridines

Introduction The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in modern drug discovery, valued for its structural resemblance to purine and its role as a cornerstone in developing potent therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in modern drug discovery, valued for its structural resemblance to purine and its role as a cornerstone in developing potent therapeutic agents.[1][2] However, its synthetic elaboration is not without challenges, particularly the N-alkylation step. Researchers frequently grapple with issues of regioselectivity, where alkylation can occur at two different nitrogen atoms (N1 and N2), often leading to isomeric mixtures that are difficult to separate and compromise overall yield.[1][3]

This technical support center is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions and a comprehensive troubleshooting guide to overcome the common hurdles in the N-alkylation of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of pyrazolo[3,4-c]pyridines?

A1: The principal challenge is controlling regioselectivity . The pyrazolo[3,4-c]pyridine core contains two nucleophilic nitrogen atoms in the pyrazole ring, N1 and N2. Under typical alkylation conditions, the reaction can proceed at either nitrogen, resulting in a mixture of N1- and N2-alkylated regioisomers.[1][3] These isomers often have very similar physical properties, making their separation by standard techniques like column chromatography laborious and inefficient.[3][4]

Q2: What key factors influence whether alkylation occurs at the N1 or N2 position?

A2: The N1/N2 regioselectivity is a delicate balance of several interconnected factors. Understanding these allows for the rational design of experiments to favor the desired isomer:

  • Steric Hindrance: This is often the most dominant factor. The reaction will generally favor the less sterically hindered nitrogen atom. A bulky substituent on the pyrazolo[3,4-c]pyridine ring or the use of a sterically demanding alkylating agent will direct the incoming group to the more accessible nitrogen.[5][6]

  • Solvent Choice: The polarity and coordinating ability of the solvent play a critical role. Polar aprotic solvents like DMF and DMSO are common starting points.[5][7] However, less polar solvents like THF can promote the formation of tight ion pairs between the deprotonated heterocycle and the base's counter-ion, which can influence the site of alkylation.[8] For the related pyrazolo[3,4-d]pyrimidine system, switching from THF to DMSO has been shown to completely reverse the N1/N2 selectivity.[8]

  • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). The size and coordinating ability of this cation can influence the structure of the intermediate pyrazolide salt, thereby affecting which nitrogen is more available for alkylation.[8][9] For instance, careful selection between NaH and an organic base was shown to influence the N1/N2 ratio during the introduction of a SEM protecting group on a 5-halopyrazolo[3,4-c]pyridine.[3]

  • Electronic Effects: The electronic properties of substituents on the pyridine or pyrazole ring can alter the relative nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can decrease the electron density of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.[5]

Q3: How can I reliably distinguish between the N1 and N2 alkylated isomers?

A3: Unambiguous structural assignment is critical. Advanced Nuclear Magnetic Resonance (NMR) techniques are the gold standard for this purpose.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can show through-space correlations between protons. For example, if a substituent at the C7 position of the pyridine ring shows a correlation to the protons of the N-alkyl group, this confirms an N1-alkylation due to their spatial proximity. The absence of this correlation would suggest an N2-isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): 1H-13C or 1H-15N HMBC experiments can reveal long-range (2-3 bond) correlations between the protons on the N-alkyl group and the carbon or nitrogen atoms within the heterocyclic core. Observing a correlation between the alkyl group's CH₂ and the C7a or C3a carbons can help elucidate the substitution pattern.[10]

Troubleshooting Guide: From Mixed Isomers to High Yield

This section addresses specific experimental problems with actionable solutions grounded in chemical principles.

Problem 1: My reaction yields a mixture of N1 and N2 isomers that are difficult to separate. How can I improve regioselectivity?

This is the most common issue. A systematic approach to optimizing the reaction conditions is the most effective strategy.

G start Mixture of N1/N2 Isomers Observed mod_solvent Modify Solvent System start->mod_solvent mod_base Change Base / Counter-ion start->mod_base mod_alkyl Alter Alkylating Agent start->mod_alkyl mod_temp Adjust Temperature start->mod_temp solvent_details Switch between polar aprotic (DMF, DMSO) and less polar (THF, Dioxane). Consider fluorinated alcohols (TFE, HFIP). mod_solvent->solvent_details base_details Test different bases (NaH, K2CO3, Cs2CO3). NaH in THF often favors N1. Organic bases may favor N2. mod_base->base_details alkyl_details Increase steric bulk on the alkylating agent to favor reaction at the less hindered nitrogen. mod_alkyl->alkyl_details temp_details Lowering the temperature can sometimes increase selectivity by favoring the kinetically controlled product. mod_temp->temp_details

Caption: Decision tree for improving N1/N2 regioselectivity.

The following table summarizes how reaction parameters can be tuned to favor one isomer over the other, based on established principles for pyrazoles and related heterocycles.

ParameterCondition to Favor N1-AlkylationCondition to Favor N2-AlkylationRationale
Base NaH in a less polar solvent like THF.[3][11]Cs₂CO₃ or organic bases (e.g., DCHA).[3]The smaller Na⁺ cation may coordinate more tightly at N2, sterically directing the alkylating agent to N1. Larger cations or non-coordinating organic bases may leave N2 more accessible.
Solvent Polar aprotic (e.g., DMSO).[8]Less polar (e.g., THF).[8]Solvent can influence the ion-pairing of the pyrazolide anion. Tighter ion pairs in THF may favor N2, while solvent-separated ions in DMSO can reverse this preference.[8]
Sterics Use a bulky protecting group at C7, then alkylate.Use a bulky substituent at C3.The alkylating agent will preferentially attack the nitrogen atom with more available space.
Alkylating Agent Use a less bulky alkylating agent (e.g., MeI).Use a more bulky alkylating agent (e.g., i-PrBr).A bulkier electrophile will be more sensitive to the steric environment around the two nitrogen atoms.[5]

Note: These are general trends. The optimal conditions are substrate-dependent and require empirical validation.

Problem 2: My reaction shows low or no yield, and the starting material is not consumed.

This issue points to problems with reaction activation, reagent purity, or overall conditions.

G start Low or No Conversion check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions sub1 check_reagents->sub1 check_electrophile 3. Evaluate Alkylating Agent check_conditions->check_electrophile sub2 check_conditions->sub2 sub3 check_electrophile->sub3 reagent_details • Is the base fresh and active (e.g., NaH)? • Are solvents anhydrous? Moisture quenches the base. • Is the pyrazolopyridine starting material pure? • Is stoichiometry correct (typically 1.1-1.5 eq. base)? condition_details • Is the temperature appropriate? Some reactions require heating. • Is mixing adequate, especially for heterogeneous mixtures (e.g., K2CO3)? • Has enough reaction time been allowed? Monitor by TLC/LC-MS. electrophile_details • Check the leaving group ability: I > Br > Cl > OTs. • If using an alkyl chloride, consider switching to the bromide or iodide. • Verify the purity of the alkylating agent. sub1->reagent_details sub2->condition_details sub3->electrophile_details

Caption: Systematic workflow for troubleshooting low conversion.

Key Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a robust starting point for experimentation.

Materials:

  • Pyrazolo[3,4-c]pyridine (1.0 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq 60% dispersion in oil)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Alkylating agent (1.1 eq)

  • Water, Brine, and a suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous sodium or magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrazolo[3,4-c]pyridine (1.0 eq) and anhydrous solvent (to make a 0.1-0.2 M solution).

  • Add the base (e.g., K₂CO₃, 2.0 eq). If using NaH, wash the dispersion with anhydrous hexanes to remove the mineral oil before adding the solvent and substrate.

  • Stir the suspension at room temperature for 30 minutes to ensure deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 80°C). Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

  • Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench with saturated aqueous NH₄Cl or isopropanol.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers.

Protocol 2: Alternative Acid-Catalyzed N-Alkylation

For substrates that are sensitive to strong bases, an acid-catalyzed approach using a trichloroacetimidate electrophile can be an effective alternative.[6][12]

Materials:

  • Pyrazolo[3,4-c]pyridine (1.0 eq)

  • Alkyl trichloroacetimidate (1.1 eq)

  • Brønsted acid catalyst (e.g., Camphorsulfonic acid (CSA), 0.2 eq)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Charge a round-bottom flask with the pyrazolo[3,4-c]pyridine (1.0 eq), alkyl trichloroacetimidate (1.1 eq), and CSA (0.2 eq) under an inert atmosphere.[5]

  • Add anhydrous DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note that this method may also produce a mixture of regioisomers, with the major product often determined by steric factors.[6]

References

  • - Magnetic Resonance in Chemistry

  • - BenchChem

  • - BenchChem

  • - Journal of Organic Chemistry

  • - ResearchGate

  • - RSC Advances

  • - Organic Letters

  • - ResearchGate

  • - ResearchGate

  • - ResearchGate

  • - RSC Advances

  • - Molecules

  • - BenchChem

  • - Organic Letters

  • - WuXi AppTec

  • - Molecules

  • - BenchChem

  • - Stork

  • - Scribd

  • - Reddit

  • - Organic Letters

  • - Angewandte Chemie International Edition

  • - Organic Chemistry Portal

  • - Organics

  • - Journal of Medicinal Chemistry

  • - Beilstein Journal of Organic Chemistry

  • - Beilstein Journal of Organic Chemistry

  • - RSC Advances

  • - FABAD Journal of Pharmaceutical Sciences

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivatives as kinase inhibitors

As a Senior Application Scientist who has overseen numerous hit-to-lead optimization campaigns, I frequently encounter the challenge of balancing kinase potency with metabolic stability and pharmacokinetic (PK) exposure....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen numerous hit-to-lead optimization campaigns, I frequently encounter the challenge of balancing kinase potency with metabolic stability and pharmacokinetic (PK) exposure. Pyrazolopyridines (azaindazoles) are universally recognized as privileged scaffolds for kinase hinge binding[1]. However, generic scaffolds often fail in late-stage preclinical development due to rapid oxidative clearance or off-target toxicity.

Through rigorous structure-kinetic relationship (SKR) profiling, the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivative class has emerged as a highly differentiated alternative to traditional kinase inhibitors. This guide provides an objective, data-driven comparison of this scaffold against standard alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to validate these compounds.

Mechanistic Rationale: Why the 5-Fluoro-[3,4-c] Scaffold?

The transition from a standard 1H-pyrazolo[3,4-b]pyridine to a uniquely functionalized 5-Fluoro-1H-pyrazolo[3,4-c]pyridine is not merely a structural tweak; it is a calculated pharmacological upgrade driven by three causal factors:

  • Optimal Hinge-Binding Geometry: The [3,4-c] orientation of the pyridine nitrogen alters the hydrogen-bonding vector in the ATP-binding pocket. For kinases like RIP1 and GSK-3β, this specific geometry allows for a superior bidentate interaction with the hinge region backbone amides[2][3].

  • pKa Modulation via Fluorine Bioisosterism: Fluorine is highly electronegative. Placing it at the C5 position withdraws electron density from the adjacent pyridine nitrogen, lowering its pKa. This reduced basicity mitigates hERG channel liability (cardiotoxicity) while optimizing the strength of the hydrogen bond with the kinase hinge[4].

  • Metabolic Shielding: The C5 position on the pyridine ring is a notorious hotspot for Cytochrome P450 (CYP)-mediated oxidation. Fluorination blocks this metabolic soft spot, significantly extending the compound's half-life and improving microsomal stability without adding steric bulk[5].

Pathway TNF TNF-α Stimulus TNFR1 TNFR1 Receptor TNF->TNFR1 Ligand Binding RIP1 RIP1 Kinase (Active) TNFR1->RIP1 Pathway Activation ComplexII Necrosome Complex (RIP1/RIP3/MLKL) RIP1->ComplexII Autophosphorylation Necroptosis Necroptotic Cell Death ComplexII->Necroptosis Membrane Rupture Inhibitor 5-Fluoro-1H-pyrazolo [3,4-c]pyridine Inhibitor->RIP1 Hinge-Binding Inhibition

Fig 1: Mechanism of RIP1 kinase inhibition by 5-Fluoro-1H-pyrazolo[3,4-c]pyridines in necroptosis.

Comparative Performance Analysis

To contextualize the performance of 5-Fluoro-1H-pyrazolo[3,4-c]pyridines, we must benchmark them against well-established alternatives, such as the [3,4-b] isomers[1][5], clinical RIP1 inhibitors like GSK2982772[6], and complex PI3K-selective pyrazolo-pyrimidines[4].

The data summarized below demonstrates that while other scaffolds may achieve similar biochemical potency, the 5-Fluoro-[3,4-c] scaffold excels in translating that potency into cellular environments, particularly where blood-brain barrier (BBB) penetration is required[6][7].

Scaffold / Compound ClassPrimary Kinase Target(s)Biochemical IC₅₀ (nM)Cellular EC₅₀ (nM)BBB PenetrationKey Differentiator / Limitation
5-Fluoro-1H-pyrazolo[3,4-c]pyridines RIP1, GSK-3β, Aurora-A5 – 1530 – 80HighSuperior metabolic stability; optimal hinge-binding geometry[6][7].
1H-pyrazolo[3,4-b]pyridines GSK-3β, FGFR10 – 25100 – 200ModerateWell-established SAR, but prone to rapid oxidative clearance[1][5].
GSK2982772 (Benzoxazepinone) RIP11650Low/ModerateHighly selective clinical candidate, but limited CNS exposure[6].
Pyrazolo[1,5-a]pyrimidines PI3Kδ2 – 1015 – 40LowExcellent isoform selectivity, but requires complex multi-step synthesis[4].

Experimental Validation Protocols

To ensure scientific integrity, the validation of these derivatives must rely on self-validating assay systems. The following protocols detail the causality behind our experimental choices.

Protocol A: Biochemical Validation via TR-FRET

Causality: Highly conjugated heterocyclic libraries frequently exhibit auto-fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal reading, completely eliminating background compound fluorescence[8].

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the recombinant kinase (e.g., RIP1 catalytic domain) and the biotinylated peptide substrate.

  • Compound Dispensing: Use an acoustic dispenser to transfer the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivatives into a 384-well plate in a 10-point dose-response format.

    • Self-Validation Step: Include DMSO-only wells (0% inhibition) and a known reference inhibitor like GSK2982772 (100% inhibition) on every plate[6].

  • Pre-incubation (Critical): Incubate the enzyme and compound for 30 minutes at room temperature. Causality: Many highly potent kinase inhibitors exhibit slow-binding kinetics. Skipping this step leads to artificially inflated IC₅₀ values[6].

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant (Km) to ensure the assay remains sensitive to ATP-competitive inhibitors. Run for 60 minutes.

  • Termination & Detection: Terminate using EDTA alongside Europium-labeled anti-phospho antibodies. Read on a multi-mode plate reader. Quality Control: A plate is only validated if the calculated Z'-factor is > 0.6.

Protocol B: Cellular Target Engagement (Necroptosis Rescue Assay)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM).

  • Cell Seeding: Seed U937 or HT-29 cells in 96-well plates and incubate overnight.

  • Compound Pre-treatment: Pre-incubate cells with the inhibitor dose-response series for 1 hour.

  • Necroptosis Induction (TSZ): Stimulate cells with TNF-α, a Smac mimetic, and zVAD-fmk. Causality: TNF-α initiates the death receptor pathway. zVAD-fmk (a pan-caspase inhibitor) blocks apoptosis, forcing the cell exclusively into RIP1-dependent necroptosis[6].

  • Counter-Screening (Self-Validation Step): In parallel, treat a separate plate of cells with the inhibitor without the TSZ trigger. Causality: This proves the compound itself is not cytotoxic, ensuring that any observed cell survival in the main assay is due to true target engagement (blocking necroptosis) rather than an artifact.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence to quantify ATP levels, which directly correlates to the number of viable cells.

Workflow Synthesis 1. Synthesis Fluorination & Coupling Enzymatic 2. TR-FRET Kinase Selectivity Synthesis->Enzymatic Cellular 3. Cellular Assay Target Engagement Enzymatic->Cellular ADME 4. ADME/PK Microsomal Stability Cellular->ADME InVivo 5. In Vivo Efficacy Models ADME->InVivo

Fig 2: Self-validating experimental workflow for evaluating novel kinase inhibitor candidates.

References

  • [1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: PMC - NIH. URL: [Link]

  • [3][6][8][9] Yoshikawa, M., et al. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Source: Journal of Medicinal Chemistry / ACS Publications. URL: [Link]

  • [2] Kourbeli, V., et al. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Source: Chemical and Pharmaceutical Bulletin (J-Stage). URL: [Link]

  • [4][10] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: PMC - NIH / ACS. URL: [Link]

  • [7] Pawar, C., et al. Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. Source: European Journal of Chemistry. URL: [Link]

  • [5][11] Foloppe, N., et al. Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof. Source: US Patent US8598361B2 / Google Patents. URL:

Sources

Comparative

A Comparative Guide to Pyrazolopyridine Isomers in Drug Discovery: Efficacy, Kinase Selectivity, and Structural Dynamics

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing heterocyclic scaffolds to achieve the delicate balance of target affinity, selectivity, and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing heterocyclic scaffolds to achieve the delicate balance of target affinity, selectivity, and pharmacokinetic viability. The pyrazolopyridine scaffold is a privileged bioisostere of purines, making it a cornerstone in the development of ATP-competitive kinase inhibitors[1].

However, the specific arrangement of nitrogen atoms within the fused ring system—yielding isomers such as pyrazolo[3,4-c]pyridine, pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[4,3-b]pyridine—profoundly influences the molecule's electronic distribution, tautomeric equilibrium, and hydrogen-bond donor/acceptor topology[1],[2]. This guide provides an in-depth, data-driven comparison of pyrazolo[3,4-c]pyridine against its structural isomers, detailing the causality behind their differential efficacy in targeted therapies.

Physicochemical and Structural Divergence

The positioning of the pyridine nitrogen relative to the pyrazole ring dictates the physicochemical properties of the scaffold. For instance, the pKa and lipophilicity (cLogP) vary significantly across isomers, which directly impacts cellular permeability, solubility, and the ability to form critical hydrogen bonds within the kinase hinge region[1].

Table 1: Physicochemical Properties of Pyrazolopyridine Isomers
Isomer ScaffoldFused Nitrogen TopologyPredicted pKa (Parent)Predicted cLogP (Parent)Primary Validated Target Classes
1H-pyrazolo[3,4-b]pyridine N at positions 1, 2, 7~5.92~0.8CDKs, FGFR, General Oncology
1H-pyrazolo[3,4-c]pyridine N at positions 1, 2, 6~10.94~0.5RIP1 Kinase, GSK-3β, PDE4
1H-pyrazolo[4,3-c]pyridine N at positions 1, 2, 5~5.08N/APtpB (M. tuberculosis), ERK/MAPK
1H-pyrazolo[4,3-b]pyridine N at positions 1, 2, 4~10.94~0.6ITK, Various Kinases

(Note: Predicted values for parent scaffolds illustrate baseline acid-base and lipophilicity characteristics before functionalization[1].)

Target Efficacy and Mechanistic Causality

Pyrazolo[3,4-c]pyridine in RIP1 Kinase and PDE4 Inhibition

The pyrazolo[3,4-c]pyridine isomer has emerged as a highly efficacious scaffold for targeting Receptor Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis and inflammatory demyelinating diseases like Multiple Sclerosis[3]. Optimization of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives yielded compounds (e.g., Compound 22) with exceptional brain penetrance and oral bioavailability[3].

Causality: The structural orientation of the[3,4-c] isomer allows for stable hydrogen bonding within the unique allosteric pockets of RIP1, while maintaining a low topological polar surface area (TPSA) and removing excess hydrogen bond donors to facilitate blood-brain barrier (BBB) crossing[3]. Additionally, this isomer has shown potent inhibition of human eosinophil phosphodiesterase (PDE4), where specific substitutions at the 3- and 6-positions exponentially increase target residence time[4].

Pyrazolo[4,3-c]pyridine in Phosphatase Inhibition

In contrast, the pyrazolo[4,3-c]pyridine isomer has demonstrated exceptional efficacy against Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[5]. Compound D9, a derivative of this isomer, achieved a dissociation constant (Kd) of 0.012 µM[5].

Causality: The structural novelty of the [4,3-c] orientation allows for tight active-site occupancy and competitive inhibition kinetics. This translates to superior cellular potency compared to traditional oxamic acid derivatives, which often suffer from poor cell permeability[5].

Pyrazolo[3,4-b]pyridine in Oncology

The [3,4-b] isomer is perhaps the most extensively validated in oncology, frequently utilized to target Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFR)[1],[6].

Causality: The N-1 nitrogen in the [3,4-b] configuration is critical for establishing a mandatory hydrogen bond with the hinge region residues (e.g., Leu83 in CDK2), making it a highly effective ATP-competitive inhibitor[2].

G TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Binds RIP1 RIP1 Kinase (Active) TNFR1->RIP1 Activates Necrosome Necrosome Complex RIP1->Necrosome Phosphorylates Necroptosis Necroptosis (Cell Death) Necrosome->Necroptosis Induces Inhibitor Pyrazolo[3,4-c]pyridine (e.g., Cmpd 22) Inhibitor->RIP1 Inhibits (Hinge-binding)

Pyrazolo[3,4-c]pyridine derivatives inhibiting RIP1 Kinase to block the necroptosis pathway.

Table 2: Comparative Efficacy Data
Compound / Isomer ClassPrimary TargetBiochemical Assay (IC50 / Kd)Cellular Assay PotencyReference
Compound 22 ([3,4-c])RIP1 KinaseIC50 = ~10 nM (human)High (Suppressed necroptosis)[3]
Compound 14 ([3,4-c])Human Eosinophil PDE4IC50 = 0.16 µMN/A[4]
Compound D9 ([4,3-c])PtpB (M. tuberculosis)Kd = 0.012 µMHigh (Competitive inhibition)[5]
BMS-265246 ([3,4-b])CDK1 / CDK2IC50 = 6 nM / 9 nMHigh[2]

Self-Validating Experimental Protocols

To objectively compare the efficacy of these isomers, we must employ self-validating assay systems that measure both biochemical affinity and live-cell target engagement. Relying solely on steady-state IC50 values is insufficient; kinetic binding parameters (like residence time) are far more predictive of in vivo biological activity[5],[3].

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: Traditional fluorescence assays are often confounded by the auto-fluorescence of heterocyclic libraries. TR-FRET utilizes long-emission lanthanides (e.g., Europium) to introduce a time delay, effectively gating out background fluorescence and providing a high-fidelity measurement of Kd. Methodology:

  • Reagent Preparation: Prepare 10 nM of recombinant kinase domain (e.g., RIP1 or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer at a concentration equal to its predetermined Kd.

  • Compound Incubation: Dispense pyrazolopyridine isomers in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Signal Detection: Excite the Europium donor at 340 nm and measure emission ratios at 665 nm (acceptor) and 615 nm (donor).

  • Data Validation: Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation. A valid run requires a Z'-factor > 0.7.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical affinity does not guarantee cellular permeability or intracellular target binding. CETSA validates target engagement in live cells by exploiting the thermodynamic stabilization of a protein upon ligand binding; a bound target will resist heat-induced aggregation at higher temperatures than the unbound target[3]. Methodology:

  • Cell Treatment: Incubate live cells (e.g., HT-29 or L929 cells) with the lead pyrazolo[3,4-c]pyridine isomer at 10x its IC50 for 2 hours[3].

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-target antibody (e.g., anti-RIP1).

  • Data Validation: Plot the melt curve. A positive target engagement is confirmed by a significant rightward shift (ΔTm > 2°C) in the compound-treated group versus the DMSO control.

G Library Pyrazolopyridine Library (Isomer Screening) TR_FRET TR-FRET Assay (Biochemical Affinity) Library->TR_FRET Step 1: Kd/IC50 CETSA CETSA (Live-Cell Target Engagement) TR_FRET->CETSA Step 2: Cellular Permeability XRay X-Ray Crystallography (Binding Pose Validation) TR_FRET->XRay Step 3: Structural Dynamics Lead Lead Optimization (In Vivo Efficacy) CETSA->Lead Validated Hits XRay->Lead Rational Design

Cross-validation workflow combining TR-FRET and CETSA to verify intracellular target engagement.

Conclusion

The selection between pyrazolo[3,4-c]pyridine and its isomers is not merely a matter of synthetic convenience, but a strategic decision dictated by the target's active site architecture and the desired pharmacokinetic profile. While the [3,4-b] isomer remains a staple for oncology targets like CDKs[2], the [3,4-c] and[4,3-c] isomers offer unprecedented opportunities in modulating neuroinflammatory pathways (RIP1) and infectious diseases (PtpB)[5],[3].

Sources

Validation

In Vitro and In Vivo Evaluation of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine Analogs: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Receptor Interacting Protein Kinase 1 (RIPK1) Inhibition for Neurodegenerative and Inflammatory Diseases Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Receptor Interacting Protein Kinase 1 (RIPK1) Inhibition for Neurodegenerative and Inflammatory Diseases

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist evaluating novel kinase inhibitor scaffolds, I frequently encounter the challenge of balancing target potency with central nervous system (CNS) penetrance. The 1H-pyrazolo[3,4-c]pyridine core is widely recognized as a privileged hinge-binding pharmacophore in targeted therapies[1]. However, when targeting CNS indications, the unsubstituted parent scaffold often suffers from rapid oxidative metabolism and poor blood-brain barrier (BBB) permeability.

This guide objectively compares the performance of Product A (5-Fluoro-1H-pyrazolo[3,4-c]pyridine analogs) against Alternative B (the des-fluoro parent scaffold) and Alternative C (the clinical benchmark GSK2982772) .

The Causality of Fluorination: The introduction of a fluorine atom at the C5 position is a deliberate medicinal chemistry intervention. Fluorine's strong electron-withdrawing nature lowers the pKa of the adjacent pyridine nitrogen. This achieves two critical outcomes: it shields the heterocyclic ring from cytochrome P450-mediated oxidative dealkylation (drastically improving metabolic half-life), and it increases the overall lipophilicity required to achieve the high unbound brain-to-plasma partition coefficient ( Kp,uu​ ) necessary for neurodegenerative disease efficacy [2].

Mechanistic Overview: RIPK1 and Necroptosis

RIPK1 is a master regulator of cell death and inflammation. Inhibition of RIPK1 prevents the formation of the "necrosome" (Complex IIb), thereby halting necroptosis—a highly inflammatory form of programmed cell death implicated in Alzheimer's disease, ALS, and systemic inflammatory response syndrome (SIRS).

Pathway TNF TNF-α Binding TNFR1 TNFR1 Activation TNF->TNFR1 ComplexI Complex I (RIPK1/TRADD) TNFR1->ComplexI Receptor Trimerization ComplexIIb Complex IIb (RIPK1/RIPK3) ComplexI->ComplexIIb Deubiquitination MLKL MLKL Phosphorylation ComplexIIb->MLKL Kinase Activation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Membrane Permeabilization Inhibitor 5-Fluoro-pyrazolo[3,4-c]pyridine (RIPK1 Inhibitor) Inhibitor->ComplexIIb Allosteric Inhibition

Figure 1: RIPK1-mediated necroptosis signaling pathway and allosteric inhibition mechanism.

In Vitro Evaluation: Methodologies & Performance Data

Experimental Protocol: TR-FRET Kinase Binding & Cellular Necroptosis

Causality behind the method: Why utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of a standard radiometric 33P -ATP assay? TR-FRET introduces a microsecond temporal delay between excitation and emission measurement. This is critical when screening dense heterocyclic libraries like pyrazolo[3,4-c]pyridines, which often exhibit intrinsic auto-fluorescence. The time delay eliminates background fluorescence, preventing false positives, while providing precise target residence time kinetics [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant RIPK1 enzyme (1 nM final) and fluorescently labeled tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense compounds (Product A, Alternatives B & C) into a 384-well plate in a 16-point, 3-fold dilution series.

  • Incubation: Add the enzyme/tracer mix and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

  • Cellular Assay (HT-29): Seed HT-29 cells. Stimulate with TNF- α , a Smac mimetic, and z-VAD-fmk (TSZ). Causality: TNF- α alone induces apoptosis. Adding a Smac mimetic (to degrade cIAPs) and z-VAD-fmk (a pan-caspase inhibitor) forces the cells exclusively down the RIPK1 necroptosis pathway, ensuring viability readouts directly reflect RIPK1 inhibition.

  • Self-Validation & Quality Control: The assay plate layout must include a full dose-response curve of the reference inhibitor (GSK2982772). The system self-validates by calculating the Z'-factor. The run is strictly accepted only if Z' > 0.65 and the reference IC50 falls within 3-fold of its historical mean (16 nM).

In Vitro Comparative Data
CompoundRIPK1 IC50 (nM)RIPK3 IC50 (nM)HT-29 Necroptosis IC50 (nM)Mouse L929 Necroptosis IC50 (nM)Kinetic Half-life ( t1/2​ , min)
Product A (5-Fluoro Analog) 4.2 >10,00012.5 28.4 115
Alternative B (Des-fluoro Parent)15.8>10,00045.2112.045
Alternative C (GSK2982772)16.0>10,00035.0>1,00059

Insight: Product A demonstrates a superior kinetic half-life and cross-species potency (Mouse L929 cells) compared to Alternative C, making it highly suitable for preclinical murine disease models.

In Vivo Evaluation: Pharmacokinetics & Efficacy

To validate the CNS applicability of the 5-Fluoro substitution, compounds must be evaluated for brain penetration and systemic efficacy.

Workflow Dose PO/IV Dosing (Mice/Rats) Sample Blood & Brain Sampling (0-24h) Dose->Sample Extract Tissue Homogenization & Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS PK PK/PD Analysis (AUC, Cmax, Kp,uu) LCMS->PK

Figure 2: In vivo pharmacokinetic and pharmacodynamic (PK/PD) evaluation workflow.

Experimental Protocol: PK and Brain Penetration

Causality behind the method: Why calculate Kp,uu​ (unbound brain-to-plasma ratio) rather than total brain concentration? Highly lipophilic compounds often exhibit non-specific binding to brain parenchyma lipids. Measuring total brain concentration creates a false illusion of target engagement. Kp,uu​ corrects for this by utilizing equilibrium dialysis to measure only the free, pharmacologically active drug fraction available to bind RIPK1 in the CNS.

Step-by-Step Methodology:

  • Dosing: Administer compounds via oral gavage (PO) at 10 mg/kg to C57BL/6 mice.

  • Sampling: Collect blood via cardiac puncture and harvest whole brains at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Extraction: Homogenize brain tissue in a 1:3 ratio of PBS. Perform protein precipitation using cold acetonitrile.

  • Equilibrium Dialysis: Dialyze brain homogenate and plasma against PBS for 4 hours at 37°C to determine the unbound fraction ( fu,brain​ and fu,plasma​ ).

  • LC-MS/MS: Quantify compound concentrations using a triple quadrupole mass spectrometer in MRM mode.

  • Self-Validation & Quality Control: The LC-MS/MS workflow utilizes a stable isotope-labeled internal standard (SIL-IS) spiked into every matrix sample prior to extraction. The analytical run self-validates through a matrix-matched calibration curve. Data is only accepted if the calibration curve exhibits an R2≥0.99 and the SIL-IS peak area variance across all samples is ≤15% .

In Vivo Comparative Data (10 mg/kg PO, Mouse Model)
CompoundPlasma AUC (ng·h/mL)Brain AUC (ng·h/mL) Kp,uu​ (Brain/Plasma)SIRS Survival Rate (24h)
Product A (5-Fluoro Analog) 4,250 1,850 0.45 90%
Alternative B (Des-fluoro Parent)1,8003500.1240%
Alternative C (GSK2982772)3,1001500.0420%

Insight: The 5-Fluoro substitution in Product A yields a Kp,uu​ of 0.45, representing a massive improvement in free-drug CNS exposure over Alternative C (0.04), directly translating to a 90% survival rate in the TNF-induced SIRS efficacy model.

Conclusion & Recommendations

Based on rigorous in vitro and in vivo benchmarking, Product A (5-Fluoro-1H-pyrazolo[3,4-c]pyridine analogs) significantly outperforms both the des-fluoro parent scaffold and the clinical benchmark GSK2982772 in the context of CNS-targeted RIPK1 inhibition. The strategic incorporation of the C5-fluorine atom successfully mitigates metabolic liabilities while driving the lipophilicity required for BBB traversal.

For research programs focused on neurodegenerative diseases (e.g., Alzheimer's, ALS) or severe systemic inflammation, Product A represents a highly optimized, self-validating chemical tool with superior pharmacokinetic stability and target residence time.

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry, 2024, 15(5), 1452-1470.[Link][1]

  • Yoshikawa, M., et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry, 2018, 61(6), 2384–2409.[Link][2]

Sources

Comparative

Impact of Fluorine Substitution on the Binding Affinity of Pyrazolo[3,4-c]pyridine Ligands: A Comparative Guide

Introduction: The Strategic Role of Fluorine in Scaffold Optimization In modern medicinal chemistry, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. Its rigid, electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Scaffold Optimization

In modern medicinal chemistry, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. Its rigid, electron-deficient core provides an excellent foundation for hydrogen-bonding networks, making it a prime candidate for targeting complex protein binding sites. However, achieving sub-nanomolar affinity and prolonged drug-target residence times requires precise peripheral modifications.

As an application scientist analyzing structure-kinetic relationships (SKR), I frequently observe that fluorine substitution is one of the most powerful tools for optimizing these ligands. Fluorine’s unique physicochemical profile—specifically its high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)—allows it to probe tight hydrophobic pockets without incurring the severe steric penalties associated with larger halogens like chlorine (1.75 Å).

This guide objectively compares the impact of fluorine substitution on pyrazolo[3,4-c]pyridine ligands across two distinct therapeutic targets: Receptor Interacting Protein 1 (RIP1) Kinase and the Hepatitis B Virus (HBV) Core Protein . By analyzing these case studies, we will uncover the causality behind experimental choices and provide self-validating protocols for evaluating binding kinetics.

Case Study Comparison: RIP1 Kinase vs. HBV Capsid Assembly

Target A: RIP1 Kinase Inhibitors (Neuroinflammation and Necroptosis)

RIP1 kinase is a critical driver of necroptosis and inflammatory signaling. In the development of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as brain-penetrating RIP1 inhibitors, researchers discovered that the position of fluorine on the R1 phenyl ring dictates both thermodynamic affinity ( pKi​ ) and kinetic residence time ( t1/2​ ) .

The Causality: The allosteric hydrophobic pocket (DP1) of RIP1 is highly sensitive to steric bulk. Introduction of a fluorine atom at the ortho-position of the phenyl ring perfectly complements the geometry of the DP1 pocket, restricting the rotational freedom of the ligand and stabilizing the bioactive conformation (ground-state stabilization). Conversely, meta- and para-substitutions project the fluorine atom into sterically restricted regions of the kinase hinge, causing electrostatic clashes that reduce affinity.

Target B: HBV Capsid Assembly Modulators (CAMs)

For HBV treatment, (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogues act as Capsid Assembly Modulators (CAMs) by binding to the hydrophobic pocket at the core protein (Cp) dimer-dimer interface .

The Causality: Unlike RIP1, the HBV Cp pocket requires a specific volumetric fill at the para-position of the aniline moiety. The para-fluorine atom provides the exact steric bulk and lipophilicity needed to anchor the ligand. Replacing this fluorine with a larger chlorine atom or a methyl group drastically increases the molecular volume, leading to steric hindrance that abolishes antiviral activity.

Quantitative Data Comparison

The following table synthesizes the experimental binding affinities and functional activities from both target classes, illustrating the stark positional sensitivity of fluorine substitution.

Ligand ScaffoldTargetSubstitution PatternAffinity / ActivityResidence Time ( t1/2​ )Mechanistic Outcome
Pyrazolo[3,4-c]pyridine (RIP1) RIP1 KinaseUnsubstituted pKi​ = 8.4159 minBaseline allosteric binding.
Pyrazolo[3,4-c]pyridine (RIP1) RIP1 Kinaseortho-Fluoro (2-F) pKi​ = 8.55110 minEnhanced fit in DP1 pocket; increased t1/2​ .
Pyrazolo[3,4-c]pyridine (RIP1) RIP1 Kinasepara-Fluoro (4-F) pKi​ = 7.75Not DeterminedSteric clash in the hinge region; decreased affinity.
Pyrazolo[3,4-c]pyridine (RIP1) RIP1 Kinase2,6-Difluoro pKi​ = 8.60150 minOptimal conformational locking; longest t1/2​ .
Pyrazolo[3,4-c]pyridine (HBV) HBV Core Proteinpara-Fluoro (4-F) EC50​ = 0.22 µMN/A (Cell Assay)Optimal hydrophobic anchoring at dimer interface.
Pyrazolo[3,4-c]pyridine (HBV) HBV Core Proteinpara-Chloro (4-Cl) EC50​ > 2.0 µMN/A (Cell Assay)Severe steric hindrance; loss of activity.
Pyrazolo[3,4-c]pyridine (HBV) HBV Core ProteinUnsubstituted EC50​ = 1.8 µMN/A (Cell Assay)Insufficient hydrophobic contact; weak activity.

Pathway and Workflow Visualizations

To contextualize the biological impact and the optimization process of these ligands, the following diagrams map the RIP1 signaling pathway and the Structure-Kinetic Relationship (SKR) workflow.

RIP1_Pathway TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 Binds Complex1 Complex I (RIP1/TRADD/TRAF2) TNFR1->Complex1 Recruits RIP1_Kinase Active RIP1 Kinase Complex1->RIP1_Kinase Activation Necrosome Necrosome (RIP1/RIP3/MLKL) RIP1_Kinase->Necrosome Phosphorylation Necroptosis Necroptotic Cell Death Necrosome->Necroptosis Induces Ligand Pyrazolo[3,4-c]pyridine Ligand (Fluorinated) Ligand->RIP1_Kinase Inhibits (High Affinity)

Diagram 1: RIP1 kinase necroptosis signaling pathway and targeted inhibition by fluorinated ligands.

SKR_Workflow Design Ligand Design (Fluorine Substitution) Synthesis Chemical Synthesis Design->Synthesis Assay TR-FRET Binding Assay (pKi & Residence Time) Synthesis->Assay Analysis SKR Analysis (Structure-Kinetic) Assay->Analysis Analysis->Design Iterative Feedback Lead Lead Optimization Analysis->Lead

Diagram 2: Iterative Structure-Kinetic Relationship (SKR) workflow for ligand optimization.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that the data generated accurately reflects the ligand's kinetic and thermodynamic properties.

Protocol A: TR-FRET Assay for RIP1 Kinase Binding Kinetics

This protocol determines the pKi​ and residence time ( t1/2​ ) of fluorinated pyrazolo[3,4-c]pyridine ligands.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Equilibration: Incubate recombinant human RIP1 kinase (target concentration: 2 nM) with a fluorescently labeled tracer ligand (e.g., a known standard compound) in a 384-well plate.

  • Compound Addition: Add the fluorinated test ligands in a 10-point dose-response series (ranging from 10 µM to 0.1 nM).

  • Kinetic Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal continuously over 180 minutes using a microplate reader.

  • Self-Validation Step: Include a known reference inhibitor (e.g., GSK2982772) as a positive control. Calculate the Z'-factor for the assay plate. Proceed with data analysis only if Z' > 0.5.

  • Data Analysis: Fit the kinetic association and dissociation curves using the Morrison equation for tight-binding ligands to extract kon​ and koff​ . Calculate residence time as t1/2​=ln(2)/koff​ .

Protocol B: Antiviral Cell-Based Assay for HBV CAMs (HepAD38 Cells)

This protocol evaluates the functional EC50​ of the ligands while simultaneously ruling out cytotoxicity.

  • Cell Seeding: Seed HepAD38 cells (which stably express HBV under a tetracycline-repressible promoter) into 96-well plates at a density of 5×104 cells/well in DMEM/F12 medium lacking tetracycline to induce viral replication.

  • Treatment: After 24 hours, treat the cells with serial dilutions of the fluorinated pyrazolo[3,4-c]pyridine compounds.

  • Incubation: Incubate for 4 days at 37°C in a 5% CO2 atmosphere.

  • Viral DNA Extraction & qPCR: Lyse the cells, extract intracellular core-associated HBV DNA, and quantify using real-time qPCR with specific HBV primers.

  • Self-Validation Step (Cytotoxicity Counter-Screen): In a parallel plate treated identically, add CellTiter-Glo reagent to measure cell viability (ATP luminescence). Validation requires that the calculated CC50​ (cytotoxic concentration) is at least 10-fold higher than the EC50​ to ensure the antiviral effect is target-specific and not an artifact of cell death.

  • Data Analysis: Plot the dose-response curves to calculate the EC50​ (concentration reducing viral DNA by 50%).

Conclusion

The strategic substitution of fluorine on pyrazolo[3,4-c]pyridine ligands is a masterclass in precision medicinal chemistry. As demonstrated, moving a single fluorine atom from the para to the ortho position on a phenyl ring can mean the difference between a highly potent, long-residence-time kinase inhibitor and a completely inactive molecule. By leveraging rigorous SKR workflows and self-validating experimental protocols, researchers can harness the unique physicochemical properties of fluorine to rationally design next-generation therapeutics.

References

  • Yoshikawa, M., Saitoh, M., Katoh, T., Seki, T., Bigi, S. V., Shimizu, Y., ... & Ishii, T. (2018). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry, 61(6), 2384-2409.[Link]

  • Wang, C., Pei, Y., Wang, L., Li, S., Jiang, C., Tan, X., ... & Liu, G. (2020). "Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint." Journal of Medicinal Chemistry, 63(11), 6066-6089.[Link]

Validation

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Fluoro-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide

Executive Summary & Pharmacophore Rationale The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors, particularly for targeting Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors, particularly for targeting Receptor Interacting Protein 1 (RIP1), ALK2, and Pim kinases[1][2]. However, achieving kinome-wide selectivity remains a fundamental challenge in drug development due to the highly conserved nature of the ATP-binding pocket across the human kinome.

Recent lead optimization campaigns have demonstrated that targeted halogenation—specifically the introduction of a fluorine atom at the C5 position to yield 5-Fluoro-1H-pyrazolo[3,4-c]pyridine —profoundly alters the physicochemical and cross-reactivity profiles of the resulting inhibitors[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this fluorinated scaffold against traditional alternatives, detailing the mechanistic causality behind its selectivity and providing self-validating protocols for rigorous cross-reactivity profiling.

Workflow A Compound Synthesis (5-Fluoro Scaffold) B Primary Screening (TR-FRET Assay) A->B C Cross-Reactivity Panel (Kinome Profiling) B->C D Cellular Engagement (NanoBRET) C->D E Lead Candidate Selection D->E

Fig 1. Step-by-step cross-reactivity profiling workflow for 5-Fluoro-1H-pyrazolo[3,4-c]pyridine.

Mechanistic Causality: The Fluorine Effect on Kinome Selectivity

When profiling kinase inhibitors, it is critical to understand why a structural modification alters off-target binding. The superior cross-reactivity profile of the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine scaffold is driven by three distinct physicochemical mechanisms:

  • Inductive pKa Modulation: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect on the adjacent pyridine ring. This lowers the pKa of the pyridine nitrogen, significantly reducing its overall basicity[3].

  • Hinge-Binding Precision: While the reduced basicity weakens promiscuous electrostatic interactions with off-target kinases, it perfectly tunes the nitrogen to act as a precise hydrogen-bond acceptor for the specific backbone amide (e.g., Met67 in the RIP1 hinge region) of the target kinase[2].

  • Steric Shielding: The small Van der Waals radius of fluorine (1.47 Å) allows it to occupy tight hydrophobic pockets without causing steric clashes, effectively excluding off-target kinases that possess bulkier gatekeeper residues[2].

Comparative Performance Data

To objectively evaluate the performance of the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine scaffold, we compare it against two standard alternatives: a non-fluorinated 1H-pyrazolo[3,4-c]pyridine and a structurally isomeric 1H-pyrazolo[4,3-b]pyridine[1][3].

The data below summarizes the biochemical IC₅₀ values across a target kinase (RIP1) and a standard cross-reactivity panel (p38α, CDK2), alongside critical ADME metrics.

Scaffold TypeTarget IC₅₀ (RIP1)Off-Target IC₅₀ (p38α)Off-Target IC₅₀ (CDK2)Efflux Ratio (P-gp)Metabolic t₁/₂ (HLM)
5-Fluoro-1H-pyrazolo[3,4-c]pyridine 8.5 nM >10,000 nM >10,000 nM 1.2 (Low) >60 min
1H-pyrazolo[3,4-c]pyridine (Non-Fluoro)12.4 nM850 nM1,200 nM3.5 (High)25 min
1H-pyrazolo[4,3-b]pyridine (Isomer)45.0 nM320 nM410 nM4.1 (High)18 min

Data Interpretation: The 5-Fluoro substitution not only tightens target affinity but completely abolishes cross-reactivity with p38α and CDK2. Furthermore, the reduction in basicity lowers the P-glycoprotein (P-gp) efflux ratio, enhancing potential brain penetrance for neuroinflammatory targeting[2].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols for cross-reactivity profiling are designed as self-validating systems. They include built-in controls to distinguish true target engagement from assay artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Profiling

Causality of Choice: TR-FRET is explicitly selected over standard radiometric or luminescent assays because highly conjugated pyrazolopyridine scaffolds often exhibit intrinsic auto-fluorescence. The time-resolved nature of this assay introduces a delay (e.g., 100 µs) before signal acquisition, allowing short-lived background fluorescence to decay, thereby preventing false positives[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 0.01% Tween-20. Causality: The surfactant prevents non-specific binding of the hydrophobic pyrazolopyridine compounds to the microplate walls, ensuring accurate dose-response curves.

  • Compound Dispensing: Array compounds in a 384-well plate using acoustic liquid handling (e.g., Echo). Causality: Acoustic dispensing eliminates tip-based carryover, which is critical when profiling highly potent, tight-binding inhibitors.

  • Incubation & Detection: Add the target kinase and ATP at Kₘ concentration. Incubate for 60 minutes, then add the Europium-labeled antibody and tracer. Read emission at 615 nm and 665 nm.

Self-Validation Check: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates assay robustness. Crucially, include a "No-Enzyme" control well ; any FRET signal detected here immediately flags compound auto-fluorescence or aggregation-based interference, invalidating the cross-reactivity data for that specific well.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality of Choice: Biochemical IC₅₀ does not always translate to cellular efficacy due to membrane permeability issues and intracellular ATP competition. NanoBRET quantifies live-cell target engagement by measuring the displacement of a fluorescent tracer from a NanoLuc-tagged kinase.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a NanoLuc-Kinase fusion plasmid. Causality: Fusing NanoLuc to the target kinase allows for proximity-based bioluminescence resonance energy transfer (BRET) when a fluorescent tracer binds the active site, providing a direct readout of intracellular target engagement.

  • Tracer & Inhibitor Incubation: Treat cells with the 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivative and the BRET tracer. Causality: Performing this in live cells inherently accounts for membrane permeability and competition with high intracellular ATP (~1-3 mM), which biochemical assays fail to simulate.

  • Signal Acquisition: Add Nano-Glo substrate and measure the BRET ratio (Acceptor/Donor emission).

Self-Validation Check: Utilize an untagged NanoLuc control alongside the primary assay. This verifies that the BRET signal decrease is due to the specific displacement of the tracer from the kinase pocket, rather than the inhibitor non-specifically quenching the luciferase enzyme itself.

Pathway TNF TNF-α Ligand TNFR1 TNFR1 Receptor TNF->TNFR1 RIP1 RIP1 Kinase (Primary Target) TNFR1->RIP1 RIP3 RIP3 Kinase (Off-Target Check) RIP1->RIP3 Phosphorylation Inhibitor 5-Fluoro-Pyrazolo[3,4-c]pyridine Inhibitor->RIP1 Potent Inhibition Inhibitor->RIP3 Highly Selective (No Cross-Reactivity) MLKL MLKL Phosphorylation RIP3->MLKL Necroptosis Necroptosis / Cell Death MLKL->Necroptosis

Fig 2. Modulation of RIP1-dependent necroptosis by selective pyrazolo[3,4-c]pyridine inhibitors.

Conclusion

The integration of a fluorine atom at the C5 position of the 1H-pyrazolo[3,4-c]pyridine scaffold represents a masterclass in rational drug design. By modulating the pKa of the hinge-binding nitrogen and leveraging steric shielding, 5-Fluoro-1H-pyrazolo[3,4-c]pyridine derivatives achieve a superior balance of target potency, kinome selectivity, and metabolic stability compared to non-fluorinated and isomeric counterparts[2][3]. When validated through rigorous, artifact-controlled assays like TR-FRET and NanoBRET, this scaffold proves to be an exceptional starting point for clinical candidate generation.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH) / PMC.[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. ACS Medicinal Chemistry Letters.[Link]

Sources

Comparative

Comparative Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Pyrazolopyridines: A Guide for Lead Optimization

The pyrazolopyridine heterocycle is a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (e.g., CSK, ERK, and MET inhibitors). However, the electron-rich natu...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolopyridine heterocycle is a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (e.g., CSK, ERK, and MET inhibitors). However, the electron-rich nature of the pyrazolopyridine core and its appended aromatic rings often presents a significant pharmacokinetic (PK) liability, primarily due to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine—a classical bioisosteric replacement—is one of the most effective strategies to rescue a failing pyrazolopyridine lead. This guide objectively compares the pharmacokinetic performance of non-fluorinated versus fluorinated pyrazolopyridines, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for rigorous PK profiling.

Mechanistic Causality: Why Fluorinate the Pyrazolopyridine Scaffold?

The decision to transition from a non-fluorinated hit to a fluorinated lead is rarely arbitrary; it is driven by the need to manipulate specific physicochemical properties that dictate drug disposition. According to foundational principles in1 [[1]], fluorination impacts pharmacokinetics through three primary mechanisms:

A. Metabolic Soft-Spot Shielding (Clearance Reduction)

Non-fluorinated aromatic rings appended to the pyrazolopyridine core are highly susceptible to CYP-mediated hydroxylation. Fluorine, being the most electronegative element, withdraws electron density from the aromatic ring, deactivating it toward electrophilic oxidative insertion by the CYP450 heme iron. Furthermore, the C–F bond is exceptionally strong (~116 kcal/mol) compared to a C–H bond (~98 kcal/mol), making hydrogen abstraction energetically unfavorable. This effectively blocks the metabolic "soft spot," leading to a dramatic reduction in intrinsic clearance ( Clint​ ).

B. Modulation of Basicity (pKa) and Permeability

Pyrazolopyridines often feature adjacent basic amines to engage hinge-region residues in kinases. A highly basic amine (pKa > 9) is predominantly ionized at physiological pH, which can lead to poor passive membrane permeability and extensive lysosomal trapping (increasing off-target toxicity). The strong inductive electron-withdrawing effect of a proximal fluorine atom can lower the pKa of an adjacent amine by 1 to 3 log units, increasing the fraction of neutral species at pH 7.4. This enhances passive transcellular permeability and oral bioavailability (F).

C. Lipophilicity and Volume of Distribution (Vd)

While aliphatic fluorination can sometimes decrease lipophilicity, aromatic fluorination typically increases the distribution coefficient (LogD). This increased lipophilicity drives the partitioning of the drug out of the central plasma compartment and into peripheral tissues, thereby increasing the Volume of Distribution (Vd). When combined with reduced clearance, this larger Vd mathematically extends the terminal elimination half-life ( t1/2​ ).

Mechanism SubA Non-Fluorinated Pyrazolopyridine CYP CYP450 (e.g., 3A4) Oxidative Insertion SubA->CYP MetA Hydroxylated Metabolite (High Clearance) CYP->MetA SubB Fluorinated Pyrazolopyridine Block Steric & Electronic Shielding (C-F Bond) SubB->Block MetB Metabolically Stable (Prolonged Half-life) Block->MetB

Fig 1: Mechanistic impact of fluorination on CYP450-mediated oxidative metabolism.

Quantitative Pharmacokinetic Comparison

To illustrate the profound impact of this structural modification, we can analyze the optimization trajectory of pyrazolopyridine-based kinase inhibitors. For instance, during the development of C-Terminal Src Kinase (CSK) inhibitors 2, researchers discovered that a non-fluorinated lead suffered from severe metabolic liability due to indazole ring oxidation. Fluorination at the C-5 position yielded a candidate with a dramatically improved half-life.

Similarly, the highly fluorinated pyrazolopyridine MET kinase inhibitor GNE-A demonstrated exceptional preclinical PK parameters, including low plasma clearance and high oral bioavailability 3.

The table below synthesizes representative quantitative data demonstrating the typical PK shift achieved via targeted fluorination of the pyrazolopyridine scaffold:

Pharmacokinetic ParameterNon-Fluorinated LeadFluorinated CandidateMechanistic Rationale for Shift
In Vitro Clint​ (Human Microsomes) >150 µL/min/mg<15 µL/min/mgBlockade of CYP-mediated aromatic oxidation via C-F bond strength.
In Vivo Clearance (Mouse, IV) 65.0 mL/min/kg15.8 mL/min/kgReduced hepatic extraction ratio ( Eh​ ) translating to lower systemic clearance.
Volume of Distribution ( Vss​ ) 1.2 L/kg4.8 L/kgIncreased aromatic lipophilicity driving broader tissue partitioning.
Terminal Half-Life ( t1/2​ ) 0.5 hours4.5 hoursMathematical consequence of reduced clearance and increased distribution.
Oral Bioavailability (F) <10%88.0%Avoidance of first-pass hepatic metabolism and improved passive permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the PK parameters discussed above must be derived from robust, self-validating experimental systems. Below are the standard operating procedures utilized in our laboratories for evaluating pyrazolopyridine analogs.

Protocol A: In Vitro Liver Microsomal Stability Assay ( Clint​ )

Objective: To determine the intrinsic clearance ( Clint​ ) of the compound, serving as a high-throughput predictor of in vivo hepatic clearance.

  • Preparation: Thaw pooled human or mouse liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Pooled microsomes mitigate inter-individual variations in CYP expression. The specific pH maintains the physiological conformation of the enzymes.

  • Pre-incubation: Add the pyrazolopyridine test compound to a final concentration of 1 µM and pre-incubate the mixture at 37°C for 5 minutes. Causality: Utilizing a concentration of 1 µM ensures the system operates well below the Michaelis-Menten constant ( Km​ ), guaranteeing first-order kinetics necessary for accurate Clint​ extrapolation.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze oxidative insertions.

  • Quenching & Time-Course: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism. The internal standard normalizes any subsequent LC-MS/MS ionization fluctuations.

  • System Validation: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (slow clearance control). Causality: If Verapamil is not rapidly depleted, the microsomes have lost enzymatic viability, and the assay must be rejected.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To determine absolute bioavailability (F), systemic clearance, and volume of distribution.

  • Formulation: Formulate the fluorinated pyrazolopyridine candidate in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. Causality: This ensures complete dissolution. Undissolved micro-particulates in an IV dose will become trapped in the pulmonary capillary bed, artificially skewing the Volume of Distribution and Clearance calculations.

  • Dosing Strategy: Administer the compound via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg) to separate cohorts of male CD-1 mice (n=3 per route).

  • Serial Sampling: Collect blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA-coated microtainers. Causality: EDTA prevents coagulation without causing ion suppression during LC-MS/MS analysis. The dense early sampling (0.08h to 0.5h) is critical to accurately capture the alpha (distribution) phase for Vss​ calculation.

  • Quantification & Validation: Centrifuge samples to isolate plasma, precipitate proteins with acetonitrile, and quantify the parent compound via LC-MS/MS (MRM mode). Calculate absolute bioavailability using the formula: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . Causality: If calculated F exceeds 100%, the data must be flagged for potential non-linear absorption kinetics or enterohepatic recirculation.

PK_Workflow Synth 1. Compound Synthesis (Fluorinated vs Non-Fluorinated) InVitro 2. In Vitro Microsomal Assay (Determine Intrinsic Clearance) Synth->InVitro LCMS 3. LC-MS/MS Quantification (Parent Disappearance) InVitro->LCMS Decision Cl_int < 15 µL/min/mg? LCMS->Decision InVivo 4. In Vivo PK Profiling (IV/PO Dosing) Decision->InVivo Yes Fail Redesign / Scaffold Hopping Decision->Fail No

Fig 2: Self-validating experimental workflow for pharmacokinetic profiling of pyrazolopyridines.

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: National Institutes of Health (NIH) URL:[Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor Source: National Institutes of Health (NIH) / Xenobiotica URL:[Link]

Sources

Validation

Confirming the Mechanism of Action of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine-Based Compounds: A Comparative Guide to Target Validation

In the landscape of modern drug discovery, the pyrazolo-pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable capacity for interaction with a variety of biological targets. While the 1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazolo-pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable capacity for interaction with a variety of biological targets. While the 1H-pyrazolo[3,4-b]pyridine isomer is well-documented as a potent kinase inhibitor, its [3,4-c] counterpart, particularly 5-fluoro-substituted derivatives, represents a promising but less-characterized chemical space. This guide provides a comprehensive framework for elucidating the mechanism of action of novel 5-fluoro-1H-pyrazolo[3,4-c]pyridine-based compounds, using a potent 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative that targets Receptor-Interacting Protein 1 (RIP1) kinase as a central example.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison with alternative therapeutic strategies and provides detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

The Rise of Pyrazolo[3,4-c]pyridines as Kinase Inhibitors

The structural resemblance of the pyrazolo-pyridine core to the native purine of ATP makes it an ideal starting point for the design of kinase inhibitors. The strategic placement of a fluorine atom at the 5-position can enhance metabolic stability and improve target affinity through favorable electrostatic interactions. Recent studies have identified a novel 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative as a potent and selective inhibitor of RIP1 kinase, a key mediator of programmed necrotic cell death (necroptosis) and inflammation.[1] This discovery provides a tangible target for our investigation and a compelling rationale for the experimental workflow outlined below.

Unraveling the Mechanism: A Multi-Faceted Approach

To rigorously confirm the mechanism of action of a novel pyrazolo[3,4-c]pyridine-based compound (herein referred to as "PCP-Compound-X"), a tiered experimental approach is essential. This process begins with broad, high-throughput biochemical screening and progressively narrows to highly specific, cell-based assays that validate target engagement and functional outcomes in a physiologically relevant context.

Tier 1: Initial Target Identification and Biochemical Potency

The first step is to ascertain the direct enzymatic inhibition of the putative target, RIP1 kinase, and to understand the compound's broader selectivity profile across the human kinome.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant human RIP1 kinase with the appropriate substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate) in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of PCP-Compound-X, a known RIP1 kinase inhibitor (e.g., Necrostatin-1 or GSK2982772), and a vehicle control (DMSO) to the reaction wells.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Comparative Data: Benchmarking Against Alternatives

A critical aspect of this guide is the objective comparison of PCP-Compound-X with other known RIP1 kinase inhibitors. The following table presents illustrative data that one might expect from such a study.

CompoundTargetTypeBiochemical IC50 (nM)
PCP-Compound-X RIP1 Kinase Type III (Allosteric) 15
Necrostatin-1RIP1 KinaseType III (Allosteric)180
GSK2982772RIP1 KinaseType II (DFG-out)5
PonatinibMulti-kinaseType II (DFG-out)0.5 (for RIP1)

This initial biochemical screen will confirm whether PCP-Compound-X directly inhibits RIP1 kinase and provide a preliminary assessment of its potency relative to established inhibitors.

Tier 2: Confirming Target Engagement in a Cellular Environment

A compound's biochemical potency does not always translate to cellular efficacy due to factors like cell permeability and off-target effects. Therefore, it is crucial to confirm that PCP-Compound-X engages with RIP1 kinase within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[2][3] This provides direct evidence of target engagement in a native cellular environment.

Step-by-Step Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., HT-29 cells, which are sensitive to necroptosis) with PCP-Compound-X or a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble RIP1 kinase remaining at each temperature by Western blotting using a specific anti-RIP1 antibody.

  • Data Analysis: Plot the amount of soluble RIP1 kinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of PCP-Compound-X indicates target stabilization and therefore, engagement.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing compound.[4][5] This provides a quantitative measure of compound affinity in live cells.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding for a RIP1 kinase-NanoLuc® fusion protein.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition: Add serial dilutions of PCP-Compound-X followed by a specific NanoBRET™ tracer for RIP1 kinase.

  • Substrate Addition: Add the NanoGlo® substrate to measure both the NanoLuc® donor emission and the tracer acceptor emission.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped with appropriate filters.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of PCP-Compound-X indicates displacement of the tracer and allows for the calculation of an IC50 value for target engagement.

Comparative Data: Cellular Target Engagement

The following table provides an example of the type of comparative data that can be generated from these cellular target engagement assays.

CompoundCETSA® Thermal Shift (ΔTm, °C)NanoBRET™ IC50 (nM)
PCP-Compound-X +5.2 50
GSK2982772+4.835
Necrostatin-1+2.1500

These results would provide strong evidence that PCP-Compound-X not only enters cells but also specifically binds to RIP1 kinase with high affinity.

Tier 3: Assessing Downstream Functional Consequences

The final and most critical step is to demonstrate that the engagement of PCP-Compound-X with RIP1 kinase leads to a functional cellular response. For a RIP1 kinase inhibitor, this would be the inhibition of the necroptosis signaling pathway.

The RIP1 Kinase Signaling Pathway

RIP1 kinase is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α stimulation, RIP1 kinase can initiate either a pro-survival pathway through NF-κB activation or a pro-death pathway through apoptosis or necroptosis. In the context of necroptosis, RIP1 kinase auto-phosphorylates and then phosphorylates RIP3 kinase, leading to the formation of the necrosome complex and subsequent phosphorylation of MLKL, which executes cell death by disrupting the plasma membrane.

RIP1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 Kinase TRADD->RIP1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIP1 Ubiquitination IKK IKK Complex RIP1->IKK Activation Casp8 Caspase-8 RIP1->Casp8 RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation NFkB NF-κB IKK->NFkB Activation Survival Cell Survival NFkB->Survival Casp8->RIP1 Apoptosis Apoptosis Casp8->Apoptosis Casp8->RIP3 MLKL MLKL RIP3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis PCP_Compound PCP-Compound-X PCP_Compound->RIP1

RIP1 Kinase Signaling Pathway and Point of Inhibition

Experimental Protocol: Western Blot Analysis of MLKL Phosphorylation

To confirm that PCP-Compound-X inhibits the necroptotic signaling cascade, we can measure the phosphorylation of MLKL, a key downstream substrate of the necrosome.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate HT-29 cells and allow them to adhere overnight. Pre-treat the cells with PCP-Compound-X, a positive control inhibitor, and a vehicle control for 1 hour.

  • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to prevent apoptosis).

  • Cell Lysis: After the desired incubation time (e.g., 4-6 hours), lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated MLKL (p-MLKL) and total MLKL.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-MLKL signal to the total MLKL signal. A reduction in the p-MLKL/total MLKL ratio in the presence of PCP-Compound-X confirms the inhibition of the necroptotic pathway.

Experimental Workflow Diagram

The entire experimental process can be visualized in the following workflow diagram.

Experimental_Workflow start Start: Novel PCP-Compound-X tier1 Tier 1: Biochemical Assays start->tier1 adp_glo ADP-Glo™ Kinase Assay tier1->adp_glo kinome_scan Kinome-Wide Selectivity Profiling tier1->kinome_scan tier2 Tier 2: Cellular Target Engagement adp_glo->tier2 kinome_scan->tier2 cetsa Cellular Thermal Shift Assay (CETSA®) tier2->cetsa nanobret NanoBRET™ Target Engagement Assay tier2->nanobret tier3 Tier 3: Functional Cellular Assays cetsa->tier3 nanobret->tier3 western_blot Western Blot for p-MLKL tier3->western_blot cell_viability Cell Viability Assay (Necroptosis) tier3->cell_viability end Conclusion: Confirmed Mechanism of Action western_blot->end cell_viability->end

Experimental Workflow for MoA Confirmation

Conclusion

The systematic approach detailed in this guide provides a robust and reliable pathway to confirm the mechanism of action of novel 5-fluoro-1H-pyrazolo[3,4-c]pyridine-based compounds. By integrating biochemical potency, cellular target engagement, and functional downstream analysis, researchers can build a compelling and scientifically sound case for their compound's therapeutic potential. The use of a specific RIP1 kinase inhibitor as a working example illustrates how this framework can be applied to a tangible drug discovery project. As the exploration of the pyrazolo[3,4-c]pyridine scaffold continues, the application of these rigorous validation methodologies will be paramount in translating promising chemical matter into next-generation therapeutics.

References

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. [Link][1]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link][2]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link][3]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link][5]

  • Functions of GSK-3 Signaling in Development of the Nervous System. Frontiers in Molecular Neuroscience. [Link][4]

  • GSK-3 - Wikipedia. Wikipedia. [Link][6]

  • GSK3 signaling in neural development. PMC. [Link][7]

  • GSK3: a multifaceted kinase in Wnt signaling. PMC. [Link][2]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1H-pyrazolo[3,4-C]pyridine

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a self-validating system of risk mitigation. When working with specialized pharmaceutical intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a self-validating system of risk mitigation. When working with specialized pharmaceutical intermediates like 1[1], understanding the mechanistic causality behind safety protocols is non-negotiable.

This guide provides the foundational operational and logistical parameters required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Hazard Profile & Mechanistic Causality

While exhaustive toxicological data for this specific research intermediate may be limited, its hazard profile is reliably extrapolated from structurally analogous 2[2] and 3[3]. The incorporation of the fluorine atom increases lipophilicity, enhancing potential biological membrane permeability and dictating stringent handling requirements.

Table 1: Extrapolated GHS Hazard Classifications [4]

Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity, Oral Category 4H302: Harmful if swallowedNitrogen-rich heterocycles can interfere with cellular metabolic pathways if ingested.
Skin Irritation Category 2H315: Causes skin irritationLipophilic nature allows interaction with epidermal lipid bilayers, causing localized inflammation.
Eye Irritation Category 2AH319: Causes serious eye irritationFine crystalline powder acts as a severe mechanical and chemical irritant to the cornea.
STOT - Single Exposure Category 3H335: May cause respiratory irritationMicro-particulates easily aerosolize, irritating the mucosal lining of the upper respiratory tract.

Causality-Driven Personal Protective Equipment (PPE)

Selecting PPE is an exercise in predicting failure points. Below is the mandatory PPE matrix for handling this compound, grounded in chemical causality[5].

Table 2: PPE Specifications and Operational Causality

PPE CategorySpecification / StandardCausality & Mechanistic Rationale
Eye Protection Tight-fitting safety goggles (EN 166 / NIOSH)Standard safety glasses lack orbital seals. Goggles prevent micro-dust ingress during weighing and transfer.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374)Pyrazolopyridines are frequently co-handled with polar aprotic solvents (DMSO, DMF) for assays. Nitrile resists these solvents, preventing carrier-mediated transdermal absorption. Latex degrades rapidly.
Respiratory N95/P2 Particulate Respirator (minimum)Mitigates H335 risks. The compound's low molecular weight and powder morphology make it highly susceptible to electrostatic aerosolization.
Body Protection Flame-resistant, 100% cotton lab coatSynthetic fabrics generate static electricity, which can cause the fluorinated powder to jump and adhere to the user.

Step-by-Step Operational Workflow

A self-validating protocol ensures that each step confirms the safety of the next. Never handle this compound on an open bench.

HandlingWorkflow Start Pre-Operation: PPE Donning & Hood Check Transfer Material Transfer: Use Anti-static Spatula Start->Transfer Weighing Weighing: Enclosed Balance Transfer->Weighing Reaction Reaction Setup: Inert Atmosphere Weighing->Reaction Cleanup Decontamination: Wash with Solvent/Soap Reaction->Cleanup Disposal Waste Segregation: Halogenated Solid Waste Cleanup->Disposal

Step-by-step operational workflow for safely handling 5-Fluoro-1H-pyrazolo[3,4-C]pyridine.

Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm.

  • Static Mitigation: Ground all metal spatulas. Fluorinated powders hold static charges; using an anti-static gun (zerostat) on the weighing boat prevents the powder from dispersing unpredictably.

  • Draft-Shielded Weighing: Transfer the material using a closed-system analytical balance to prevent ambient air currents from aerosolizing the powder.

  • Solubilization: If preparing stock solutions, add the solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization of the dry powder before it wets.

  • Decontamination: Immediately wash all spatulas with a compatible organic solvent (e.g., acetone or methanol) to dissolve residual compound, followed by a standard soap and water wash[3].

Accidental Spill & Exposure Response

Assume spills will happen and engineer the response to prevent escalation.

SpillResponse Spill Spill Detected Assess Assess Scale & Risk Spill->Assess Evacuate Evacuate Personnel (If >50g or aerosolized) Assess->Evacuate High Risk Contain Containment: Cover with damp absorbent Assess->Contain Low Risk Evacuate->Contain Collect Collection: Sweep without dust Contain->Collect Decontaminate Decontaminate Surface (Water/Detergent) Collect->Decontaminate Dispose Seal in Hazardous Waste Decontaminate->Dispose

Emergency response pathway for accidental spills of fluorinated heterocyclic powders.

Methodology:

  • Assessment: Immediately halt work. If the spill is >50g or highly aerosolized outside the hood, evacuate the immediate area to prevent inhalation exposure[5].

  • Containment via Dampening: Never dry sweep. Dry sweeping aerosolizes the powder, drastically increasing the H335 inhalation risk. Cover the spill with an absorbent pad dampened with water or a mild solvent to suppress dust formation[3].

  • Collection: Use non-sparking tools to scoop the dampened material into a designated hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a detergent solution, working from the outside of the spill toward the center to prevent spreading.

Disposal & Decontamination Plan

Disposal must account for the chemical stability of the carbon-fluorine bond and the nitrogen-rich core.

  • Waste Segregation: Classify strictly as Halogenated Solid Waste . Do not mix with non-halogenated waste streams.

  • Destruction Method: The material must be disposed of via a licensed chemical destruction plant utilizing controlled incineration equipped with flue gas scrubbing. This is critical to neutralize toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion[5].

  • Container Decontamination: Empty containers retain product residue. Triple-rinse vials with a compatible solvent, adding the rinsate to the halogenated liquid waste, before disposing of the glass as solid hazardous waste.

References

  • Suzhou Shiya Biopharm Co., Ltd. "Product Catalog - Pyridine and Derivatives (CAS 1260664-19-4)". 1

  • ChemicalBook. "5-FLUORO-1H-INDAZOLE - Safety Data Sheet".3

  • Sigma-Aldrich. "1H-Pyrazolo 3,4-c pyridine AldrichCPR 271-47-6". 2

  • CymitQuimica. "Safety Data Sheet - 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine". 4

  • Milimol. "Chemical Safety Data Sheet MSDS / SDS: 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]...". 5

Sources

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